4-Bromo-2-(bromomethyl)thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(bromomethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2S/c6-2-5-1-4(7)3-8-5/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANALAOSHGYIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572254 | |
| Record name | 4-Bromo-2-(bromomethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79757-98-5 | |
| Record name | 4-Bromo-2-(bromomethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-(bromomethyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-2-(bromomethyl)thiophene synthesis routes
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(bromomethyl)thiophene
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to this compound, a crucial building block in medicinal chemistry and materials science. The primary focus is on the free-radical bromination of the precursor, 4-bromo-2-methylthiophene, a method favored for its efficiency and selectivity. This document delves into the mechanistic underpinnings of the synthesis, provides detailed experimental protocols, and discusses critical process parameters, safety considerations, and characterization techniques. This guide is intended for researchers, chemists, and professionals in drug development and organic synthesis who require a thorough understanding of the preparation of this versatile thiophene derivative.
Introduction and Strategic Importance
This compound is a bifunctional electrophile containing a brominated thiophene ring and a reactive bromomethyl group. This unique structural arrangement makes it a valuable intermediate for the synthesis of a wide array of more complex molecules. The thiophene core is a common scaffold in many pharmaceutical agents and organic electronic materials. The two bromine atoms, with their distinct reactivities, allow for sequential and site-selective functionalization, such as cross-coupling reactions at the ring C-Br bond and nucleophilic substitution at the benzylic-like C-Br bond.
Retrosynthetic Analysis and Chosen Synthetic Pathway
A logical retrosynthetic disconnection of this compound points to 4-bromo-2-methylthiophene as the immediate precursor. The transformation of a methyl group to a bromomethyl group on an aromatic ring is a classic application of free-radical halogenation. This approach is highly desirable as it avoids harsh conditions that could lead to decomposition or unwanted side reactions on the electron-rich thiophene ring.
The chosen synthetic strategy is therefore a two-step process:
-
Synthesis of the Precursor: Preparation of 4-bromo-2-methylthiophene.
-
Core Synthesis: Free-radical bromination of 4-bromo-2-methylthiophene to yield the target compound.
Figure 1: Retrosynthetic analysis of this compound.
Synthesis of the Precursor: 4-Bromo-2-methylthiophene
The synthesis of the starting material, 4-bromo-2-methylthiophene, can be achieved through several methods. One common approach is the direct electrophilic bromination of 2-methylthiophene. The thiophene ring is highly activated towards electrophilic substitution, with the 5-position being the most reactive. To achieve bromination at the 4-position, a blocking group strategy or specific reaction conditions may be necessary. However, for the purpose of this guide, we will assume 4-bromo-2-methylthiophene is either commercially available or synthesized according to established literature procedures.
Core Synthesis: Free-Radical Bromination of 4-Bromo-2-methylthiophene
The conversion of the methyl group of 4-bromo-2-methylthiophene to a bromomethyl group is most effectively accomplished via a Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator in a non-polar solvent.[1]
The Underlying Mechanism: A Free-Radical Chain Reaction
The reaction proceeds through a well-established free-radical chain mechanism consisting of three key stages: initiation, propagation, and termination.[2]
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The resulting radicals then abstract a hydrogen atom from a trace amount of HBr present or from the solvent to generate a bromine radical.
-
Propagation: This is a two-step cycle. A bromine radical abstracts a hydrogen atom from the methyl group of 4-bromo-2-methylthiophene to form a resonance-stabilized thienyl radical and hydrogen bromide (HBr). This radical then reacts with a molecule of NBS to regenerate a bromine radical and form the desired product, this compound.
-
Termination: The reaction is terminated when two radicals combine to form a non-radical species.
Sources
4-Bromo-2-(bromomethyl)thiophene CAS number and properties
An In-depth Technical Guide to 4-Bromo-2-(bromomethyl)thiophene: Properties, Synthesis, and Applications
Abstract
This compound is a disubstituted thiophene that serves as a highly valuable and reactive intermediate in synthetic organic chemistry. Its bifunctional nature, featuring a bromine atom on the thiophene ring and a reactive bromomethyl group, makes it a strategic building block for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, safety and handling protocols, a representative synthetic pathway, and its applications, particularly as a versatile precursor in the development of novel therapeutic agents and functional materials. The insights are tailored for researchers, medicinal chemists, and professionals in drug development who leverage specialized chemical intermediates.
Chemical Identity and Physicochemical Properties
This compound is identified by the CAS Number 79757-98-5 .[1][2] The presence of two bromine atoms contributes to its relatively high molecular weight and reactivity, which are key to its utility in chemical synthesis. For optimal stability, it should be stored in a refrigerator at 2-8°C under an inert atmosphere.[1][2]
A summary of its core properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 79757-98-5 | [1][2] |
| Molecular Formula | C₅H₄Br₂S | [1][2][3] |
| Molecular Weight | 255.96 g/mol | [1][2][4] |
| IUPAC Name | This compound | |
| Physical Form | Powder | |
| InChI Key | NANALAOSHGYIEJ-UHFFFAOYSA-N | [4] |
| SMILES | BrCc1cc(Br)cs1 | [1] |
| Storage Temperature | 2-8°C, inert atmosphere | [1][2] |
Synthesis and Reactivity
The synthesis of this compound typically involves the selective bromination of the methyl group of a precursor, 4-bromo-2-methylthiophene. The most common and effective method for this transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[5][6]
This reaction is favored because it selectively brominates the allylic/benzylic position (the methyl group attached to the thiophene ring) without affecting the bromine atom already present on the ring or adding to the ring itself. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions.[5]
Caption: Versatility of this compound in nucleophilic substitution reactions.
Safety, Handling, and Hazard Profile
Due to its reactivity, this compound must be handled with appropriate caution in a laboratory setting. It is classified as a hazardous substance.
-
Signal Word: Danger
-
Hazard Statements: * H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements (Selected): * P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
P405: Store locked up.
-
Handling Recommendations: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. An eyewash station and safety shower should be readily accessible.
Experimental Protocol: Example of Nucleophilic Substitution
The following is a generalized protocol for a nucleophilic substitution reaction, illustrating the use of this compound as an electrophile. This protocol is based on common procedures for similar substrates.
Objective: Synthesis of a 2-(Aminomethyl)-4-bromothiophene derivative.
Materials:
-
This compound
-
A primary or secondary amine (e.g., piperidine, 1.1 equivalents)
-
A suitable base (e.g., potassium carbonate, 2.0 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the anhydrous solvent.
-
Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 eq) to the solution, followed by the dropwise addition of the amine (1.1 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the solid base and wash it with a small amount of the solvent.
-
Extraction: Dilute the filtrate with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material using column chromatography on silica gel to yield the final product. The structure should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
-
PubChemLite. This compound (C5H4Br2S). [Link]
-
Pharmaffiliates. CAS No : 79757-98-5 | Product Name : this compound. [Link]
-
Organic Syntheses. 3-thenyl bromide. [Link]
-
Frontiers in Microbiology. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]
Sources
Spectroscopic data for 4-Bromo-2-(bromomethyl)thiophene (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-(bromomethyl)thiophene
This document provides a detailed analysis of the expected spectroscopic signature of this compound (CAS No. 79757-98-5). As a key heterocyclic building block in organic synthesis, particularly for drug development and materials science, unambiguous structural confirmation is paramount. This guide is structured to provide researchers and drug development professionals with a predictive framework for identifying this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
While publicly available, peer-reviewed spectral data for this specific molecule is limited, this guide synthesizes foundational spectroscopic principles and data from analogous structures to construct a reliable, predictive portrait of its spectral characteristics. Every protocol and interpretation is presented with the causality and self-validating logic expected in a professional research setting.
Molecular Structure and Analytical Overview
This compound is a disubstituted thiophene ring. Its structure contains several key features that will give rise to distinct spectroscopic signals: an aromatic thiophene core, two different C-Br bonds (one aromatic, one aliphatic), and two types of C-H bonds (aromatic and aliphatic).
The molecular formula is C₅H₄Br₂S, with a monoisotopic mass of approximately 253.84 Da.[1] The presence of two bromine atoms is a critical feature, as the nearly 1:1 natural abundance of the ⁷⁹Br and ⁸¹Br isotopes will produce a highly characteristic isotopic pattern in mass spectrometry.
A logical workflow for the structural elucidation of this molecule is essential for ensuring analytical integrity.
Caption: Workflow for Spectroscopic Structure Elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two distinct regions: the aromatic region for the thiophene ring protons and the aliphatic region for the bromomethyl group protons.
-
Aromatic Region (δ 7.0-7.5 ppm): The thiophene ring has two non-equivalent protons. Based on the substitution pattern, we expect two signals. The proton at position 3 (H3) will be adjacent to the C-Br bond, while the proton at position 5 (H5) will be adjacent to the sulfur atom. Due to the electronegativity of the adjacent bromine, the H3 signal is expected to be slightly downfield compared to the H5 signal. These two protons will couple to each other, resulting in two doublets.
-
Aliphatic Region (δ 4.5-5.0 ppm): The two protons of the bromomethyl (-CH₂Br) group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. The significant downfield shift is caused by the deshielding effect of the adjacent bromine atom.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.25 | Doublet (d) | 1H | H3 | Deshielded by adjacent C-Br and coupled to H5. |
| ~ 7.10 | Doublet (d) | 1H | H5 | Coupled to H3. |
| ~ 4.70 | Singlet (s) | 2H | -CH₂Br | Deshielded by the electronegative bromine atom. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire the spectrum at room temperature. A standard pulse program is sufficient. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing: Process the Free Induction Decay (FID) with an appropriate line broadening factor and perform phase and baseline corrections. Integrate the signals and reference the spectrum to the TMS peak.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the molecule's asymmetry, five distinct carbon signals are expected.
-
Aromatic Carbons (δ 110-145 ppm): Four signals are expected for the thiophene ring carbons. The carbon atom directly bonded to the bromine (C4) will be significantly shielded by the "heavy atom effect" of bromine, shifting it upfield. The carbon bonded to sulfur (C5) and the carbon bonded to the bromomethyl group (C2) will be downfield. The remaining carbon (C3) will appear in a typical aromatic region. Data for a related compound, 2-bromothiophene, shows carbon shifts that can be used as a baseline for these predictions.[2]
-
Aliphatic Carbon (δ 25-35 ppm): The carbon of the bromomethyl group (-CH₂Br) will appear in the aliphatic region, shifted downfield due to the attached bromine.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Predicted Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 142 | C2 | Attached to the electron-withdrawing bromomethyl group and sulfur. |
| ~ 130 | C5 | Aromatic carbon adjacent to sulfur. |
| ~ 125 | C3 | Standard aromatic thiophene carbon. |
| ~ 112 | C4 | Shielded by the "heavy atom effect" of the directly attached bromine. |
| ~ 30 | -CH₂Br | Aliphatic carbon deshielded by bromine. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is a plot of absorption versus wavenumber.
Expected Absorption Bands:
-
~3100 cm⁻¹: Aromatic C-H stretching from the thiophene ring.
-
~2950 cm⁻¹: Aliphatic C-H stretching from the -CH₂Br group.
-
~1550-1400 cm⁻¹: C=C stretching vibrations within the aromatic thiophene ring.
-
~1000-1200 cm⁻¹: Aromatic C-Br stretching.
-
~600-700 cm⁻¹: Aliphatic C-Br stretching. This is a strong and characteristic absorption.
-
Fingerprint Region (< 1000 cm⁻¹): Complex vibrations, including C-S stretching, that are unique to the overall molecular structure.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100 | Medium-Weak | Aromatic C-H Stretch |
| ~2950 | Medium-Weak | Aliphatic C-H Stretch |
| ~1520, ~1450 | Medium-Strong | Aromatic C=C Stretch |
| ~1080 | Medium | Aromatic C-Br Stretch |
| ~650 | Strong | Aliphatic C-Br Stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Clamp the sample to ensure good contact. Collect a background spectrum of the clean, empty crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
Processing: The background is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and formula.
Molecular Ion and Isotopic Pattern
The most critical feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion (M⁺˙). Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). With two bromine atoms in the molecule, the spectrum will exhibit a characteristic triplet of peaks:
-
M⁺˙: Contains two ⁷⁹Br atoms (m/z ~254).
-
(M+2)⁺˙: Contains one ⁷⁹Br and one ⁸¹Br atom (m/z ~256).
-
(M+4)⁺˙: Contains two ⁸¹Br atoms (m/z ~258).
The relative intensity of these peaks will be approximately 1:2:1, which is a definitive signature for a dibrominated compound. Predicted m/z values for various adducts are available in public databases.[1]
Fragmentation Pathways
Under electron ionization (EI), the molecular ion will fragment in predictable ways. The weakest bonds are most likely to break.
-
Loss of a Bromine Radical: The C-Br bonds are relatively weak. Loss of a bromine radical (·Br) from either the ring or the methyl group is a highly probable fragmentation, leading to an ion at m/z ~175/177.
-
Loss of the Bromomethyl Radical: Cleavage of the entire -CH₂Br group (benzylic-type cleavage) would result in a bromothienyl cation at m/z ~161/163.
-
Formation of the Thienylmethyl Cation: Loss of the bromine atom from the side chain to form a stable thienylmethyl cation (tropylium-like analogue) at m/z 97 is also a very likely pathway.
Caption: Proposed Key MS Fragmentation Pathways.
Table 4: Predicted Key Mass Spectrometry Fragments (EI)
| m/z (for ⁷⁹Br) | Relative Intensity | Proposed Identity |
|---|---|---|
| 254/256/258 | High | [C₅H₄Br₂S]⁺˙ (Molecular Ion) |
| 175/177 | High | [C₅H₄BrS]⁺ |
| 97 | High | [C₅H₅S]⁺ |
| 161/163 | Medium | [C₄H₂BrS]⁺ |
Conclusion
The structural identity and purity of this compound can be unequivocally confirmed through a combined spectroscopic approach. The ¹H NMR spectrum should reveal two aromatic doublets and one aliphatic singlet. The ¹³C NMR will confirm the presence of five unique carbons. IR spectroscopy will show characteristic C-Br and aromatic stretches. Finally, mass spectrometry will provide definitive proof of the molecular weight and the presence of two bromine atoms through its unique 1:2:1 isotopic pattern for the molecular ion. This comprehensive spectroscopic fingerprint serves as a reliable standard for researchers working with this versatile chemical intermediate.
References
-
PubChem . This compound. National Center for Biotechnology Information. [Link]
-
NIST . Thiophene, 2-bromo-. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
-
Hou, H-X., et al. (2021). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Computational and Theoretical Chemistry, 1208, 113545. [Link]
-
Youssef, K., et al. Dimerization reactions with oxidized brominated thiophenes. New Journal of Chemistry. Royal Society of Chemistry. [Link]
Sources
Introduction: The Strategic Value of a Bifunctional Thiophene Building Block
An In-depth Technical Guide to 4-Bromo-2-(bromomethyl)thiophene for Researchers, Scientists, and Drug Development Professionals
The thiophene heterocycle is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic characteristics and its capacity to serve as a bioisostere for phenyl rings. The strategic introduction of reactive functional groups onto the thiophene core transforms it into a versatile platform for constructing complex molecular architectures. This compound is a prime example of such a high-value intermediate. Possessing two distinct and orthogonally reactive bromine-containing moieties, it offers a dual-pronged approach to molecular elaboration. The bromomethyl group acts as a potent electrophile for nucleophilic substitution, while the aryl bromide at the 4-position is an ideal handle for transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the commercial availability, synthesis, reactivity, and applications of this compound, designed for professionals engaged in chemical synthesis and drug discovery.
Physicochemical Properties and Commercial Availability
This compound is a solid at room temperature and requires controlled storage conditions to maintain its integrity. Its key properties are summarized below.
| Property | Value | References |
| CAS Number | 79757-98-5 | [1][2][3] |
| Molecular Formula | C₅H₄Br₂S | [1][2] |
| Molecular Weight | 255.96 g/mol | [1][2] |
| Appearance | Powder | |
| Purity | Typically ≥95% | [3][4] |
| Storage | 2-8°C, under inert atmosphere, protected from light | [1] |
| SMILES | BrCc1cc(Br)cs1 | [1] |
| InChI Key | NANALAOSHGYIEJ-UHFFFAOYSA-N | [4] |
This reagent is readily available from a variety of chemical suppliers, catering primarily to the research and development sector. The availability in quantities ranging from milligrams to several grams facilitates its use from initial screening to scale-up studies.
| Supplier | Representative Quantities | Purity |
| Sigma-Aldrich | 100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g | Not specified |
| BLD Pharm | Inquire for bulk | Not specified |
| Fluorochem (via CymitQuimica) | 100 mg, 250 mg, 1 g, 5 g | 95+% |
| Aurum Pharmatech | Inquire for details | Not specified |
| Apollo Scientific (via Kyberlife) | 100 mg | 95% |
Synthetic Pathways: Accessing the Core Scaffold
While commercially available, understanding the synthesis of this compound provides crucial insights into potential impurities and alternative derivatization strategies. The most logical and established approach involves a two-step sequence starting from 2-methylthiophene: regioselective ring bromination followed by radical-initiated side-chain bromination.
Proposed Synthetic Workflow
Sources
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(bromomethyl)thiophene: Starting Materials and Strategic Execution
Introduction: The Versatility of a Halogenated Thiophene Building Block
4-Bromo-2-(bromomethyl)thiophene is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive bromomethyl group amenable to nucleophilic substitution and a bromo-substituted thiophene ring ready for cross-coupling reactions, allows for the facile construction of complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic routes to this valuable intermediate, focusing on the selection of appropriate starting materials and the critical parameters that govern a successful and high-yielding synthesis. We will delve into the mechanistic underpinnings of the key transformations, offering field-proven insights to guide researchers and drug development professionals.
Strategic Synthesis: A Two-Step Approach
The most direct and widely employed synthetic strategy for this compound is a two-step process. This approach hinges on the initial regioselective bromination of a methylthiophene derivative to yield the key intermediate, 4-bromo-2-methylthiophene, followed by the selective free-radical bromination of the methyl group. The choice of the initial starting material for the first step is a critical decision that influences the overall efficiency and selectivity of the synthesis.
Part 1: Synthesis of the Key Intermediate: 4-Bromo-2-methylthiophene
The synthesis of 4-bromo-2-methylthiophene can be approached from two primary starting materials: 2-methylthiophene and 3-methylthiophene. The selection between these two isomers is often dictated by commercial availability and the desired control over regioselectivity.
Method A: Electrophilic Bromination of 2-Methylthiophene
The direct bromination of 2-methylthiophene presents a regioselectivity challenge, as the thiophene ring can be brominated at multiple positions. However, with careful control of reaction conditions, selective bromination at the 4-position can be achieved.
Causality of Experimental Choices: The use of N-Bromosuccinimide (NBS) as the brominating agent is preferred over elemental bromine as it provides a low, steady concentration of electrophilic bromine, which helps to minimize over-bromination and side reactions.[1] The solvent system of acetic acid and chloroform is employed to modulate the reactivity of the brominating species and influence the regioselectivity of the electrophilic aromatic substitution.
Experimental Protocol: Synthesis of 4-Bromo-2-methylthiophene from 2-Methylthiophene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-methylthiophene (1.0 eq) in a 1:1 mixture of glacial acetic acid and chloroform.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent mixture and add it dropwise to the stirred 2-methylthiophene solution over a period of 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with dichloromethane.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to afford pure 4-bromo-2-methylthiophene.
| Parameter | Value |
| Starting Material | 2-Methylthiophene |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Acetic Acid/Chloroform (1:1) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
Method B: Regioselective Lithiation and Bromination of 3-Methylthiophene
A more regioselective and often higher-yielding approach to 4-bromo-2-methylthiophene involves the use of 3-methylthiophene as the starting material. This method leverages the directing effect of the methyl group in a metal-halogen exchange reaction.
Causality of Experimental Choices: The synthesis proceeds via a regioselective lithiation of 3-methylthiophene at the 2-position, directed by the adjacent methyl group. This is followed by quenching the resulting lithiated species with a bromine source. This method provides excellent control over the position of bromination.[2]
Experimental Protocol: Synthesis of 4-Bromo-2-methylthiophene from 3-Methylthiophene
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-methylthiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) (1.1 eq) dropwise while maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.
-
Bromination: Add a solution of bromine (1.1 eq) in anhydrous THF dropwise to the reaction mixture, again maintaining the temperature below -70 °C.
-
Quenching and Work-up: After stirring for an additional hour at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and removal of the solvent under reduced pressure, the crude product is purified by distillation or column chromatography to yield 4-bromo-2-methylthiophene.
| Parameter | Value |
| Starting Material | 3-Methylthiophene |
| Reagents | n-Butyllithium (n-BuLi), Bromine |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C |
| Reaction Time | ~2-3 hours |
Part 2: Free-Radical Bromination of 4-Bromo-2-methylthiophene
With the key intermediate, 4-bromo-2-methylthiophene, in hand, the final step is the selective bromination of the methyl group to afford the desired this compound. This transformation is achieved through a free-radical chain reaction, commonly known as the Wohl-Ziegler bromination.[3]
Causality of Experimental Choices: This reaction utilizes NBS as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or acetonitrile under reflux or photochemical initiation.[4] The success of this reaction relies on the initiation of a radical chain process that selectively abstracts a hydrogen atom from the methyl group, which is activated by the adjacent thiophene ring.[5]
Caption: Free-radical chain mechanism of Wohl-Ziegler bromination.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-methylthiophene (1.0 eq) in carbon tetrachloride or acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.02-0.05 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 77-82 °C) and maintain for 4-6 hours. The reaction can also be initiated using a UV lamp at room temperature. Monitor the reaction by TLC or GC-MS. The disappearance of the starting material and the formation of a new, less polar spot indicates the progress of the reaction.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Filter off the solid and wash it with a small amount of cold solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate gradient) to yield this compound as a solid or oil.
| Parameter | Value |
| Starting Material | 4-Bromo-2-methylthiophene |
| Reagents | N-Bromosuccinimide (NBS), AIBN or BPO (catalyst) |
| Solvent | Carbon Tetrachloride or Acetonitrile |
| Temperature | Reflux (77-82 °C) |
| Reaction Time | 4-6 hours |
Overall Synthetic Workflow
The complete synthesis of this compound can be visualized as a linear progression from a commercially available methylthiophene.
Caption: Overall synthetic workflow for this compound.
Conclusion and Future Perspectives
The synthesis of this compound is a well-established process that relies on fundamental organic transformations. The choice of starting material between 2-methylthiophene and 3-methylthiophene allows for flexibility based on availability and the desired level of regiochemical control. The subsequent free-radical bromination is a reliable method for the introduction of the bromomethyl functionality. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can efficiently produce this versatile building block for a wide range of applications in drug discovery and materials science. Future research may focus on developing more environmentally benign bromination methods, potentially utilizing greener solvents and catalysts.
References
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Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molecules, 2021. Available at: [Link]
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A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. ResearchGate, 2025. Available at: [Link]
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Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC, 2014. Available at: [Link]
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Wohl-Ziegler Reaction - Organic Chemistry Portal. Available at: [Link]
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Bromination - Common Conditions - Common Organic Chemistry. Available at: [Link]
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A Comprehensive Technical Guide to the Chemical Stability and Storage of 4-Bromo-2-(bromomethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-(bromomethyl)thiophene is a key heterocyclic building block in medicinal chemistry and materials science. Its utility is, however, intrinsically linked to its purity and stability. This guide provides an in-depth analysis of the chemical stability of this compound, drawing upon established principles of organic chemistry and data from analogous structures. We will explore the primary degradation pathways, recommend optimal storage and handling protocols to mitigate these processes, and provide a framework for ensuring the long-term integrity of this valuable reagent.
Introduction: The Double-Edged Sword of Reactivity
This compound is a bifunctional molecule, presenting two distinct sites for chemical modification: the reactive bromomethyl group, susceptible to nucleophilic substitution, and the C-Br bond on the thiophene ring, which can participate in cross-coupling reactions. This dual reactivity makes it a versatile synthon. However, the very features that make it synthetically attractive also contribute to its inherent instability. The electron-rich thiophene ring can influence the reactivity of the benzylic-like bromide, while the molecule as a whole is susceptible to environmental factors. Understanding and controlling these stability issues is paramount for reproducible and successful research outcomes.
Intrinsic Chemical Instability: Unveiling the Degradation Pathways
While specific empirical stability studies on this compound are not extensively documented in publicly available literature, we can infer the most probable degradation pathways based on the chemical nature of the molecule and data from structurally related compounds, such as 3-thenyl bromide.[1]
Acid-Catalyzed Decomposition and Polymerization
The bromomethyl group, being a good leaving group, is prone to elimination or substitution reactions that can be catalyzed by acid. The presence of trace amounts of acidic impurities, such as HBr (which can form from hydrolysis), can initiate a cascade of decomposition reactions. One of the most significant risks is acid-catalyzed polymerization, where the compound reacts with itself to form undesirable oligomeric or polymeric tars.[1] This is a known issue with similar thenyl bromides, which have been reported to sometimes explode without warning upon storage.[1]
Hydrolysis
The presence of moisture is a significant threat to the stability of this compound. The bromomethyl group is susceptible to hydrolysis, leading to the formation of the corresponding alcohol, (4-bromothiophen-2-yl)methanol, and hydrobromic acid (HBr). The generated HBr can then act as a catalyst for further degradation, as described above.
Oxidation
Thiophene and its derivatives can be susceptible to oxidation, particularly when exposed to air (oxygen). The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone.[2] These oxidized species are often more reactive and can lead to dimerization or other secondary reactions, further contaminating the material.[2]
Photodecomposition
Many organic molecules, especially those containing aromatic rings and halogen atoms, are sensitive to light. UV radiation can provide the energy to initiate radical reactions, leading to debromination or other complex degradation pathways.
The following diagram illustrates the primary suspected degradation pathways for this compound:
Caption: Suspected Degradation Pathways for this compound.
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, a multi-faceted approach to storage and handling is essential. The following protocols are based on best practices for reactive organic compounds and information derived from safety data sheets of similar materials.[3][4]
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigeration) | Reduces the rate of decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by excluding air and moisture. |
| Light | Amber or opaque container | Protects from photodecomposition. |
| Container | Tightly sealed, chemically resistant glass | Prevents contamination and reaction with container material. |
| Stabilizer | Addition of a non-reactive acid scavenger | Neutralizes trace acidic impurities that can catalyze degradation. |
Protocol for Long-Term Storage:
-
Aliquotting: Upon receipt, if the entire quantity will not be used at once, it is highly advisable to aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main container is opened, reducing exposure to air and moisture.
-
Inerting: Before sealing, flush the vial with a gentle stream of dry argon or nitrogen for at least one minute to displace all air.
-
Sealing: Use a high-quality, PTFE-lined cap to ensure a tight seal. For very long-term storage, consider sealing the vials with a torch if appropriate equipment is available and the user is trained in this technique.
-
Labeling: Clearly label each vial with the compound name, date of receipt/aliquotting, and any added stabilizer.
-
Secondary Containment: Place the sealed vials inside a larger, labeled, and sealed container in the refrigerator.
Chemical Stabilization
Drawing an analogy from the stabilization of 3-thenyl bromide, the addition of an acid scavenger is a critical step for preserving this compound.[1]
-
Calcium Carbonate (CaCO₃): Adding a small amount of anhydrous calcium carbonate powder to the storage container can effectively neutralize any HBr that may form.[1]
-
Tertiary Amines: A trace amount of a non-nucleophilic, sterically hindered tertiary amine, such as triethylamine or diisopropylethylamine, can also serve as an acid scavenger.[1] However, care must be taken as amines can potentially react with the bromomethyl group over long periods, especially if not sterically hindered.
Experimental Workflow for Stabilization:
Caption: Workflow for the Stabilized Storage of this compound.
Safe Handling
This compound is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE).[5]
-
Ventilation: Always handle this compound in a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard lab coat is required.
-
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[4]
Assessing Chemical Purity and Degradation
Regularly assessing the purity of this compound, especially before use in a reaction, is crucial.
Recommended Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is an excellent tool for identifying the parent compound and potential degradation products. The appearance of new signals or changes in the integration of existing signals can indicate decomposition. For example, the formation of the corresponding alcohol would result in a new peak for the CH₂OH group.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile impurities and degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is suitable for monitoring the purity of the compound over time. A decrease in the area of the main peak and the appearance of new peaks would signify degradation.
Conclusion and Best Practices Summary
The chemical stability of this compound is a critical factor that can significantly impact the success and reproducibility of research and development activities. While this compound is a valuable synthetic intermediate, its inherent reactivity necessitates stringent storage and handling procedures.
Key Takeaways:
-
Proactive Prevention: The primary strategy for maintaining the integrity of this compound is the proactive prevention of degradation.
-
Control the Environment: Strict control of temperature, atmosphere, and light exposure is paramount.
-
Chemical Stabilization is Key: The use of an acid scavenger, such as anhydrous calcium carbonate, is strongly recommended based on data from analogous compounds.
-
Safety First: Always handle this compound with appropriate PPE in a well-ventilated area.
-
Verify Before Use: Regularly assess the purity of the material using appropriate analytical techniques before its inclusion in a synthetic procedure.
By adhering to the principles and protocols outlined in this guide, researchers can significantly extend the shelf-life of this compound and ensure the reliability of their experimental results.
References
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Organic Syntheses. (n.d.). 3-thenyl bromide. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-(difluoromethyl)thiophene. Retrieved from [Link]
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RSC Publishing. (n.d.). Dimerization reactions with oxidized brominated thiophenes. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromothiophene. Retrieved from [Link]
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PubChem. (n.d.). 2-(Bromomethyl)thiophene. Retrieved from [Link]
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PubMed. (n.d.). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Retrieved from [Link]
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Reactivity profile of 4-Bromo-2-(bromomethyl)thiophene
An In-Depth Technical Guide to the Reactivity Profile of 4-Bromo-2-(bromomethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its utility stems from the presence of two distinct carbon-bromine bonds: a reactive benzylic-type bromide at the 2-position and a more stable aryl bromide at the 4-position. This differential reactivity allows for a range of selective, sequential chemical transformations, making it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its reactivity profile, covering nucleophilic substitution, metal-catalyzed cross-coupling reactions, organometallic intermediate formation, and oxidation. We will explore the causality behind experimental choices, provide validated protocols, and illustrate key mechanisms and synthetic workflows.
Introduction: A Bifunctional Thiophene Building Block
The thiophene ring is a privileged scaffold in numerous pharmacologically active compounds and organic electronic materials, valued for its unique electronic properties and metabolic stability.[2][3] this compound emerges as a particularly valuable synthetic intermediate due to its orthogonal reactivity.
-
The C2-Bromomethyl Group (Csp³-Br): This group is analogous to benzyl bromide. The C-Br bond is activated by the adjacent thiophene ring, which can stabilize the transition state of nucleophilic substitution reactions.[4] This site serves as a reactive handle for the facile introduction of a wide variety of functional groups via SN2 reactions.
-
The C4-Bromo Group (Csp²-Br): This aryl bromide is significantly less reactive towards classical nucleophilic substitution but is an ideal substrate for a host of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[5][6] It also allows for the formation of organometallic species like Grignard reagents.[7]
This guide will dissect these distinct modes of reactivity, providing the strategic insights necessary to harness the full synthetic potential of this compound.
Synthesis of this compound
The synthesis of this compound is not widely documented in commercial literature, but a logical and effective route involves the selective bromination of an appropriate precursor. A common and effective method for introducing a bromomethyl group onto a thiophene ring is the radical bromination of the corresponding methylthiophene using N-bromosuccinimide (NBS) with a radical initiator.[8][9]
A plausible synthetic pathway would begin with the bromination of 2-methylthiophene at the 4-position, followed by a subsequent radical bromination of the methyl group.
Proposed Synthetic Protocol
Step 1: Synthesis of 4-Bromo-2-methylthiophene This step requires selective bromination at an unoccupied beta-position (C4), which can be challenging. Direct bromination of 2-methylthiophene tends to occur at the C5 position. A more controlled approach might involve protection/deprotection strategies or starting from a pre-functionalized thiophene.
Step 2: Radical Bromination to this compound Assuming the precursor, 4-Bromo-2-methylthiophene, is obtained, the subsequent step is a Wohl-Ziegler radical bromination.
-
Methodology: A mixture of 4-bromo-2-methylthiophene, N-bromosuccinimide (NBS, ~1.05 equivalents), and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN in an inert solvent such as carbon tetrachloride (CCl₄) or chlorobenzene is refluxed.[9][10] The reaction is typically initiated by heat or UV light.
-
Causality: The reaction proceeds via a free radical chain mechanism. The stability of the thiophenylmethyl radical intermediate makes the methyl group particularly susceptible to hydrogen abstraction and subsequent bromination, while the aryl bromide at C4 remains inert under these conditions.[10]
-
Work-up and Purification: Upon completion, the mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed, dried, and concentrated. The final product is typically purified by column chromatography or vacuum distillation.
Core Reactivity: Nucleophilic Substitution at the C2-Position
The bromomethyl group is the most reactive site for nucleophilic substitution, proceeding readily via an SN2 mechanism. The thiophene ring plays a crucial role in accelerating this reaction by stabilizing the electron-rich transition state, similar to the role of a phenyl ring in benzyl halides.[4]
Mechanism: SN2 Displacement
The reaction involves a backside attack by a nucleophile on the electrophilic methylene carbon, displacing the bromide ion in a single, concerted step. This pathway is favored due to the accessibility of the primary carbon and the excellent leaving group nature of bromide.
Caption: Generalized SN2 mechanism at the C2-bromomethyl group.
Experimental Protocol: Synthesis of 2-(Azidomethyl)-4-bromothiophene
This protocol, adapted from a similar reaction on 3-(bromomethyl)thiophene[4], illustrates a typical SN2 displacement.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Nucleophile Addition: Add sodium azide (NaN₃, ~1.2 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
This protocol is broadly applicable to a range of nucleophiles, including amines, thiols, cyanides, and alkoxides, providing access to a diverse library of 2-substituted thiophenes.
Core Reactivity: Metal-Catalyzed Cross-Coupling at the C4-Position
The C4-bromo bond is unreactive to nucleophilic substitution but is perfectly primed for metal-catalyzed cross-coupling reactions. This allows for the selective formation of C-C bonds at the thiophene ring. The general reactivity order for halides in these couplings is I > Br > Cl, making the C4-bromo group a reliable reaction site.[11]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming biaryl or vinyl-aryl bonds. A key advantage is its chemoselectivity; studies on the closely related 2-bromo-5-(bromomethyl)thiophene show that Suzuki coupling occurs exclusively at the C-Br bond on the ring, leaving the bromomethyl group untouched.[2][12]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This general procedure is based on established methods for bromothiophenes.[2][12]
-
Catalyst Preparation: To a reaction flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₃PO₄ or K₂CO₃ (2-3 eq).
-
Solvent Addition: Add a degassed solvent system, often a mixture like 1,4-dioxane/water (4:1).[2]
-
Reaction Conditions: Heat the mixture to 80-100°C and stir for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Table 1: Representative Suzuki-Miyaura Coupling Reactions (Data adapted from analogous reactions of 2-bromo-5-(bromomethyl)thiophene)[2]
| Arylboronic Acid Partner | Product Yield | Reference |
| 3-chloro-4-fluorophenyl boronic acid | Good | [2] |
| 4-methoxyphenyl boronic acid | 76% | [2] |
| 4-chlorophenyl boronic acid | ~63% | [2] |
| 3,5-dimethylphenyl boronic acid | 70% | [2] |
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the C4-position of the thiophene and a terminal alkyne.[6] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[13]
Experimental Protocol: Sonogashira Coupling
This is a general protocol for the coupling of aryl bromides.[14]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 2-10 mol%) in a suitable solvent like triethylamine (Et₃N) or a THF/amine mixture.
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 eq) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60°C) until completion.
-
Work-up: Filter the reaction mixture to remove the ammonium salt precipitate. Concentrate the filtrate and purify the residue, typically by column chromatography.
Core Reactivity: Organometallic Intermediates
The aryl bromide at C4 can be converted into an organometallic species, most commonly a Grignard reagent, by reacting with magnesium metal.[15] This transforms the electrophilic carbon into a potent nucleophile and strong base.[16]
Challenges and Considerations
The formation of a Grignard reagent from this compound is challenging. The newly formed highly nucleophilic/basic Grignard species can potentially react with the electrophilic bromomethyl group of a starting material molecule, leading to dimerization and other side products.[15] To mitigate this, the reaction must be performed under carefully controlled conditions, such as:
-
Low Temperatures: To reduce the rate of intermolecular side reactions.
-
In-situ Trapping: Adding the electrophile to the reaction mixture during the Grignard formation (Barbier conditions).[17]
Conceptual Protocol: Grignard Formation and Reaction
-
Apparatus: All glassware must be rigorously flame-dried or oven-dried to remove all traces of water.[15] The reaction must be conducted under a strictly inert atmosphere.
-
Formation: Add magnesium turnings to a flask containing anhydrous diethyl ether or THF.[7] Slowly add a solution of this compound in the anhydrous ether. Initiation may require gentle warming or the addition of an iodine crystal.[15] Maintain a gentle reflux until the magnesium is consumed.
-
Reaction: Cool the newly formed Grignard reagent in an ice bath. Slowly add a solution of the desired electrophile (e.g., benzaldehyde) in anhydrous ether.
-
Work-up: After the reaction is complete, quench by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ether, and then process the organic layer.
Caption: Workflow for Grignard reagent formation and subsequent reaction.
Synthetic Strategy: Harnessing Orthogonal Reactivity
The true synthetic power of this compound lies in the ability to perform sequential, chemoselective reactions. One can choose to first functionalize the C4 position via cross-coupling, leaving the bromomethyl handle for a subsequent nucleophilic substitution, or vice-versa. The former is often preferred as the conditions for nucleophilic substitution are typically milder and less likely to interfere with a newly installed group at C4.
Caption: Sequential functionalization strategy for this compound.
Conclusion
This compound is a quintessential example of a bifunctional building block that offers tremendous strategic advantages in organic synthesis. The predictable and orthogonal reactivity of its Csp³-Br and Csp²-Br bonds provides chemists with a reliable platform for constructing highly functionalized thiophene derivatives. By carefully selecting reaction conditions, researchers can selectively address either position, enabling the efficient and controlled assembly of novel compounds for applications ranging from pharmaceuticals to advanced materials. A thorough understanding of its reactivity profile, as detailed in this guide, is paramount to unlocking its full synthetic potential.
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Shabbir, G., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. Available at: [Link]
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Edelmann, F. T. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?. ResearchGate. Available at: [Link]
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Miao, H., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. Available at: [Link]
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Heron, B. M., et al. (n.d.). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. ResearchGate. Available at: [Link]
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Cacchi, S., & Fabrizi, G. (2005). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]
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Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. ACS Publications. Available at: [Link]
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Ali, S., et al. (2019). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. ResearchGate. Available at: [Link]
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Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. SciSpace. Available at: [Link]
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Paps, J., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. PMC. Available at: [Link]
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PubChem. (n.d.). 4-Bromo-2-(difluoromethyl)thiophene. PubChem. Available at: [Link]
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Introduction: The Strategic Value of a Bifunctional Thiophene Building Block
An In-depth Technical Guide to 4-Bromo-2-(bromomethyl)thiophene: Synthesis, Reactivity, and Applications
Thiophene-based heterocyclic compounds are foundational pillars in the development of advanced organic materials and pharmaceuticals.[1] Their unique electronic properties and chemical versatility make them ideal scaffolds for creating conjugated polymers for organic electronics and for designing novel therapeutic agents.[2][3] The strategic introduction of specific functional groups onto the thiophene ring dramatically enhances its utility as a synthetic intermediate.
This guide focuses on this compound, a bifunctional building block of significant interest. This molecule possesses two distinct and orthogonally reactive bromine substituents: a bromomethyl group, which is highly susceptible to nucleophilic substitution, and a bromo group on the aromatic ring, which is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for a stepwise and controlled elaboration of the thiophene core, making it an invaluable tool for constructing complex molecular architectures. As a Senior Application Scientist, this whitepaper aims to provide a comprehensive technical overview, grounded in established chemical principles and field-proven methodologies, for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent.
Physicochemical Properties and Safety
A clear understanding of a reagent's properties is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 79757-98-5 | [4] |
| Molecular Formula | C₅H₄Br₂S | [5] |
| Molecular Weight | 255.96 g/mol | [4] |
| Appearance | Powder | [6] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C.[4] | [4] |
| SMILES | BrCc1cc(Br)cs1 | [4] |
| InChIKey | NANALAOSHGYIEJ-UHFFFAOYSA-N | [6] |
Safety and Handling: this compound is classified as a hazardous substance and must be handled with appropriate precautions.[6][7]
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7] It is also suspected of causing genetic defects.[7]
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[8] All handling should be performed in a well-ventilated fume hood.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
Synthesis of this compound
The most direct and widely adopted method for introducing a bromomethyl group onto an activated methyl-substituted aromatic ring is through radical bromination, commonly known as the Wohl-Ziegler reaction.[9] This approach utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), in a non-polar solvent. The reaction proceeds via a free-radical chain mechanism, offering high selectivity for the benzylic-like methyl group over aromatic C-H bonds.
The logical precursor for this synthesis is 4-bromo-2-methylthiophene. The following protocol describes the selective bromination of the 2-methyl group.
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The Emergence of a Versatile Heterocyclic Building Block: A Technical Guide to 4-Bromo-2-(bromomethyl)thiophene
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-(bromomethyl)thiophene, a key heterocyclic intermediate in organic synthesis. While a singular "discovery" of this compound is not prominently documented, its history is intrinsically linked to the broader exploration of thiophene chemistry. This document details the logical synthetic pathways, key chemical properties, and burgeoning applications of this versatile molecule, particularly in the realms of medicinal chemistry and materials science. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this thiophene derivative.
Introduction: The Thiophene Scaffold and the Genesis of a Key Intermediate
The story of this compound is not one of a sudden, isolated discovery but rather a logical evolution within the rich history of thiophene chemistry. Thiophene, a sulfur-containing aromatic heterocycle, was first identified in 1882 by Viktor Meyer as an impurity in benzene.[1] Its unique electronic properties and reactivity, distinct from its carbocyclic analog, quickly established it as a valuable scaffold in organic chemistry.
The development of functionalized thiophenes has been a continuous pursuit, driven by their prevalence in pharmaceuticals, agrochemicals, and electronic materials. The introduction of bromine atoms and reactive bromomethyl groups onto the thiophene ring significantly enhances its synthetic utility. The bromomethyl group, in particular, serves as a versatile "handle" for introducing a wide array of functionalities through nucleophilic substitution and cross-coupling reactions.[2]
While the precise first synthesis of this compound is not detailed in a landmark publication, its preparation is a logical extension of well-established methodologies for the functionalization of aromatic and heteroaromatic compounds. The most rational and widely employed synthetic route involves the side-chain bromination of a suitable precursor, 4-bromo-2-methylthiophene.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 79757-98-5 | [3] |
| Molecular Formula | C5H4Br2S | [3] |
| Molecular Weight | 255.96 g/mol | [3] |
| Appearance | Typically a powder | [4] |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [3] |
Synthetic Methodologies: A Tale of Two Brominations
The synthesis of this compound is a two-stage process, beginning with the regioselective bromination of 2-methylthiophene to form 4-bromo-2-methylthiophene, followed by the radical bromination of the methyl group.
Synthesis of the Precursor: 4-Bromo-2-methylthiophene
The regioselectivity of electrophilic substitution on the thiophene ring is a critical consideration. For 2-substituted thiophenes, direct bromination typically yields the 5-bromo isomer as the major product. To achieve the desired 4-bromo substitution on 2-methylthiophene, specific strategies are required to direct the incoming electrophile.
One effective method involves the use of "catalyst swamping conditions," where a Lewis acid like aluminum chloride is used in large excess. This approach has been successfully employed for the selective 4-bromination of various 2-substituted thiophenes.[5]
Diagram 1: Synthetic Pathway to this compound
Caption: Overview of the two-step synthesis of this compound.
Side-Chain Bromination: Introducing the Reactive Handle
The conversion of 4-bromo-2-methylthiophene to this compound is typically achieved through a free radical substitution reaction at the methyl group. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride, is the most common and effective method.
The mechanism proceeds via the following steps:
-
Initiation: The radical initiator decomposes upon heating to form free radicals.
-
Propagation: These radicals abstract a hydrogen atom from NBS to generate a bromine radical. The bromine radical then abstracts a hydrogen atom from the methyl group of 4-bromo-2-methylthiophene to form a resonance-stabilized thienyl-methyl radical. This radical then reacts with a molecule of NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction.
-
Termination: The reaction is terminated by the combination of any two radical species.
Experimental Protocol: Synthesis of 2-Bromo-5-(bromomethyl)thiophene (A representative protocol for side-chain bromination)
This protocol for a related isomer illustrates the general procedure for side-chain bromination of a bromomethylthiophene.[6]
Materials:
-
2-methylthiophene (1 eq)
-
N-bromosuccinimide (NBS) (2.1 eq)
-
Dry carbon tetrachloride (CCl4)
Procedure:
-
A solution of 2-methylthiophene in dry carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
N-bromosuccinimide is added to the solution.
-
The reaction mixture is heated to reflux for 4-5 hours.
-
After cooling, the succinimide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Spectroscopic and Analytical Data
The structural confirmation of this compound relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy would be expected to show distinct signals for the two aromatic protons on the thiophene ring and a characteristic singlet for the methylene protons of the bromomethyl group.
-
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the C-H, C=C, and C-S bonds within the molecule.
Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from the differential reactivity of its two bromine substituents. The bromine atom on the thiophene ring is relatively unreactive towards nucleophilic substitution but is amenable to various cross-coupling reactions. In contrast, the bromine atom of the bromomethyl group is highly susceptible to nucleophilic displacement. This dual reactivity allows for a stepwise and controlled functionalization of the molecule.
Diagram 2: Reactivity of this compound
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Methodological & Application
Synthesis of thiophene-based polymers using 4-Bromo-2-(bromomethyl)thiophene
An Application Guide to the Synthesis of Functionalized Thiophene-Based Polymers via 4-Bromo-2-(bromomethyl)thiophene
Abstract
The precise engineering of conjugated polymer side chains is paramount for tuning the optoelectronic and material properties of thiophene-based systems for advanced applications. This guide details the strategic utilization of this compound, a versatile bifunctional building block, for the synthesis of well-defined, functionalized polythiophenes. We circumvent the challenges associated with the direct polymerization of this reactive monomer by presenting a robust two-step strategy: 1) initial, high-yield functionalization at the highly reactive bromomethyl position via nucleophilic substitution, followed by 2) controlled polymerization of the stable, functionalized monomer via Grignard Metathesis (GRIM). This application note provides detailed, field-tested protocols, mechanistic insights, and characterization methodologies to empower researchers in the development of next-generation organic electronic materials.
Introduction: The Imperative of Side-Chain Engineering in Polythiophenes
Thiophene-based conjugated polymers are a cornerstone of the organic electronics field, forming the active layer in devices ranging from organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) to chemical sensors and bioelectronic interfaces.[1][2][3] The performance of these materials is not solely dictated by the conjugated backbone but is critically influenced by the nature of the appended side chains. Strategic side-chain functionalization governs crucial properties such as:
-
Solubility and Processability: Enabling solution-based deposition techniques essential for device fabrication.[1]
-
Solid-State Morphology: Directing intermolecular packing, π-stacking, and thin-film crystallinity, which are critical for efficient charge transport.
-
Electronic Properties: Modulating the HOMO/LUMO energy levels through inductive or resonant effects to optimize charge injection and device compatibility.[4]
-
Interfacial Properties: Introducing specific functionalities to promote adhesion, enable sensing, or improve biocompatibility for bio-interfacing applications.[5]
This compound emerges as a particularly valuable starting material for creating such functional polymers. It possesses two bromine atoms with distinct chemical reactivities: an aryl bromide at the 4-position, suitable for metal-catalyzed cross-coupling reactions, and a significantly more reactive "benzylic-type" bromide on the methyl group, which is highly susceptible to nucleophilic substitution (S_N2) reactions. Direct polymerization of this monomer is often problematic, as the reactive bromomethyl group can lead to unwanted side reactions and interfere with polymerization catalysts. A more controlled and versatile approach involves a pre-functionalization strategy, which is the focus of this guide.
Synthetic Strategy: A Two-Step Path to Functional Polymers
Our recommended strategy decouples side-chain functionalization from backbone polymerization, offering superior control and broader applicability. This approach involves first modifying the monomer at the bromomethyl position and then polymerizing the resulting stable, functionalized monomer.
Causality of the Approach
The rationale for this two-step methodology is rooted in the chemoselectivity of the monomer's reactive sites. The C(sp³)-Br bond of the bromomethyl group is kinetically favored for nucleophilic attack over the more inert C(sp²)-Br bond on the thiophene ring. Attempting a one-pot polymerization, such as a Grignard Metathesis (GRIM) reaction, would be complicated by the Grignard reagent potentially reacting with the bromomethyl group. By first converting the bromomethyl moiety into a stable, desired functional group, a well-behaved monomer is created that is fully compatible with standard polymerization conditions.
Caption: Workflow for the two-step synthesis of functionalized polythiophenes.
Polymerization Mechanism: Grignard Metathesis (GRIM)
The GRIM method is a powerful chain-growth polymerization technique for synthesizing high molecular weight, regioregular poly(3-substituted)thiophenes.[6][7] The generally accepted mechanism involves a catalytic cycle of three primary steps after the initial formation of the thiophene Grignard reagent:[8][9][10]
-
Oxidative Addition: The active monomer (a thienyl magnesium halide) adds to a Ni(0) species, forming a Ni(II) complex.
-
Transmetalation: Another monomer molecule displaces the halide on the nickel center.
-
Reductive Elimination: A C-C bond is formed between the two thiophene units on the nickel center, regenerating the Ni(0) catalyst and extending the polymer chain.
This chain-growth mechanism allows for control over molecular weight by adjusting the monomer-to-initiator ratio and can produce polymers with narrow molecular weight distributions.
Caption: Simplified catalytic cycle for Ni-catalyzed cross-coupling polymerization.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques (Nitrogen or Argon) are critical for the success of the polymerization step.
Protocol 1: Synthesis of a Functionalized Monomer: 2-((4-Bromothiophen-2-yl)methyl)isoindoline-1,3-dione
This protocol demonstrates the conversion of the bromomethyl group to a phthalimide-protected amine functionality, which is stable to subsequent GRIM polymerization conditions.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| This compound | 257.98 | 2.58 g | 10.0 | Starting Material |
| Potassium Phthalimide | 185.22 | 2.04 g | 11.0 | Nucleophile |
| N,N-Dimethylformamide (DMF) | 73.09 | 25 mL | - | Solvent |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.52 g | 11.0 | Base |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.58 g, 10.0 mmol), potassium phthalimide (2.04 g, 11.0 mmol), and potassium carbonate (1.52 g, 11.0 mmol).
-
Add 25 mL of anhydrous DMF to the flask.
-
Stir the reaction mixture at 60 °C for 4 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with deionized water (3 x 50 mL).
-
Dry the crude product under vacuum.
-
Recrystallize the solid from an ethanol/water mixture to yield the pure product as a white to off-white solid.
Protocol 2: GRIM Polymerization of Functionalized Monomer
This protocol details the polymerization of the phthalimide-functionalized monomer prepared above.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| Functionalized Monomer | 324.20 | 648 mg | 2.0 | Monomer |
| i-PrMgCl·LiCl (1.3 M in THF) | - | 1.54 mL | 2.0 | Grignard Reagent |
| Ni(dppp)Cl₂ | 540.05 | 21.6 mg | 0.04 | Catalyst (2 mol%) |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 20 mL | - | Solvent |
Procedure:
-
Monomer Preparation: In a flame-dried 50 mL Schlenk flask under argon, dissolve the functionalized monomer (648 mg, 2.0 mmol) in 15 mL of anhydrous THF.
-
Grignard Metathesis: Cool the solution to 0 °C in an ice bath. Slowly add the i-PrMgCl·LiCl solution (1.54 mL, 2.0 mmol) dropwise over 5 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. This step forms the active Grignard monomer.
-
Initiation: In a separate vial, dissolve the Ni(dppp)Cl₂ catalyst (21.6 mg, 0.04 mmol) in 5 mL of anhydrous THF. Add the catalyst solution to the monomer solution via syringe.
-
Polymerization: Heat the reaction mixture to 50 °C and stir for 2 hours. The solution will typically darken and become more viscous as the polymer forms.
-
Quenching & Precipitation: Cool the reaction to room temperature and slowly pour the mixture into 200 mL of methanol containing 5 mL of concentrated HCl.
-
Stir for 30 minutes. The polymer will precipitate as a solid.
-
Purification: Collect the polymer by filtration. To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction sequentially with methanol, acetone, and hexanes. The purified polymer is then extracted using chloroform or chlorobenzene.
-
Isolation: Precipitate the polymer from the chloroform/chlorobenzene solution into methanol. Collect the final polymer by filtration and dry under high vacuum.
Polymer Characterization: Validating Success
Thorough characterization is essential to confirm the structure, molecular weight, and key properties of the synthesized polymer.
| Technique | Parameter Measured | Expected Outcome/Significance |
| ¹H NMR | Chemical shifts, integration | Confirmation of successful functionalization and polymerization. A sharp peak around 7.0-7.2 ppm for the thiophene backbone proton indicates high head-to-tail regioregularity.[1][11][12] |
| GPC/SEC | Mₙ, Mₙ, PDI | Determines the average molecular weights and the breadth of the molecular weight distribution. A PDI between 1.2-1.8 is typical for a well-controlled GRIM polymerization.[13][14][15] |
| UV-Vis | λₘₐₓ (absorption max) | Provides information on the effective conjugation length. In thin films, a red-shift compared to the solution spectrum indicates intermolecular π-stacking and aggregation.[16][17][18] |
Conclusion and Outlook
The synthetic strategy outlined in this guide demonstrates the utility of this compound as a gateway to a diverse library of functional polythiophenes. By separating the side-chain modification from the polymerization, researchers can incorporate a wide array of chemical functionalities—from simple alkyl and aryl groups to complex moieties for sensing or biological targeting—without compromising the integrity of the polymerization process. This robust and versatile methodology provides a reliable platform for the rational design and synthesis of advanced materials tailored for specific applications in the ever-evolving landscape of organic electronics.
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- 16. pubs.acs.org [pubs.acs.org]
- 17. UV-VIS - Ultraviolet Visible Spectroscopy | Materials Characterization Services [mat-cs.com]
- 18. researchgate.net [researchgate.net]
The Versatile Synthon: Application Notes for 4-Bromo-2-(bromomethyl)thiophene in Organic Synthesis
Introduction: Unlocking the Potential of a Bifunctional Thiophene Building Block
In the landscape of modern organic synthesis, the strategic incorporation of heterocyclic moieties is paramount for the development of novel pharmaceuticals, functional materials, and agrochemicals. Among these, the thiophene ring system is a privileged scaffold due to its unique electronic properties and its prevalence in a wide array of biologically active molecules. 4-Bromo-2-(bromomethyl)thiophene emerges as a particularly valuable building block, offering two distinct and orthogonally reactive sites: a nucleophilic substitution-labile bromomethyl group at the 2-position and a C-Br bond at the 4-position, ripe for metal-catalyzed cross-coupling reactions. This dual reactivity allows for a stepwise and controlled elaboration of the thiophene core, making it an ideal starting material for the synthesis of complex, multi-substituted derivatives.
This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth technical application notes and detailed protocols for the effective utilization of this compound in a variety of synthetic transformations. The methodologies presented herein are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower the end-user to confidently apply and modify these procedures for their specific research needs.
Chemical Properties and Safety Information
A thorough understanding of the chemical properties and safety considerations of this compound is crucial before its use in any experimental setting.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 79757-98-5 |
| Molecular Formula | C₅H₄Br₂S |
| Molecular Weight | 255.96 g/mol |
| Appearance | Light yellow to brown solid or oil |
| Storage | Store in a cool, dark place under an inert atmosphere (2-8°C) to prevent degradation.[1] |
Safety Precautions: this compound is a lachrymator and is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.[2] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Application 1: Nucleophilic Substitution at the Bromomethyl Group
The primary and most facile transformation of this compound involves the nucleophilic displacement of the bromide from the methyl group. This SN2 reaction is highly efficient due to the benzylic-like nature of the C-Br bond, which stabilizes the transition state. This allows for the introduction of a diverse range of functionalities, including amines, azides, ethers, and thioethers.
Causality of Experimental Choices:
-
Solvent: Aprotic polar solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are preferred as they effectively solvate the cation of the base and the nucleophile without interfering with the SN2 mechanism.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically employed to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product. For less nucleophilic substrates, a stronger, non-nucleophilic base like sodium hydride (NaH) may be necessary.
-
Temperature: Most reactions proceed efficiently at room temperature. However, for less reactive nucleophiles, gentle heating (reflux) can be applied to increase the reaction rate.
Experimental Protocol: N-Alkylation of a Secondary Amine
This protocol details the synthesis of N-((4-bromothiophen-2-yl)methyl)piperidine, a representative example of an N-alkylation reaction.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
-
To the stirred suspension, add piperidine (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Upon completion, filter the reaction mixture to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the crude residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-((4-bromothiophen-2-yl)methyl)piperidine.
Caption: General workflow for nucleophilic substitution reactions.
Application 2: Palladium-Catalyzed Cross-Coupling at the 4-Position
The bromine atom at the 4-position of the thiophene ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions are instrumental in forming new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkynyl substituents.
Suzuki-Miyaura Coupling: A Protocol for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl compounds.[3] The reaction of this compound with an arylboronic acid allows for the selective functionalization of the 4-position.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or using a stable Pd(0) source such as Pd(PPh₃)₄, is essential for the catalytic cycle.[3]
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines, are crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps.[4]
-
Base: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the boronic acid for transmetalation.[3]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic Acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water, degassed
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (3-5 mol%) under the inert atmosphere.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Heat the reaction mixture to 80-100°C with vigorous stirring for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After cooling to room temperature, add water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield 4-phenyl-2-(bromomethyl)thiophene.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Application 3: Synthesis of Wittig Reagents and Subsequent Olefination
The bromomethyl group of this compound readily reacts with triphenylphosphine to form a stable phosphonium salt.[5] This phosphonium salt is a key precursor to the corresponding ylide, which can then be used in the Wittig reaction to convert aldehydes and ketones into alkenes.[6][7] This two-step sequence provides a powerful method for extending the carbon chain at the 2-position of the thiophene ring with the formation of a carbon-carbon double bond.
Experimental Protocol: Two-Step Synthesis of a Stilbene Analog
Part A: Synthesis of (4-Bromo-2-thenyl)triphenylphosphonium bromide
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Toluene, anhydrous
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and triphenylphosphine (1.05 eq) in anhydrous toluene.
-
Heat the mixture to reflux for 4-6 hours. A white precipitate will form.
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the white solid by vacuum filtration, wash with cold toluene, and dry under vacuum to yield the phosphonium salt. This is typically used in the next step without further purification.
Part B: Wittig Reaction with Benzaldehyde
Materials:
-
(4-Bromo-2-thenyl)triphenylphosphonium bromide (from Part A)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Benzaldehyde
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the phosphonium salt (1.0 eq).
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. The mixture will turn a characteristic ylide color (often deep orange or red).
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0°C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. To remove the triphenylphosphine oxide, triturate the crude solid with hexanes or a mixture of diethyl ether and hexanes. The triphenylphosphine oxide will precipitate and can be removed by filtration.[8]
-
Concentrate the filtrate and purify the resulting alkene by column chromatography.
Caption: Workflow for Wittig reagent synthesis and olefination.
Conclusion and Future Perspectives
This compound stands out as a highly adaptable and valuable building block in the synthetic chemist's toolbox. Its bifunctional nature allows for a diverse array of chemical transformations, providing access to a wide range of substituted thiophene derivatives. The protocols detailed in this guide for nucleophilic substitution, Suzuki-Miyaura coupling, and Wittig reactions serve as a robust foundation for researchers to build upon. The strategic and sequential application of these reactions opens up avenues for the synthesis of complex molecules with potential applications in drug discovery, materials science, and beyond. Future work in this area will undoubtedly focus on expanding the scope of reactions, including other cross-coupling methodologies like Sonogashira and Heck reactions, and exploring the synthesis of novel fused heterocyclic systems derived from this versatile synthon.
References
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Semantic Scholar. (n.d.). An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives. Retrieved from [Link]
-
ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Retrieved from [Link]
-
ResearchGate. (2016). Preparation and Diels-Alder reactivity of thieno[2,3-c]-and thieno[3,2-c]pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; Synthesis of benzothiophenes. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of an active quaternary phosphonium salt and its application to the Wittig reaction: Kinetic study. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. Retrieved from [Link]
-
ResearchGate. (2025). A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. Retrieved from [Link]
-
YouTube. (2019). making phosphonium salts. Retrieved from [Link]
-
SciELO. (n.d.). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Retrieved from [Link]
-
ResearchGate. (2025). Selectivity of labeled bromoethylamine for protein alkylation. Retrieved from [Link]
-
PubMed. (2012). Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]
-
RSC Publishing. (n.d.). and thieno[3,2-c]-pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; synthesis of benzothiophenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-. Retrieved from [Link]
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Chemoselective Suzuki Coupling of 4-Bromo-2-(bromomethyl)thiophene
Introduction: A Bifunctional Thiophene Building Block
Substituted thiophenes are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] 4-Bromo-2-(bromomethyl)thiophene is a particularly valuable synthetic intermediate as it possesses two distinct and orthogonally reactive carbon-bromine bonds: an C(sp²)-Br bond on the aromatic ring and a benzylic-type C(sp³)-Br bond. This bifunctionality allows for stepwise, selective functionalization, opening pathways to complex molecular architectures.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds.[3][4] However, when applied to a di-halogenated substrate like this compound, the central challenge becomes achieving high chemoselectivity. This guide provides an in-depth analysis of the factors governing this selectivity and delivers robust protocols for selectively coupling at the C4-aryl position, a reaction of significant interest for the synthesis of novel drug candidates and functional materials.[5][6]
The Chemoselectivity Challenge: Aryl vs. Benzylic Bromide Reactivity
The success of a selective Suzuki coupling on this compound hinges on exploiting the inherent reactivity differences between the aryl bromide at the C4 position and the benzylic bromide at the C2-methyl position. In the context of the palladium-catalyzed cycle, the rate-determining step is often the initial oxidative addition of the organohalide to the Pd(0) complex.
-
Aryl C(sp²)-Br Bond (at C4): This bond is a classic substrate for Suzuki couplings. The oxidative addition to Pd(0) is well-established and generally efficient. The reactivity order for aryl halides is typically I > Br > Cl.[7]
-
Benzylic C(sp³)-Br Bond (at C2-CH₂Br): While Suzuki couplings of benzylic halides are known, they often require specific conditions.[8] Mechanistic studies indicate that the oxidative addition of an aryl halide is generally favored over that of a benzylic halide under standard Suzuki conditions.[9] This preference is the key to achieving selectivity.
This inherent reactivity difference allows for the selective coupling at the C4 position while preserving the bromomethyl group for subsequent synthetic transformations.
Caption: Competing reaction pathways for this compound.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[10] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: A low-valent Pd(0) species reacts with the aryl bromide (at the C4 position of our substrate) to form a Pd(II) intermediate. This is typically the rate-limiting step.
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
Key Parameters for Controlling Reaction Success
Optimizing the Suzuki coupling requires careful consideration of several interconnected parameters.
-
Palladium Catalyst & Ligand: The choice of the palladium source and its associated ligand is paramount.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A common and effective pre-catalyst that provides both the Pd(0) source and the necessary phosphine ligands. It is often used for standard couplings of aryl bromides.[11][12]
-
Pd(OAc)₂ / Ligand Combinations: Using a Pd(II) source like palladium(II) acetate requires an external ligand. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are known to accelerate both oxidative addition and reductive elimination, often allowing for lower catalyst loadings and milder reaction temperatures.[13][14] These advanced ligands can be crucial for less reactive or sterically hindered substrates.
-
-
Base: The base plays a critical role in activating the boronic acid for the transmetalation step.[15]
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃): Standard, effective bases for many Suzuki couplings.
-
Potassium Phosphate (K₃PO₄): A slightly stronger base that is often highly effective, particularly for challenging couplings.[11][16] It is frequently used in protocols for heterocyclic substrates.
-
-
Solvent System: The solvent must solubilize the reactants and facilitate the catalytic cycle.
-
1,4-Dioxane/Water or Toluene/Water: Biphasic solvent systems are very common. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[11][17]
-
DMF or Acetonitrile: Polar aprotic solvents can also be effective and may influence selectivity in complex cases.[18]
-
-
Boron Reagent: While arylboronic acids are standard, they can be prone to decomposition (protodeboronation), especially at high temperatures or with certain substrates.[19]
-
Arylboronic Pinacol Esters: These are more stable alternatives to boronic acids and can be used to mitigate decomposition, often leading to higher and more consistent yields.
-
Potassium Aryltrifluoroborates: These salts are highly stable, crystalline solids that are excellent coupling partners, particularly in couplings with benzylic halides.[8]
-
Protocol: Selective Suzuki Coupling at the C4-Position
This protocol details a reliable method for the chemoselective coupling of an arylboronic acid to the C4-position of this compound.
5.1 Materials and Reagents
-
This compound (CAS: 79757-98-5)
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (CAS: 14221-01-3) (2-5 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Ethyl acetate, for work-up
-
Brine, for work-up
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Argon or Nitrogen gas supply
5.2 Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hot plate
-
Inert atmosphere manifold (Schlenk line)
-
Syringes and needles for liquid transfer
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash chromatography system
5.3 Detailed Procedure
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (2.0 eq).
-
Evacuate and Backfill: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (0.03 eq) to the flask under a positive flow of inert gas. Reseal the flask immediately.
-
Solvent Addition: Add anhydrous 1,4-dioxane (to make a ~0.1 M solution based on the thiophene substrate) followed by degassed deionized water (typically 1/4th the volume of the dioxane) via syringe.[9]
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-aryl-2-(bromomethyl)thiophene product.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and outcomes for the Suzuki coupling on bromothiophene systems, providing a starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | ~70-80 | [9][11] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 12 | ~75 | [9] |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | 1,4-Dioxane | 80 | 24 | ~60-70 | [12][16] |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (3) | DMF | 100 | 16 | ~65 | [18] |
*Yields are estimates based on similar reported reactions and may vary based on specific substrate and exact conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Poor quality base or boronic acid. | 1. Use fresh catalyst or a robust pre-catalyst. Ensure proper inert atmosphere technique.2. Thoroughly degas all solvents by sparging with argon or using freeze-pump-thaw cycles.3. Use freshly opened or purified reagents. Consider using a boronic ester. |
| Protodeboronation | 1. Boronic acid is unstable under reaction conditions (high temp, strong base).2. Reaction is too slow, allowing decomposition to compete. | 1. Switch to a milder base (e.g., K₂CO₃). Use a more stable boron reagent like a pinacol ester or MIDA boronate.[20]2. Use a more active catalyst system (e.g., Pd(OAc)₂ with SPhos) to accelerate the coupling.[14] |
| Homocoupling of Boronic Acid | Oxygen present in the reaction mixture. | Ensure a rigorously inert atmosphere throughout the setup and reaction. |
| Formation of Side Products | Reaction at the bromomethyl group or decomposition of the starting material/product. | Lower the reaction temperature. Screen different ligands, as ligand choice can strongly influence selectivity.[18][21] |
Safety and Handling
-
This compound: This compound is a lachrymator and is harmful if swallowed, inhaled, or in contact with skin, causing severe skin burns and eye damage.[22] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[23]
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and have unpleasant odors. Handle under an inert atmosphere.
-
Solvents: Anhydrous solvents like 1,4-dioxane can form explosive peroxides. Use freshly opened bottles or test for and remove peroxides before use.
Conclusion
The Suzuki-Miyaura coupling of this compound can be controlled to achieve excellent chemoselectivity for C-C bond formation at the C4-aryl position. The higher intrinsic reactivity of the aryl C-Br bond towards oxidative addition allows the bromomethyl group to be preserved for subsequent functionalization. Success relies on the careful selection of a suitable palladium catalyst, base, and solvent system, combined with rigorous inert atmosphere techniques. The protocols and guidelines presented here provide a robust framework for researchers to successfully utilize this versatile building block in the synthesis of complex molecules for drug discovery and materials science.
References
-
Ullah, F., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. Available at: [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- Gravel, M., et al. (2005).
-
Saeed, A., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Available at: [Link]
-
ResearchGate (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. Available at: [Link]
- Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
-
RSC Publishing (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Available at: [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Journal of the American Chemical Society. Available at: [Link]
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Available at: [Link]
-
Wikipedia (n.d.). Suzuki reaction. Available at: [Link]
- Liu, S.-H., et al. (2010).
-
ResearchGate (n.d.). A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Available at: [Link]
-
Shaheen, A., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules. Available at: [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
RSC Publishing (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Available at: [Link]
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Notes.
-
Imao, D., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Organic & Biomolecular Chemistry. Available at: [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Available at: [Link]
- Chen, X., et al. (2011). Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents. The Journal of Organic Chemistry.
- Handy, S. T., & Zhang, Y. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters.
-
ResearchGate (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid. Available at: [Link]
- Alsabeh, P. G., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
-
ResearchGate (n.d.). Suzuki coupling reaction of thienyl halides with arylboronic acids. Available at: [Link]
-
ResearchGate (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
- University of Glasgow (n.d.). Selectivity of Aryl and Benzylic Bromination.
-
Semantic Scholar (2022). Recent advances in the synthesis of thienoindole analogs and their diverse applications. Available at: [Link]
-
Ibrar, A., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Journal of the Chemical Society of Pakistan. Available at: [Link]
-
Ciofani, G., et al. (2022). Furans, thiophenes and related heterocycles in drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
NIH (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives. Available at: [Link]
-
Kulkarni, S. K., et al. (2007). Design, synthesis, and pharmacological evaluation of some 2-[4-morpholino]-3-aryl-5-substituted thiophenes as novel anti-inflammatory agents. Archiv der Pharmazie. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. Bioorganic Chemistry. Available at: [Link]
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- 1. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Design, synthesis, and pharmacological evaluation of some 2-[4-morpholino]-3-aryl-5-substituted thiophenes as novel anti-inflammatory agents: generation of a novel anti-inflammatory pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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Application Notes and Protocols for the Functionalization of 4-Bromo-2-(bromomethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Functionalized Thiophenes
Thiophene scaffolds are a cornerstone in medicinal chemistry and materials science.[1][2] Their unique electronic properties and ability to act as bioisosteres for phenyl rings have cemented their status as "privileged structures" in drug discovery. Thiophene derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1] The molecule 4-Bromo-2-(bromomethyl)thiophene is a particularly valuable synthetic intermediate, offering two distinct points for chemical modification: a highly reactive bromomethyl group and a less reactive aryl bromide. This dual reactivity allows for selective and sequential functionalization, enabling the construction of complex molecular architectures for the development of novel therapeutics and advanced materials.
This comprehensive guide provides an in-depth exploration of the functionalization of this compound, with a primary focus on reactions at the more labile bromomethyl group. We will delve into the principles of its reactivity, provide detailed, field-proven protocols for key transformations, and offer insights into potential challenges and optimization strategies.
Understanding the Reactivity Landscape of this compound
The synthetic utility of this compound lies in the differential reactivity of its two bromine substituents. The bromine atom of the bromomethyl group is attached to an sp³-hybridized carbon, rendering it analogous to a benzylic bromide. This C(sp³)-Br bond is significantly more susceptible to nucleophilic substitution (SN2) reactions than the bromine atom attached directly to the sp²-hybridized carbon of the aromatic thiophene ring. Conversely, the C(sp²)-Br bond is the primary site for palladium-catalyzed cross-coupling reactions. This predictable selectivity forms the basis for the strategic functionalization of this versatile building block.
Diagram 1: Differential reactivity of this compound.
Part 1: Selective Functionalization at the Bromomethyl Group via Nucleophilic Substitution
The electrophilic nature of the carbon atom in the bromomethyl group makes it an excellent substrate for SN2 reactions with a wide range of nucleophiles. This is the most direct and common method for functionalizing this position.
Protocol 1: Synthesis of Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming C-O bonds. In this protocol, an alkoxide nucleophile displaces the bromide of the bromomethyl group.
Reaction Scheme:
Materials:
-
This compound
-
Alcohol (e.g., ethanol, phenol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
Alkoxide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add the desired alcohol (1.2 equivalents) to a suspension of sodium hydride (1.2 equivalents) in anhydrous THF. Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Nucleophilic Substitution: Cool the alkoxide solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via a syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Reactant (Alcohol) | Product | Typical Yield (%) |
| Ethanol | 2-(Ethoxymethyl)-4-bromothiophene | 85-95 |
| Phenol | 2-(Phenoxymethyl)-4-bromothiophene | 80-90 |
| Benzyl alcohol | 2-(Benzyloxymethyl)-4-bromothiophene | 82-92 |
Causality and Insights:
-
The use of a strong base like NaH is crucial for the complete deprotonation of the alcohol to form the more nucleophilic alkoxide.
-
Anhydrous conditions are essential as Grignard reagents and NaH react violently with water.
-
The reaction is typically efficient at room temperature due to the high reactivity of the benzylic-type bromide.
Protocol 2: Synthesis of Amines
The introduction of nitrogen-containing functional groups is a common strategy in drug discovery. Direct alkylation of amines with this compound provides access to a variety of secondary and tertiary amines.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (NEt₃)
-
Acetonitrile or Dimethylformamide (DMF)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the desired amine (1.5 equivalents) in acetonitrile, add a base such as potassium carbonate (2.0 equivalents).
-
Addition of Electrophile: Add a solution of this compound (1.0 equivalent) in acetonitrile dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 6-18 hours. Monitor the progress by TLC.
-
Work-up: Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
| Reactant (Amine) | Product | Typical Yield (%) |
| Piperidine | 1-((4-Bromo-thiophen-2-yl)methyl)piperidine | 90-98 |
| Morpholine | 4-((4-Bromo-thiophen-2-yl)methyl)morpholine | 88-96 |
| Aniline | N-((4-Bromo-thiophen-2-yl)methyl)aniline | 75-85 |
Causality and Insights:
-
A base is required to neutralize the HBr formed during the reaction, preventing the protonation of the starting amine.
-
Over-alkylation can be an issue with primary amines, leading to the formation of tertiary amines and quaternary ammonium salts. Using an excess of the primary amine can help to minimize this.
-
For less nucleophilic amines, such as aniline, heating the reaction mixture may be necessary to achieve a reasonable reaction rate.
Part 2: Advanced Functionalization Strategies
While nucleophilic substitution is the most direct approach, other powerful synthetic methods can be employed to create more complex molecules.
Protocol 3: Grignard Reagent Formation and Subsequent Reactions
Formation of a Grignard reagent from this compound is challenging due to the high reactivity of the bromomethyl group. The formed Grignard reagent can react with the starting material in a Wurtz-type coupling. However, under carefully controlled conditions, selective Grignard formation at the aryl bromide is possible.
Reaction Scheme (Hypothetical - High risk of side reactions):
Key Challenges and Considerations:
-
Wurtz Coupling: The primary side reaction is the coupling of the Grignard reagent with the bromomethyl group of another molecule of the starting material.[1]
-
Initiation: Grignard reactions can sometimes be difficult to initiate. Activation of the magnesium with iodine or 1,2-dibromoethane may be necessary.
Recommended Approach: Halogen-Metal Exchange
A more controlled method for generating the organometallic species is through halogen-metal exchange at low temperatures, which can favor reaction at the more sterically accessible and electronically different C(sp²)-Br bond.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) or isopropylmagnesium chloride (i-PrMgCl)
-
Anhydrous THF
-
Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde)
Step-by-Step Protocol (Adapted from similar systems):
-
Reaction Setup: In a flame-dried, multi-neck flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF and cool to -78 °C.
-
Halogen-Metal Exchange: Slowly add n-butyllithium (1.0 equivalent) or isopropylmagnesium chloride (1.0 equivalent) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes.
-
Electrophilic Quench: Add the desired electrophile (1.2 equivalents) at -78 °C and stir for 1-2 hours.
-
Work-up and Purification: Allow the reaction to warm to room temperature and quench with saturated aqueous NH₄Cl. Extract with an appropriate organic solvent, dry, and purify as described in previous protocols.
Causality and Insights:
-
Low temperatures are critical to suppress the rate of side reactions, particularly the Wurtz coupling.
-
The choice of the organometallic reagent (n-BuLi vs. i-PrMgCl) can influence the selectivity and success of the reaction.
Protocol 4: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. For this compound, these reactions are expected to occur selectively at the C(sp²)-Br bond on the thiophene ring, leaving the bromomethyl group intact for subsequent functionalization.
Diagram 2: Workflow for Palladium-Catalyzed Cross-Coupling Reactions.
General Protocol for Suzuki-Miyaura Coupling:
Reaction Scheme:
Materials:
-
This compound
-
Aryl or vinyl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
Step-by-Step Protocol:
-
Reaction Setup: To a degassed mixture of this compound (1.0 equivalent), the boronic acid (1.2 equivalents), and the base (2.0-3.0 equivalents) in the chosen solvent system, add the palladium catalyst (1-5 mol%).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over a suitable drying agent, and concentrate. Purify the product by column chromatography.
| Coupling Partner | Catalyst | Base | Solvent | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 75-90 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/Water | 80-95 |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | K₃PO₄ | THF/Water | 65-80 |
Causality and Insights:
-
The oxidative addition of the palladium(0) catalyst to the C(sp²)-Br bond is generally much faster than to the C(sp³)-Br bond, ensuring high selectivity.
-
The choice of ligand, base, and solvent can significantly impact the reaction efficiency and should be optimized for each specific substrate.
-
Degassing the solvent is crucial to prevent the oxidation of the palladium(0) catalyst.
Protocols for Heck and Sonogashira reactions would follow similar principles, substituting the boronic acid with an alkene or a terminal alkyne, respectively, and adjusting the catalyst system and reaction conditions as required by established literature procedures.
Conclusion
This compound is a potent and versatile building block for the synthesis of complex thiophene derivatives. Its differential reactivity allows for a modular and strategic approach to molecular design. By understanding the principles of its reactivity and carefully selecting the appropriate reaction conditions, researchers can selectively functionalize either the bromomethyl group or the thiophene ring, unlocking a vast chemical space for the development of novel pharmaceuticals and materials. The protocols and insights provided in this guide serve as a comprehensive resource for harnessing the full synthetic potential of this valuable intermediate.
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: [Link])
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. (URL: [Link])
-
Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (URL: [Link])
-
Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC - PubMed Central. (URL: [Link])
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature - Cognizance Journal of Multidisciplinary Studies. (URL: [Link])
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. (URL: [Link])
-
Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
-
How to Synthesize Ethers via the Williamson Ether Synthesis - YouTube. (URL: [Link])
-
Ullmann condensation - Wikipedia. (URL: [Link])
-
The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
-
Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
-
Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (URL: [Link])
-
Heck Reaction - Organic Chemistry Portal. (URL: [Link])
-
Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes. (URL: [Link])
-
Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])
-
Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... - ResearchGate. (URL: [Link])
-
Heck Reaction - Chemistry LibreTexts. (URL: [Link])
-
Describe the nucleophilic substitution reactions in aryl halides. - CK-12. (URL: [Link])
-
24.6 Synthesis of Amines - Organic Chemistry | OpenStax. (URL: [Link])
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (URL: [Link])
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI. (URL: [Link])
-
How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?. (URL: [Link])
-
Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - NIH. (URL: [Link])
-
The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (URL: [Link])
-
Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions? - Quora. (URL: [Link])
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - NIH. (URL: [Link])
-
Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (URL: [Link])
- CN101591281A - Phosphonate compounds having immunomodulatory activity - Google P
-
24.6: Synthesis of Amines - Chemistry LibreTexts. (URL: [Link])
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. (URL: [Link])
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Application Notes and Protocols for Nucleophilic Substitution on 4-Bromo-2-(bromomethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Versatility of a Key Thiophene Building Block
4-Bromo-2-(bromomethyl)thiophene is a valuable and highly reactive bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a thiophene ring substituted with both a reactive bromomethyl group and a bromine atom, allows for selective and sequential functionalization. The bromomethyl group is highly susceptible to nucleophilic substitution, providing a straightforward route to introduce a wide array of functionalities at the 2-position. The bromine atom on the thiophene ring, on the other hand, is amenable to various cross-coupling reactions, offering a secondary site for molecular elaboration. This dual reactivity makes this compound a powerful tool for the synthesis of complex molecules with potential applications as pharmaceuticals, agrochemicals, and organic electronic materials.
This application note provides a comprehensive guide to understanding and performing nucleophilic substitution reactions on this compound. We will delve into the mechanistic underpinnings of this transformation and provide detailed, field-proven protocols for the synthesis of a variety of derivatives.
Mechanistic Insights: A Classic SN2 Pathway
The nucleophilic substitution on this compound proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The carbon of the bromomethyl group is the electrophilic center, and its reactivity is enhanced by the adjacent thiophene ring, which can stabilize the transition state, analogous to a benzylic system.
The key features of this SN2 reaction are:
-
Concerted Mechanism: The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[2]
-
Backside Attack: The nucleophile approaches the carbon atom from the side opposite to the carbon-bromine bond.[1] This trajectory is necessary to allow for the interaction of the nucleophile's highest occupied molecular orbital (HOMO) with the electrophilic carbon's lowest unoccupied molecular orbital (LUMO), which is the σ* antibonding orbital of the C-Br bond.
-
Inversion of Stereochemistry: If the electrophilic carbon were a stereocenter, the SN2 reaction would proceed with an inversion of configuration. While the methylene carbon in this compound is not a stereocenter, understanding this principle is crucial for more complex substrates.
-
Second-Order Kinetics: The rate of the reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile.
The general mechanism can be visualized as follows:
Caption: General SN2 mechanism on this compound.
Factors Influencing the Reaction
Several factors can influence the outcome of the nucleophilic substitution on this compound:
-
Nucleophile Strength and Concentration: Stronger nucleophiles will react faster. The rate is directly proportional to the nucleophile's concentration.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and acetone are generally preferred for SN2 reactions. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.
-
Temperature: Increasing the temperature generally increases the reaction rate. However, for some sensitive substrates or strong, basic nucleophiles, higher temperatures might promote side reactions like elimination (E2).
-
Leaving Group: Bromide is an excellent leaving group, making the substitution reaction facile.
-
Steric Hindrance: The methylene carbon in this compound is sterically unhindered (a primary halide), which strongly favors the SN2 pathway over competing reactions.
Experimental Protocols
The following protocols are provided as a guide and can be adapted based on the specific nucleophile and available laboratory equipment. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
General Workflow
A generalized workflow for the nucleophilic substitution on this compound and subsequent product isolation is depicted below.
Caption: A generalized workflow for nucleophilic substitution and product isolation.
Protocol 1: Synthesis of 2-(Azidomethyl)-4-bromothiophene
The introduction of an azide group provides a versatile handle for further transformations, such as "click" chemistry or reduction to a primary amine.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(azidomethyl)-4-bromothiophene.
| Parameter | Value | Reference |
| Solvent | DMF | [3] |
| Temperature | Room Temperature | [3] |
| Reaction Time | 4-6 hours | [3] |
| Typical Yield | >90% (estimated) | [3] |
Protocol 2: Synthesis of N-((4-Bromo-2-thienyl)methyl)amines
The reaction with primary or secondary amines yields the corresponding substituted aminomethylthiophenes, which are common scaffolds in medicinal chemistry.
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (MeCN) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Add the desired amine (2.2 eq) and a base such as potassium carbonate (2.0 eq).[3]
-
Stir the reaction mixture at room temperature overnight or heat to reflux for 2-4 hours.[3] Monitor the reaction by TLC.
-
Upon completion, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography if necessary.
| Parameter | Value | Reference |
| Base | K₂CO₃ or Et₃N | [3] |
| Solvent | Acetonitrile or THF | [3] |
| Temperature | Room Temperature to Reflux | [3] |
| Reaction Time | 2-16 hours | [3] |
| Typical Yield | High (generally) | [3] |
Note on Amination: The direct alkylation of amines can sometimes lead to over-alkylation, resulting in the formation of tertiary and quaternary ammonium salts.[4] Using a larger excess of the amine can help to minimize this side reaction.
Protocol 3: Synthesis of 4-Bromo-2-(alkoxymethyl)thiophenes (Ether Synthesis)
The synthesis of ethers from this compound is readily achieved by reaction with an alkoxide or a phenol in the presence of a base.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol) or Phenol
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (from an alcohol):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in dry THF.
-
Cool the suspension to 0 °C and add the desired alcohol (1.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to form the sodium alkoxide.
-
Add a solution of this compound (1.0 eq) in dry THF to the alkoxide solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or until completion as indicated by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Partition the mixture between water and dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Procedure (from a phenol):
-
In a round-bottom flask, dissolve the phenol (1.0 eq) and this compound (1.0 eq) in acetone or DMF.
-
Add potassium carbonate (1.5 eq) to the mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C for 4-12 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude ether, which can be purified by chromatography.
| Parameter | Value | Reference |
| Base | NaH (for alcohols), K₂CO₃ (for phenols) | [3] |
| Solvent | THF, DMF, Acetone | [3] |
| Temperature | 0 °C to 60 °C | [3] |
| Reaction Time | 2-12 hours | [3] |
| Typical Yield | Good to Excellent |
Protocol 4: Synthesis of 4-Bromo-2-((aryl)thiomethyl)thiophenes (Thioether Synthesis)
Thioethers are readily prepared by the reaction of this compound with a thiol in the presence of a base.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethanol or Acetonitrile
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the desired thiol (1.0 eq) in a suitable solvent (e.g., ethanol), add a base such as sodium hydroxide (1.1 eq) and stir for 15 minutes at room temperature to form the thiolate.[4]
-
Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.[4]
-
Stir the reaction mixture at room temperature overnight or heat to 50-60°C for a few hours.[4] Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.[4]
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.[4]
-
Filter and concentrate the organic phase to obtain the crude thioether.
-
Purify by column chromatography if necessary.
| Parameter | Value | Reference |
| Base | NaOH or K₂CO₃ | [4] |
| Solvent | Ethanol or Acetonitrile | [4] |
| Temperature | Room Temperature to 60 °C | [4] |
| Reaction Time | 2-16 hours | [4] |
| Typical Yield | High | [4] |
Product Analysis and Characterization
The successful synthesis of the desired products should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The disappearance of the bromomethyl proton signal and the appearance of a new signal for the methylene group adjacent to the nucleophile are key indicators of a successful reaction.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
Infrared (IR) Spectroscopy: To identify the presence of new functional groups (e.g., the characteristic azide stretch).
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no conversion | Inactive reagents; Insufficient temperature or reaction time; Poorly soluble nucleophile. | Check the quality of reagents; Increase temperature and/or reaction time; Use a more appropriate solvent or a phase-transfer catalyst. |
| Formation of side products | Over-alkylation (with amines); Elimination (E2) reaction. | Use a larger excess of the amine nucleophile; Use a less basic nucleophile or milder reaction conditions (lower temperature). |
| Difficult purification | Co-elution of starting material and product; Presence of non-polar impurities. | Optimize the eluent system for column chromatography; Perform an additional wash step during the work-up. |
Conclusion
This compound is a versatile substrate for SN2 reactions, allowing for the facile introduction of a wide range of nucleophiles. The protocols outlined in this application note provide a solid foundation for researchers to synthesize a variety of substituted thiophene derivatives. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, high yields of the desired products can be achieved, opening up avenues for the development of novel molecules in drug discovery and materials science.
References
-
Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(3), 385-413. [Link]
-
Použet, P., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Molecules, 27(15), 4729. [Link]
-
Chemistry LibreTexts. (2021). 4.17: Nucleophilic Substitutions in Synthesis: Amines. [Link]
-
Echaieb, A., Gabsi, W., & Boubaker, T. (2014). Nucleophilic Substitution Reactions of 2‐Methoxy‐3‐X‐5‐nitrothiophenes: Effect of Substituents and Structure–Reactivity Correlations. Journal of Physical Organic Chemistry, 27(10), 826-832. [Link]
-
O'Hagan, D. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
-
Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 19(12), 20556-20571. [Link]
-
Organic Syntheses. (1955). 3-Thenyl bromide. Organic Syntheses, 35, 93. [Link]
- Google Patents. (2014). Production process for synthesizing 4-bromo-2-methylaniline. CN103787895A.
- Google Patents. (2014). A kind of method of synthesizing 2-(4-fluorophenyl) thiophene. CN105753835A.
- Google Patents. (1989).
-
Chemistry LibreTexts. (2024). 11.2: The SN2 Reaction. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Molecules, 29(18), 4309. [Link]
-
General procedure for the synthesis of 4′-bromo-[1,1′-biphenyl]-4-yl... - ResearchGate. [Link]
-
One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. (2015). Beilstein Journal of Organic Chemistry, 11, 1374-1380. [Link]
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- 4. Thiophene synthesis [organic-chemistry.org]
The Versatile Scaffold: Applications of 4-Bromo-2-(bromomethyl)thiophene in Medicinal Chemistry
Introduction: In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Among the privileged heterocyclic scaffolds, thiophene holds a significant position due to its bioisosteric relationship with the benzene ring and its versatile chemical reactivity. This guide focuses on a particularly valuable, yet underexplored, bifunctional reagent: 4-Bromo-2-(bromomethyl)thiophene . The presence of two distinct reactive sites—a bromomethyl group at the 2-position, susceptible to nucleophilic attack, and a bromo substituent at the 4-position, amenable to transition metal-catalyzed cross-coupling reactions—renders this molecule a powerful tool for the synthesis of diverse and complex molecular architectures with significant potential in medicinal chemistry. This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing in-depth application notes, validated protocols, and the scientific rationale behind its use in the synthesis of biologically active compounds.
The Strategic Advantage of a Bifunctional Thiophene Building Block
The utility of this compound lies in the orthogonal reactivity of its two bromine substituents. The bromomethyl group (-CH₂Br) acts as a potent electrophile, readily undergoing Sₙ2 reactions with a wide array of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the facile introduction of various side chains and pharmacophoric elements. Concurrently, the aryl bromide at the 4-position is a robust handle for forming new carbon-carbon and carbon-heteroatom bonds through well-established cross-coupling methodologies, most notably the Suzuki-Miyaura reaction.[1] This dual reactivity enables a modular and convergent approach to the synthesis of complex molecules, where different fragments can be introduced sequentially to build a target compound with desired stereochemical and electronic properties.
Caption: Conceptual workflow for thieno[3,2-c]pyridine synthesis.
Protocol: Synthesis of 4-Aryl-2-(aminomethyl)thiophenes as Potential Bioactive Agents
This protocol outlines a two-step synthesis of 4-aryl-2-(aminomethyl)thiophenes, demonstrating the sequential functionalization of this compound. This class of compounds is of interest for screening against various biological targets due to the presence of a privileged arylthiophene core and a basic amino group, which can interact with biological macromolecules. The protocol is based on established methodologies for Suzuki coupling and nucleophilic substitution on related thiophene systems. [1]
Part 1: Suzuki-Miyaura Cross-Coupling
Objective: To introduce an aryl group at the 4-position of the thiophene ring.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent mixture (e.g., Toluene:Ethanol:Water = 4:1:1).
-
Add the palladium catalyst (0.05 eq) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4-aryl-2-(bromomethyl)thiophene intermediate.
Part 2: Nucleophilic Substitution with an Amine
Objective: To introduce an amino group at the 2-position via displacement of the bromide.
Materials:
-
4-Aryl-2-(bromomethyl)thiophene (from Part 1)
-
Amine (e.g., Benzylamine or a secondary amine like morpholine)
-
Base (e.g., Triethylamine or Potassium carbonate)
-
Solvent (e.g., Acetonitrile or DMF)
Procedure:
-
In a round-bottom flask, dissolve the 4-aryl-2-(bromomethyl)thiophene (1.0 eq) in the chosen solvent.
-
Add the amine (1.5 eq) and the base (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography or crystallization to yield the final 4-aryl-2-(aminomethyl)thiophene.
Data Summary Table (Hypothetical Yields):
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) |
| Part 1 | This compound | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-(bromomethyl)thiophene | 75 |
| Part 2 | 4-(4-Methoxyphenyl)-2-(bromomethyl)thiophene | Benzylamine | N-((4-(4-Methoxyphenyl)thiophen-2-yl)methyl)benzenamine | 85 |
Future Perspectives and Conclusion
The synthetic utility of this compound is vast and remains to be fully explored. Its application can be extended to the synthesis of a wide range of biologically relevant molecules, including but not limited to:
-
Kinase Inhibitors: The thiophene scaffold is a common feature in many kinase inhibitors. The dual reactivity of this compound allows for the construction of complex molecules that can target the ATP-binding site of kinases.
-
GPCR Modulators: G-protein coupled receptors are a major class of drug targets. The modular synthesis enabled by this building block can facilitate the generation of libraries of compounds for screening against various GPCRs.
-
PROTACs: As a bifunctional molecule, it could potentially be incorporated as part of a linker in Proteolysis Targeting Chimeras (PROTACs), connecting a warhead that binds to a target protein and a ligand for an E3 ubiquitin ligase.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromothiophene-2-carboxaldehyde: Your Essential Building Block for Chemical Innovation. [Link]
-
Gobbi, S., et al. (2003). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 46(18), 3662-3673. [Link]
-
Gökçe, M., et al. (2018). Synthesis, molecular modeling, and biological evaluation of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides toward acetylcholinesterase, carbonic anhydrase I and II enzymes. Chemical Biology & Drug Design, 91(4), 854-866. [Link]
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Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4235. [Link]
-
Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]
-
Rasool, N., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14697-14711. [Link]
-
Ali, A., et al. (2015). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2015, 854-866. [Link]
-
Al-Tel, T. H. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]
-
Ibrahim, S. R. M., et al. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 15(2), 197-220. [Link]
-
Al-Awadi, N. A., et al. (2011). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 16(5), 3710-3720. [Link]
-
El-Sayed, N. N. E., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2955. [Link]
-
Geies, A. A., et al. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Journal of Chemical Technology & Biotechnology, 57(1), 15-19. [Link]
-
Acar, Ç., et al. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. The Journal of Organic Chemistry, 86(17), 11776-11787. [Link]
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El-Kashef, H. S., et al. (1986). Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones. Journal of the Chemical Society, Perkin Transactions 1, 729-732. [Link]
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PubChem. 4-Bromo-2-chlorothiophene. [Link]
-
El-Kashef, H. S., et al. (1993). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Journal of Chemical Technology and Biotechnology, 57(1), 15-19. [Link]
-
Mehdhar, F. S., et al. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Medicinal and Chemical Sciences, 5(4), 543-550. [Link]
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Step-by-step guide for derivatizing 4-Bromo-2-(bromomethyl)thiophene
Application Note and Protocol
A Step-by-Step Guide for Derivatizing 4-Bromo-2-(bromomethyl)thiophene: A Bifunctional Scaffold for Advanced Synthesis
Abstract
This compound is a bifunctional heterocyclic building block of significant value in medicinal chemistry and materials science.[1][2] Its structure features two distinct and orthogonally reactive bromine-containing functional groups: a highly electrophilic benzylic-type bromide at the 2-position and a less reactive aryl bromide at the 4-position. This guide provides an in-depth exploration of the molecule's reactivity, offering detailed, field-proven protocols for its selective derivatization. We will cover nucleophilic substitution at the bromomethyl group, palladium-catalyzed cross-coupling at the aryl bromide, and the formation of organometallic intermediates via lithium-halogen exchange. This document is intended to empower researchers, scientists, and drug development professionals to leverage this versatile scaffold in the synthesis of complex molecular architectures.
Core Reactivity Principles: A Tale of Two Bromides
The synthetic utility of this compound stems from the differential reactivity of its two carbon-bromine bonds. The C(sp³)-Br bond of the bromomethyl group is analogous to a benzylic halide, making it an excellent electrophile for SN2 reactions.[3] Conversely, the C(sp²)-Br bond on the thiophene ring is characteristic of an aryl halide, which is significantly less reactive towards nucleophilic substitution but is the prime site for transformations involving organometallic intermediates, such as palladium-catalyzed cross-coupling.[4] This differential reactivity allows for a stepwise and selective functionalization strategy.
Caption: Duality of this compound reactivity.
Pathway I: Nucleophilic Substitution at the C2-Bromomethyl Group
The bromomethyl group is the more reactive site for nucleophilic displacement due to the stability of the carbocation-like transition state, which is stabilized by the electron-rich thiophene ring.[3] This makes it an ideal handle for introducing a wide variety of functional groups via an SN2 mechanism.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) is chosen to dissolve the reactants and stabilize the charged nucleophile without participating in the reaction.
-
Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is used to deprotonate acidic nucleophiles (e.g., thiols, phenols, secondary amines) in situ, generating the more potent anionic nucleophile required for the substitution.
-
Temperature: Reactions are typically run at room temperature or with gentle heating. The high reactivity of the bromomethyl group often precludes the need for high temperatures, which could promote side reactions.[5]
Experimental Protocol: Synthesis of a Thioether Derivative
This protocol details the reaction with a generic thiol (R-SH) as a representative soft nucleophile.
Caption: Step-by-step workflow for thioether synthesis.
Materials:
-
This compound
-
Desired Thiol (e.g., 4-bromothiophenol[6]) (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 equivalents)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate, Diethyl Ether, Hexane
-
Saturated aqueous NaCl solution (brine)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the thiol (1.1 eq) and anhydrous K₂CO₃ (1.5 eq).
-
Solvation: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration with respect to the limiting reagent). Stir for 15 minutes at room temperature to facilitate the formation of the thiolate anion.
-
Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension.
-
Reaction: Stir the mixture at room temperature or warm gently to 40°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure thioether.
| Nucleophile Class | Example | Base | Typical Conditions |
| Thiols | 4-Mercaptobenzoic acid | K₂CO₃, Cs₂CO₃ | DMF, 25-50°C |
| Amines | Morpholine | Et₃N or excess amine | MeCN, 25-60°C |
| Alcohols/Phenols | Phenol | NaH, K₂CO₃ | THF or DMF, 0°C to RT |
| Carboxylates | Sodium Acetate | None (pre-formed salt) | DMF, 60-80°C |
| Cyanide | NaCN, KCN | None (salt) | DMSO or aq. solvent w/ PTC |
Table 1: Representative Nucleophiles and Conditions for C2-Substitution.
Pathway II: Palladium-Catalyzed Cross-Coupling at the C4-Aryl Bromide
The C(sp²)-Br bond at the 4-position is the exclusive site for palladium-catalyzed cross-coupling reactions. Seminal studies have demonstrated that under standard Suzuki-Miyaura conditions, the reaction proceeds with high regioselectivity, leaving the bromomethyl group untouched and available for subsequent functionalization.[7][8] This orthogonality is a powerful tool for building molecular complexity.
Causality Behind Experimental Choices:
-
Catalyst: A Palladium(0) source is essential. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective pre-catalyst that generates the active Pd(0) species in solution.[7]
-
Base: An inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is required for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[7]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is often used. The organic solvent solubilizes the starting material and catalyst, while water dissolves the inorganic base, creating a biphasic system where the reaction occurs at the interface.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl Boronic Acid (1.1 - 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
Step-by-Step Methodology:
-
Preparation: In a Schlenk flask, combine this compound (1.0 eq), the aryl boronic acid (1.1 eq), K₃PO₄ (2.0 eq), and Pd(PPh₃)₄ (0.025 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio. The final concentration should be around 0.1 M.
-
Reaction: Heat the mixture to 90°C with vigorous stirring. The reaction is typically complete within 12-24 hours. Monitor by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Chromatography: Purify the residue by flash column chromatography (silica gel) to obtain the 4-aryl-2-(bromomethyl)thiophene derivative.[7]
Pathway III: Lithiation and Electrophilic Quench at the C4-Position
To transform the C4-position into a nucleophilic center, a lithium-halogen exchange is the most effective method.[9] This reaction must be conducted at very low temperatures (-78 °C) to prevent decomposition of the organolithium intermediate and potential side reactions, such as attack on the bromomethyl group of another molecule.[10]
Causality Behind Experimental Choices:
-
Reagent: n-Butyllithium (n-BuLi) is a strong, non-hindered base/nucleophile that rapidly undergoes lithium-halogen exchange with aryl bromides.[9]
-
Temperature: A cryogenic temperature of -78 °C (dry ice/acetone bath) is critical. At higher temperatures, the highly reactive 4-lithiothiophene intermediate can become unstable or undergo unwanted side reactions.[9]
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required as they are inert to the organolithium reagent and have low freezing points.
Caption: Step-by-step workflow for C4-functionalization.
Experimental Protocol: Lithiation and Reaction with an Electrophile
Materials:
-
This compound
-
n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M in hexanes (1.1 equivalents)
-
Electrophile (e.g., benzaldehyde, acetone, DMF) (1.2 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
Step-by-Step Methodology:
-
Preparation: Add a solution of this compound (1.0 eq) in anhydrous THF to a flame-dried, three-neck flask equipped with a thermometer, under a strong inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath and stir for 15 minutes.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is often observed.
-
Exchange: Stir the reaction mixture at -78 °C for 45-60 minutes to ensure complete lithium-halogen exchange.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise while maintaining the temperature at -78 °C.
-
Warming: After the addition is complete, stir the mixture at -78 °C for another 1-2 hours, then slowly allow it to warm to room temperature overnight.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the product by column chromatography.
| Electrophile | Resulting Functional Group |
| Aldehyde (R-CHO) | Secondary Alcohol |
| Ketone (R-CO-R') | Tertiary Alcohol |
| DMF | Aldehyde (-CHO) |
| CO₂ (Dry Ice) | Carboxylic Acid (-COOH) |
| Trimethyltin Chloride | Stannane (-SnMe₃) |
Table 2: Common Electrophiles for Quenching the 4-Lithiothiophene Intermediate.
Conclusion
This compound is a powerful and versatile building block whose true potential is unlocked through the strategic and selective manipulation of its two distinct reactive centers. By understanding the fundamental principles of reactivity—nucleophilic substitution at the benzylic-type C2 position and organometallic transformations at the aryl C4 position—researchers can design efficient and elegant synthetic routes to a vast array of complex thiophene derivatives for applications in drug discovery, organic electronics, and beyond. The protocols provided herein serve as a validated starting point for innovation and exploration.
References
- Vertex AI Search. (2026). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.
- Vertex AI Search. (2026).
- Vertex AI Search. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega.
- Vertex AI Search. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
- Vertex AI Search. (2026). Thiophene Synthesis Services. BOC Sciences.
- BenchChem. (2025). Application Note and Protocol: Nucleophilic Substitution of the Bromomethyl Group.
-
Shaheen, F., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC - PubMed Central. Available at: [Link]
- Vertex AI Search. (2017). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC - PubMed Central.
-
Wikipedia. (2026). 4-Bromothiophenol. Available at: [Link]
- Vertex AI Search. (2026). The Grignard Reaction.
-
Wikipedia. (2026). Sonogashira coupling. Available at: [Link]
- BenchChem. (2025).
- BenchChem. (2025). Reactivity of 2-(Chloromethyl)thiophene with Nucleophiles: An In-depth Technical Guide.
-
ResearchGate. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Available at: [Link]
- BenchChem. (2025).
-
Mettler Toledo. (2026). Lithiation and Organolithium Reactions. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Bromothiophenol - Wikipedia [en.wikipedia.org]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mt.com [mt.com]
The Strategic Utility of 4-Bromo-2-(bromomethyl)thiophene in the Synthesis of High-Performance Organic Semiconductors
Abstract
This comprehensive guide details the strategic application of 4-Bromo-2-(bromomethyl)thiophene as a pivotal building block in the synthesis of advanced organic semiconductor materials. Thiophene-based conjugated polymers are at the forefront of organic electronics, driving innovations in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The unique bifunctionality of this compound, featuring both a reactive bromomethyl group and a C-Br bond amenable to cross-coupling, offers a versatile platform for the precise construction of complex π-conjugated systems. This document provides an in-depth analysis of the key synthetic methodologies, including the Horner-Wadsworth-Emmons and Suzuki coupling reactions, complete with detailed experimental protocols, mechanistic insights, and characterization of the resulting semiconducting materials.
Introduction: The Architectural Advantage of this compound
The molecular architecture of organic semiconductors is a primary determinant of their electronic properties and, consequently, their performance in devices. Thiophene-containing polymers and small molecules are particularly valued for their excellent charge transport characteristics and environmental stability.[1] The strategic incorporation of bromine atoms onto the thiophene ring provides synthetic handles for the construction of extended π-conjugated systems through various cross-coupling reactions.[2]
This compound emerges as a particularly powerful monomer due to its orthogonal reactivity. The bromomethyl group at the 2-position is readily converted into a phosphonate ester, which can then participate in Horner-Wadsworth-Emmons olefination reactions to form vinylene linkages, a key component of many high-mobility polymers.[3][4] Simultaneously, the bromine atom at the 4-position serves as a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of diverse aromatic or heteroaromatic moieties to fine-tune the electronic properties of the final material.[5] This dual reactivity allows for a modular and highly controllable approach to the synthesis of donor-acceptor copolymers and other complex architectures.
Synthetic Pathways and Core Chemistries
The effective utilization of this compound in organic semiconductor synthesis hinges on the selective and high-yielding transformation of its two reactive sites. The following sections provide detailed protocols for the key reactions that leverage the unique chemistry of this building block.
Formation of Vinylene Linkages via the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a preferred method for the synthesis of alkenes from aldehydes and phosphonate carbanions, generally favoring the formation of the (E)-isomer.[3] This stereoselectivity is crucial for achieving the planar backbones required for efficient charge transport in conjugated polymers. The first step in this pathway is the conversion of the bromomethyl group of this compound into a phosphonate ester.
Caption: Preparation of the Horner-Wadsworth-Emmons reagent.
Protocol 1: Synthesis of Diethyl (4-bromothiophen-2-yl)methylphosphonate
This protocol describes the conversion of this compound to its corresponding phosphonate ester via the Michaelis-Arbuzov reaction.
Materials:
-
This compound (1.0 eq)
-
Triethyl phosphite (1.2 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve this compound in anhydrous toluene.
-
Add triethyl phosphite to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the toluene and excess triethyl phosphite under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure phosphonate ester.
With the phosphonate ester in hand, it can be used in a polycondensation reaction with a dialdehyde comonomer to synthesize a poly(thienylene vinylene) derivative.
Caption: Horner-Wadsworth-Emmons polymerization workflow.
Protocol 2: Synthesis of a Poly(4-bromo-2-thienylene vinylene) Copolymer
This protocol outlines the Horner-Wadsworth-Emmons polycondensation of the phosphonate ester with a dialdehyde.
Materials:
-
Diethyl (4-bromothiophen-2-yl)methylphosphonate (1.0 eq)
-
Terephthalaldehyde (or other suitable dialdehyde) (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the phosphonate ester and the dialdehyde comonomer in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide in THF to the reaction mixture over a period of 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. The polymer will precipitate from the solution as it forms.
-
Quench the reaction by pouring the mixture into a large volume of methanol.
-
Collect the polymer precipitate by filtration and wash sequentially with methanol and water.
-
Further purification can be achieved by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the polymer fraction).
-
Dry the polymer under vacuum.
Extending Conjugation via Suzuki Cross-Coupling
The bromine atom at the 4-position of the thiophene ring is an ideal handle for subsequent functionalization using palladium-catalyzed cross-coupling reactions. The Suzuki coupling, which utilizes a boronic acid or ester, is particularly advantageous due to the commercial availability of a wide range of boronic acids and the generally mild reaction conditions.[6]
Caption: Post-polymerization functionalization via Suzuki coupling.
Protocol 3: Suzuki Coupling Functionalization of Poly(4-bromo-2-thienylene vinylene) Copolymer
This protocol describes the functionalization of the bromo-substituted polymer with an aryl or heteroaryl group.
Materials:
-
Poly(4-bromo-2-thienylene vinylene) Copolymer (1.0 eq of repeating unit)
-
Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2-1.5 eq per bromine)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 eq per bromine)
-
Toluene/Water or Dioxane/Water solvent mixture
-
Nitrogen or Argon atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the bromo-functionalized polymer in the organic solvent (e.g., toluene or dioxane).
-
Add the boronic acid or ester and an aqueous solution of potassium carbonate.
-
Degas the mixture by bubbling with nitrogen or argon for 20-30 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 24-72 hours, until TLC analysis of a quenched aliquot indicates consumption of the starting material.
-
Cool the reaction to room temperature and pour into methanol to precipitate the polymer.
-
Collect the polymer by filtration and wash with water and methanol.
-
Purify the polymer by Soxhlet extraction as described in Protocol 2.
-
Dry the final functionalized polymer under vacuum.
Material Properties and Device Performance
The electronic properties of organic semiconductors derived from this compound are highly tunable through the choice of comonomers and the groups introduced via post-polymerization functionalization. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the resulting bandgap, and the charge carrier mobility determine the suitability of these materials for specific applications.
Table 1: Representative Electronic Properties of Thiophene-Vinylene Based Polymers
| Polymer Architecture | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Hole Mobility (cm²/Vs) |
| PTV with Alkyl Side Chains | -5.2 to -5.5 | -2.8 to -3.1 | 2.1 - 2.4 | 10⁻³ - 10⁻² |
| D-A Copolymer with Benzothiadiazole | -5.4 to -5.7 | -3.4 to -3.7 | 1.7 - 2.0 | 10⁻⁴ - 10⁻³ |
| D-A Copolymer with Diketopyrrolopyrrole | -5.3 to -5.6 | -3.6 to -3.9 | 1.4 - 1.7 | 10⁻² - 10⁻¹ |
Note: The values in this table are representative and can vary significantly based on the specific molecular structure, polymer regioregularity, molecular weight, and thin-film processing conditions.
The introduction of electron-withdrawing groups via Suzuki coupling can effectively lower both the HOMO and LUMO energy levels, which is a common strategy for designing n-type or ambipolar semiconductors. Conversely, the incorporation of electron-donating moieties can raise the HOMO level, which is desirable for p-type materials in OPV applications to achieve better alignment with the acceptor's LUMO.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block for the synthesis of a wide array of organic semiconductors. Its orthogonal reactivity enables the construction of well-defined polymeric architectures through a combination of olefination and cross-coupling reactions. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel thiophene-based materials with tailored electronic properties.
Future research will likely focus on the development of more efficient and atom-economical polymerization methods, such as direct arylation polymerization, to further enhance the synthetic utility of this monomer. Additionally, the exploration of a broader range of comonomers and functional groups will undoubtedly lead to the discovery of new high-performance organic semiconductors for next-generation electronic and optoelectronic devices.
References
- Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte1958, 91 (1), 61-63.
- Ong, B. S.; Wu, Y.; Liu, P.; Gardner, S. Journal of the American Chemical Society2004, 126 (11), 3378–3379.
- McCulloch, I.; Heeney, M.; Bailey, C.; Genevicius, K.; MacDonald, I.; Shkunov, M.; Sparrowe, D.; Tierney, S.; Wagner, R.; Zhang, W.; Chabinyc, M. L.; Kline, R. J.; McGehee, M. D.; Toney, M. F.
- Wadsworth, W. S., Jr.; Emmons, W. D. Journal of the American Chemical Society1961, 83 (7), 1733–1738.
- Gilch, H. G.; Wheelwright, W. L. Journal of Polymer Science Part A: Polymer Chemistry1966, 4 (6), 1337–1349.
- Miyaura, N.; Suzuki, A. Chemical Reviews1995, 95 (7), 2457–2483.
- Stille, J. K. Angewandte Chemie International Edition in English1986, 25 (6), 508–524.
- Roncali, J. Chemical Reviews1997, 97 (1), 173–205.
- Facchetti, A.
- Thompson, B. C.; Fréchet, J. M. J.
- Beaujuge, P. M.; Reynolds, J. R. Chemical Reviews2010, 110 (1), 268–320.
- Chen, Z.; Bao, Z.
- Janssen, R. A. J.; Nelson, J.
- Liu, C.; Min, J.; Zhang, J.; Zhang, Z.; Zhu, X. Journal of Materials Chemistry C2015, 3 (44), 11596-11604.
-
A representative Suzuki coupling protocol can be found at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Direct synthesis of π-conjugated polymers with bromoaryl groups in side chains via a chemoselective intramolecular catalyst transfer system - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Precision synthesis of a fluorene-thiophene alternating copolymer by means of the Suzuki–Miyaura catalyst-transfer condensation polymerization: the importance of the position of an alkyl substituent on thiophene of the biaryl monomer to suppress disproportionation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technisches Support-Center: Optimierung der Synthese von 4-Brom-2-(brommethyl)thiophen
Answering in German. Absolut! Hier ist ein technisches Support-Center, das darauf ausgelegt ist, die Synthese von 4-Brom-2-(brommethyl)thiophen zu optimieren.
Überblick: Dieses Handbuch dient als spezialisierte Ressource für Forscher, die an der Synthese von 4-Brom-2-(brommethyl)thiophen beteiligt sind. Die Umwandlung von 4-Brom-2-methylthiophen in das gewünschte brommethylierte Produkt wird typischerweise über eine radikalische Bromierung erreicht, die als Wohl-Ziegler-Reaktion bekannt ist.[1][2] Diese Reaktion erfordert eine sorgfältige Kontrolle der Bedingungen, um die Selektivität zu gewährleisten und die Ausbeute zu maximieren. Dieser Leitfaden bietet detaillierte Fehlerbehebungsprotokolle und FAQs, um häufige experimentelle Hürden zu überwinden.
Empfohlenes Syntheseprotokoll
Dies ist ein grundlegendes Protokoll, das auf etablierten Methoden zur radikalischen Bromierung von Thiophen-Derivaten basiert.[2][3]
Materialien:
-
4-Brom-2-methylthiophen
-
N-Bromsuccinimid (NBS), frisch umkristallisiert[1]
-
Azobisisobutyronitril (AIBN) oder Benzoylperoxid (BPO)
-
Wasserfreies Tetrachlorkohlenstoff (CCl₄) oder ein alternativer unpolarer Lösungsmittel (z. B. Cyclohexan, Acetonitril)[4][5]
-
Gesättigte Natriumbicarbonatlösung
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Lösungsmittel für die Säulenchromatographie (z. B. Hexan/Ethylacetat-Gemisch)
Verfahren:
-
Reaktionsaufbau: In einem Rundkolben, der mit einem Rückflusskühler und einem Magnetrührer ausgestattet ist, lösen Sie 4-Brom-2-methylthiophen (1 Äquiv.) in wasserfreiem CCl₄.
-
Reagenzzugabe: Geben Sie N-Bromsuccinimid (1,05–1,1 Äquiv.) und eine katalytische Menge AIBN oder BPO (0,02–0,05 Äquiv.) zu der Mischung.
-
Initiierung: Erhitzen Sie das Reaktionsgemisch unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) zum Rückfluss. Die Initiierung kann auch durch Bestrahlung mit einer UV-Lampe unterstützt werden.[1]
-
Reaktionsüberwachung: Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC) oder Gaschromatographie-Massenspektrometrie (GC-MS). Das Verschwinden des Ausgangsmaterials und die Bildung eines neuen, weniger polaren Produkts deuten auf den Fortschritt hin.
-
Aufarbeitung:
-
Nach Abschluss der Reaktion (typischerweise 1–4 Stunden) kühlen Sie die Mischung auf Raumtemperatur ab. Das Succinimid-Nebenprodukt fällt als Feststoff aus.[3]
-
Filtrieren Sie die Suspension, um das Succinimid zu entfernen, und waschen Sie den Feststoff mit einer kleinen Menge des kalten Lösungsmittels.
-
Waschen Sie das Filtrat nacheinander mit gesättigter Natriumbicarbonatlösung und Wasser, um saure Verunreinigungen zu entfernen.
-
Trocknen Sie die organische Schicht über wasserfreiem MgSO₄, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.
-
-
Reinigung: Reinigen Sie das Rohprodukt mittels Flash-Säulenchromatographie auf Kieselgel, um das reine 4-Brom-2-(brommethyl)thiophen zu erhalten.[5][6]
Diagramm des experimentellen Arbeitsablaufs
Bildunterschrift: Allgemeiner Arbeitsablauf für die Synthese von 4-Brom-2-(brommethyl)thiophen.
Fehlerbehebungsleitfaden (F&A-Format)
Hier werden spezifische Probleme behandelt, die während des Experiments auftreten können, zusammen mit ihren Ursachen und Lösungen.
F1: Meine Ausbeute ist konstant niedrig, obwohl das Ausgangsmaterial verbraucht ist. Was sind die wahrscheinlichsten Ursachen?
A1: Eine niedrige Ausbeute trotz vollständigen Umsatzes deutet oft auf die Bildung von Nebenprodukten oder die Zersetzung des Produkts hin.
-
Mögliche Ursache 1: Konkurrierende Ringbromierung. Der Thiophenring ist elektronenreich und anfällig für elektrophile aromatische Substitution, was zu Nebenprodukten wie 2,4-Dibrom-5-methylthiophen führt.[4][7]
-
Lösung: Die radikalische Bromierung an der Methylgruppe und die elektrophile Addition am Ring sind konkurrierende Wege. Um die radikalische Reaktion zu begünstigen, stellen Sie sicher, dass die Konzentration von molekularem Brom (Br₂) extrem niedrig gehalten wird. NBS ist ideal dafür, da es in Gegenwart von Spuren von HBr (gebildet während der Reaktion) langsam Br₂ erzeugt.[8][9] Führen Sie die Reaktion im Dunkeln (mit Alufolie abgedeckter Kolben) durch und verwenden Sie einen Radikalinitiator, um den radikalischen Weg zu fördern.
-
-
Mögliche Ursache 2: Produktzersetzung. Das Produkt, ein Thenylbromid, kann instabil sein, insbesondere bei Hitze und in Gegenwart von Säurespuren. Es kann teeren oder polymerisieren.[2]
-
Lösung: Minimieren Sie die Reaktionszeit, sobald das Ausgangsmaterial verbraucht ist. Führen Sie die Aufarbeitung umgehend bei niedrigeren Temperaturen durch. Die Zugabe eines Säurefängers wie Calciumcarbonat während der Destillation oder Lagerung kann die Stabilität erheblich verbessern.[2]
-
F2: Ich beobachte mehrere Produkte in meiner DC/GC-MS-Analyse, einschließlich eines mit einer um zwei Masseneinheiten höheren Masse als mein Ausgangsmaterial. Was ist das?
A2: Dies deutet stark auf eine Ringbromierung anstelle der gewünschten Seitenkettenbromierung hin.
-
Mögliche Ursache: Die Bedingungen begünstigen die elektrophile aromatische Substitution. Dies kann durch Verunreinigungen im NBS (das Br₂ enthält), das Fehlen eines wirksamen Radikalinitiators oder die Durchführung der Reaktion in einem polaren protischen Lösungsmittel verursacht werden.
-
Lösung:
-
Reinigen Sie das NBS: Umkristallisieren Sie NBS aus heißem Wasser, um eingeschlossenes Br₂ und Succinimid zu entfernen.[1]
-
Stellen Sie eine wirksame Initiierung sicher: Verwenden Sie eine frische Charge AIBN oder BPO. Stellen Sie sicher, dass die Rückflusstemperatur ausreicht, um den Initiator zu zersetzen (typischerweise >60 °C für AIBN, etwas höher für BPO).
-
Lösungsmittelauswahl: Verwenden Sie unpolare, aprotische Lösungsmittel wie CCl₄ oder Cyclohexan. Vermeiden Sie polare Lösungsmittel, die ionische Wege stabilisieren können.
-
-
F3: Die Reaktion verläuft nicht bis zum Abschluss und ich gewinne eine große Menge an Ausgangsmaterial zurück. Was sollte ich überprüfen?
A3: Ein unvollständiger Umsatz deutet typischerweise auf ein Problem mit der Initiierung der Radikalkettenreaktion hin.
-
Mögliche Ursache 1: Inaktiver Initiator. AIBN und BPO haben eine begrenzte Haltbarkeit und können sich im Laufe der Zeit zersetzen, insbesondere wenn sie nicht ordnungsgemäß gelagert werden.
-
Lösung: Verwenden Sie eine neue Flasche Initiator oder testen Sie die Wirksamkeit Ihrer aktuellen Charge an einer bekannten Reaktion.
-
-
Mögliche Ursache 2: Unzureichende Temperatur. Die Reaktionstemperatur muss hoch genug sein, um die homolytische Spaltung des Initiators mit einer angemessenen Geschwindigkeit zu bewirken.
-
Lösung: Stellen Sie sicher, dass das Lösungsmittel kräftig siedet. Wenn Sie ein niedrig siedendes Lösungsmittel verwenden, wechseln Sie zu einem mit einem höheren Siedepunkt (z. B. von Benzol zu Cyclohexan) oder erwägen Sie eine Photoinitiierung mit einer UV-Lampe.
-
-
Mögliche Ursache 3: Vorhandensein von Radikalfängern. Verunreinigungen im Ausgangsmaterial oder Lösungsmittel (z. B. Phenole, Sauerstoff) können die Radikalkette beenden.
-
Lösung: Stellen Sie sicher, dass Ihr Ausgangsmaterial rein ist. Entgasen Sie das Lösungsmittel vor Gebrauch (z. B. durch Spülen mit Stickstoff), um gelösten Sauerstoff zu entfernen.
-
F4: Ich bilde ein Nebenprodukt, das 79 Masseneinheiten schwerer ist als mein gewünschtes Produkt. Wie kann ich dies verhindern?
A4: Dies ist wahrscheinlich das dibromierte Seitenkettenprodukt, 4-Brom-2-(dibrommethyl)thiophen.
-
Mögliche Ursache: Verwendung eines übermäßigen Äquivalents an NBS oder zu langer Reaktionszeiten. Das gewünschte Monobromprodukt kann eine weitere radikalische Bromierung eingehen.
-
Lösung: Verwenden Sie eine sorgfältig kontrollierte Stöchiometrie von NBS (nahe 1,0 Äquiv.). Überwachen Sie die Reaktion genau und beenden Sie sie, sobald der größte Teil des Ausgangsmaterials verbraucht ist, um eine Überreaktion zu vermeiden. Die langsame, portionsweise Zugabe von NBS kann ebenfalls helfen, eine hohe lokale Konzentration zu vermeiden.[4]
-
F5: Das gereinigte Produkt ist eine stark tränenreizende Flüssigkeit, die sich bei Lagerung schnell dunkel färbt. Wie soll ich es handhaben und lagern?
A5: Thenylbromide sind als starke Tränenreger bekannt und können instabil sein.[2]
-
Handhabung: Arbeiten Sie immer in einem gut belüfteten Abzug und tragen Sie geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille und Handschuhe.
-
Lagerung:
-
Stabilisator: Lagern Sie das Produkt über einer kleinen Menge eines Säurefängers wie pulverisiertem Calciumcarbonat oder einer tertiären Aminbase, um eine säurekatalysierte Zersetzung zu verhindern.[2]
-
Bedingungen: Lagern Sie es in einem fest verschlossenen Behälter bei niedriger Temperatur (z. B. im Kühlschrank oder Gefrierschrank) und schützen Sie es vor Licht.[10][11]
-
Atmosphäre: Für die Langzeitlagerung kann das Aufbewahren unter einer inerten Atmosphäre (Argon oder Stickstoff) die oxidative Zersetzung minimieren.
-
Diagramm zur Fehlerbehebung
Bildunterschrift: Ein Flussdiagramm zur Diagnose häufiger Probleme bei der Synthese.
Häufig gestellte Fragen (FAQs)
F: Warum wird N-Bromsuccinimid (NBS) gegenüber elementarem Brom (Br₂) bevorzugt? A: NBS wird für die allylische und benzylische Bromierung bevorzugt, da es eine niedrige, konstante Konzentration an Br₂ im Reaktionsmedium aufrechterhält.[8][9] Dies begünstigt den radikalischen Kettenmechanismus für die Seitenkettenbromierung gegenüber der konkurrierenden elektrophilen Addition von Br₂ am elektronenreichen Thiophenring, die bei Verwendung hoher Konzentrationen von Br₂ das Hauptprodukt wäre.[7][9]
F: Was ist die Rolle des Radikalinitiators (AIBN/BPO)? A: Der Radikalinitiator startet die Radikalkettenreaktion. Bei Erwärmung zersetzen sich AIBN oder BPO homolytisch und bilden hochreaktive Radikale. Diese Radikale reagieren dann mit NBS oder HBr, um das Bromradikal (Br•) zu erzeugen, das für die Ausbreitung der Kette notwendig ist, indem es ein Wasserstoffatom von der Methylgruppe des Thiophens abstrahiert.[1][12]
F: Kann ich ein anderes Lösungsmittel anstelle von Tetrachlorkohlenstoff verwenden? A: Ja. Aufgrund der Toxizität und der Umweltbedenken von Tetrachlorkohlenstoff wird dringend empfohlen, alternative Lösungsmittel zu verwenden. Geeignete Ersatzstoffe sind andere unpolare, aprotische Lösungsmittel wie Cyclohexan, Benzol, Acetonitril oder Chloroform.[4][13] Die Wahl des Lösungsmittels beeinflusst die Reaktionstemperatur (Rückfluss), daher stellen Sie sicher, dass sie mit der Zersetzungstemperatur Ihres gewählten Initiators kompatibel ist.
F: Wie kann ich den Reaktionsfortschritt effektiv überwachen? A: Die Dünnschichtchromatographie (DC) ist eine schnelle und effektive Methode. Tupfen Sie das Reaktionsgemisch neben einem Tupfer des Ausgangsmaterials auf eine DC-Platte. Das Produkt, 4-Brom-2-(brommethyl)thiophen, ist typischerweise weniger polar als das Ausgangsmaterial und hat daher einen höheren Rf-Wert. Die Reaktion ist abgeschlossen, wenn der Fleck des Ausgangsmaterials verschwunden ist oder nicht mehr abnimmt. Für eine quantitative Analyse können GC oder GC-MS verwendet werden.
Zusammenfassung der Reaktionsparameter
| Parameter | Empfehlung | Begründung |
| Bromierungsmittel | N-Bromsuccinimid (NBS) | Hält eine niedrige Br₂-Konzentration aufrecht, um die radikalische Seitenkettenbromierung gegenüber der elektrophilen Ringbromierung zu begünstigen.[9] |
| Stöchiometrie | 1,0–1,1 Äquivalente NBS | Ein leichter Überschuss gewährleistet den vollständigen Umsatz, während ein großer Überschuss zur Dibromierung führen kann. |
| Initiator | AIBN oder BPO (katalytisch) | Erzeugt die anfänglichen Radikale, die zur Initiierung der Kettenreaktion erforderlich sind.[1] |
| Lösungsmittel | CCl₄, Cyclohexan, Benzol | Unpolare, aprotische Lösungsmittel, die die radikalische Chemie unterstützen und ionische Nebenreaktionen minimieren.[2][13] |
| Temperatur | Rückfluss | Erforderlich, um die thermische Zersetzung des Initiators und die Aufrechterhaltung der Radikalkette sicherzustellen.[3] |
| Atmosphäre | Inert (N₂ oder Ar) | Verhindert, dass Sauerstoff als Radikalfänger wirkt und die Reaktion hemmt. |
Mechanismus der radikalischen Bromierung
Der Prozess folgt einem klassischen Radikalkettenmechanismus, der aus drei Hauptschritten besteht: Initiierung, Ausbreitung und Abbruch.[12][14]
Bildunterschrift: Die drei Stufen des Radikalkettenmechanismus für die Bromierung.
Referenzen
-
Benchchem. (n.d.). Technical Support Center: Managing Side Products in the Bromination of Thiophene-2-Carboxylic Acid. BenchChem.
-
Gronowitz, S., & Frejd, T. (1976). On the Side-Chain Bromination of 3-Methylselenophene and 3-Methylthiophene. Synthetic Communications.
-
Zhang, J., et al. (2021). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Journal of Molecular Modeling.
-
Google Patents. (n.d.). CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.
-
National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
-
Sigma-Aldrich. (n.d.). 4-bromo-2-(bromomethyl)thiophene.
-
BLD Pharm. (n.d.). 79757-98-5|this compound.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
-
LibreTexts Chemistry. (2023). Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
-
Wikipedia. (n.d.). Thiophene.
-
Journal of Pharmaceutical Negative Results. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications.
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis.
-
ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?
-
MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
-
Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS.
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
-
Wikipedia. (n.d.). N-Bromosuccinimide.
-
Reddit. (2015). NBS bromination of thienyl moieties.
-
Google Patents. (n.d.). KR20110135663A - Method for Controlling Bromination of Thiophene Derivatives.
-
ResearchGate. (2009). A novel method for the bromination of thiophenes.
-
Benchchem. (n.d.). 5-(Bromomethyl)thiophene-2-carbonitrile synthesis protocol.
-
PrepChem. (n.d.). Preparation of 2-bromothiophene.
-
PubMed Central (PMC). (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit.
-
Kyberlife. (n.d.). This compound 100mg pack.
-
Organic Syntheses. (n.d.). 3-thenyl bromide.
-
ResearchGate. (2018). A selective and direct synthesis of 2-bromo-4-alkylthiophenes.
-
BYJU'S. (n.d.). Mechanism of Free Radical Bromination.
-
Sigma-Aldrich. (n.d.). 2-Bromothiophene.
-
Westfield State University. (n.d.). Relative Rates of Radical Bromination Reactions.
-
University of California, Riverside. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions.
-
ResearchOnline@JCU. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review.
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Side reactions and byproducts in 4-Bromo-2-(bromomethyl)thiophene reactions
Welcome to the technical support center for 4-Bromo-2-(bromomethyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but highly reactive bifunctional thiophene derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and the formation of byproducts, ensuring the success of your synthetic endeavors.
I. Understanding the Reactivity of this compound
This compound possesses two distinct reactive sites: a bromine atom on the thiophene ring at the 4-position and a bromomethyl group at the 2-position. The bromomethyl group is analogous to a benzylic bromide, making it a potent electrophile for nucleophilic substitution reactions.[1][2] The bromo group on the aromatic ring is less reactive towards nucleophilic substitution but can participate in metal-halogen exchange reactions, such as Grignard reagent formation.[3][4] The interplay between these two sites, coupled with the inherent reactivity of the thiophene ring, can lead to a variety of side reactions.
II. Troubleshooting Guide: Nucleophilic Substitution Reactions
Nucleophilic substitution at the bromomethyl group is a common application for this reagent. However, the high reactivity of this group can lead to several undesirable outcomes.[5]
FAQ 1: My nucleophilic substitution reaction is giving a low yield of the desired product and a complex mixture of byproducts. What are the likely side reactions?
Several side reactions can compete with the desired nucleophilic substitution.[5][6]
-
Over-alkylation: If your nucleophile has multiple reactive sites, or if the product of the initial reaction remains nucleophilic, it can react with another molecule of this compound, leading to di- or poly-alkylation.[5]
-
Elimination: The use of strong, sterically hindered bases can promote an E2 elimination reaction, forming a highly reactive methylene-thiophene intermediate which can then polymerize.[5]
-
Reaction with Solvent: Nucleophilic solvents, such as alcohols or water, can compete with your intended nucleophile, leading to the formation of ether or alcohol byproducts, respectively.[5]
-
Self-condensation/Polymerization: The starting material can react with itself, especially under basic conditions, leading to the formation of oligomers or polymers.[5][7]
-
Hydrolysis: The presence of water, particularly under basic conditions, can hydrolyze the bromomethyl group to a hydroxymethyl group.[6]
Troubleshooting Strategies for Nucleophilic Substitution
| Problem | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | Suboptimal reaction conditions (time, temperature).[6] | Monitor the reaction by TLC or GC-MS to determine the optimal reaction time and temperature. The high reactivity of the bromomethyl group may allow for milder conditions.[6] |
| Incorrect stoichiometry of reagents.[6] | Ensure accurate molar ratios. Use a slight excess of the nucleophile to drive the reaction to completion. | |
| Formation of Over-alkylated Products | The product is still nucleophilic. | Consider a protecting group strategy if your nucleophile has multiple reactive sites. Using a larger excess of the nucleophile can also favor the mono-substituted product.[6] |
| Presence of Elimination Byproducts | Use of a strong, bulky base.[5] | Employ a less hindered or a non-nucleophilic base. Lowering the reaction temperature can also favor substitution over elimination (SN2 vs. E2).[5] |
| Formation of Solvent-derived Byproducts | Use of nucleophilic solvents (e.g., methanol, ethanol).[5] | Switch to a non-nucleophilic, polar aprotic solvent such as DMF, DMSO, or acetonitrile.[2] |
| Polymerization/Self-condensation | High concentration or prolonged reaction times at elevated temperatures.[5] | Use more dilute reaction conditions. Add the this compound slowly to the solution of the nucleophile to maintain a low concentration of the electrophile. |
Experimental Protocol: General Nucleophilic Substitution
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.1 equivalents) and a suitable base (e.g., potassium carbonate, 2.0 equivalents) in an anhydrous, polar aprotic solvent (e.g., acetonitrile).[1]
-
Reagent Addition: Cool the mixture to 0 °C. Slowly add a solution of this compound (1.0 equivalent) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC.[1]
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Logical Workflow for Troubleshooting Nucleophilic Substitutions
Caption: Desired Grignard formation and competing Wurtz coupling.
IV. General FAQs
Q1: How should I store this compound?
Due to its reactivity, this compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent decomposition. It is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. [8]
Q2: Can I perform reactions on the thiophene ring without affecting the bromomethyl group?
This is challenging due to the high reactivity of the bromomethyl group. Most reagents that would react with the aryl bromide (e.g., organometallics, strong bases) will likely react with the bromomethyl group first. Protecting the bromomethyl group, for instance by converting it to a less reactive functional group that can be later regenerated, might be a viable strategy.
Q3: What are the expected byproducts from debromination?
Debromination, the removal of a bromine atom, can occur under various reductive conditions. [9][10]If only the aryl bromide is removed, the product would be 2-(bromomethyl)thiophene. If only the bromomethyl group is debrominated, the product is 4-bromo-2-methylthiophene. Complete debromination would yield 2-methylthiophene. The relative bond dissociation energies (C-Br aryl vs. C-Br alkyl) will influence the selectivity of the debromination reaction. [10]
V. References
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans. (2018). Kobe University. Retrieved from [Link]
-
Dehalogenation. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthetic method of 4-bromobenzo [ b ] thiophene. (2020). Google Patents. Retrieved from
-
The Grignard Reaction. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
3-bromothiophene. (n.d.). Organic Syntheses. Retrieved from [Link]
-
How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene? (2021). ResearchGate. Retrieved from [Link]
-
Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. (2025). ResearchGate. Retrieved from [Link]
-
7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Nucleophilic Substitution of Thiophene Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. (2022). PubMed Central. Retrieved from [Link]
-
6-CHLORO-1-HEXENE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
3-thenyl bromide. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. (2015). James Cook University. Retrieved from [Link]
-
4-Bromo-2-(difluoromethyl)thiophene. (n.d.). PubChem. Retrieved from [Link]
-
How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? (2020). ResearchGate. Retrieved from [Link]
-
Polymerization of thiophene and its derivatives. (1991). Google Patents. Retrieved from
-
This compound (C5H4Br2S). (n.d.). PubChem. Retrieved from [Link]
-
Etching and polymerization reactions of alkoxythiophenes in HKUST-1: choosing between filled and core–shell MOF/polymer composite structures. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
8.3: Factors affecting rate of nucleophilic substitution reactions. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. (n.d.). ChemRxiv. Retrieved from [Link]
-
This compound. (n.d.). Arctom Scientific. Retrieved from [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 10. Dehalogenation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 4-Bromo-2-(bromomethyl)thiophene
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are working with 4-Bromo-2-(bromomethyl)thiophene. The purification of this crucial synthetic building block can be challenging due to the presence of closely related impurities and its inherent instability. This document provides in-depth troubleshooting advice and standardized protocols to help you achieve high purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of crude this compound in a direct question-and-answer format.
Q1: My crude NMR or TLC analysis shows multiple unexpected signals/spots. What are the likely impurities?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route, but several common byproducts can be anticipated. The synthesis often involves the radical bromination of a methyl group on a pre-brominated thiophene ring using reagents like N-Bromosuccinimide (NBS).
Common Impurities:
-
Unreacted Starting Material: Such as 4-bromo-2-methylthiophene.
-
Over-bromination Products: This can include 4-bromo-2-(dibromomethyl)thiophene or additional bromination on the thiophene ring.
-
Isomeric Byproducts: Depending on the selectivity of the initial ring bromination, you may have other isomers of dibromomethylthiophene.
-
Reagent Residues: If NBS is used, residual NBS and its byproduct, succinimide, are common impurities. Succinimide is particularly problematic as it can be difficult to remove.
-
Decomposition Products: this compound can degrade, especially when exposed to heat, light, or moisture. The benzylic-like bromide is susceptible to hydrolysis or elimination.
Expert Insight: A primary cause of complex impurity profiles is poor control over the reaction conditions during synthesis. For instance, in NBS brominations, maintaining vigorous reflux and using a radical initiator like benzoyl peroxide is critical to favor side-chain bromination over nuclear bromination.[1]
Q2: After performing column chromatography, my fractions are still impure, or my yield is very low. What went wrong?
A2: This is a frequent issue stemming from either the choice of stationary/mobile phase or the compound's instability on silica gel.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may be too high, causing co-elution of the product with impurities.
-
Solution: this compound is a relatively non-polar compound. Start with a very non-polar mobile phase, such as pure hexane or heptane, and gradually increase the polarity by adding small increments of ethyl acetate or dichloromethane. Monitor the separation meticulously using TLC. Several patent procedures for similar brominated thiophenes utilize flash column chromatography with hexane as the eluent.[2]
-
-
Compound Decomposition on Silica: The bromomethyl group can be sensitive to the acidic nature of standard silica gel, leading to degradation during purification.
-
Solution: If you observe streaking on your TLC plate or significant material loss, consider using neutralized silica gel.[2][3] You can prepare this by washing standard silica gel with a dilute solution of a non-nucleophilic base (e.g., triethylamine in your eluent system, ~0.1-1%) and then re-equilibrating with your mobile phase.
-
-
Column Overloading: Loading too much crude material onto the column will inevitably lead to poor separation.
-
Solution: A general rule of thumb is to use a sample-to-silica ratio of 1:30 to 1:100 (by weight), depending on the difficulty of the separation.
-
Q3: My purified product, which appeared clean by NMR, has discolored and shows impurities after a few days of storage. How can I prevent this?
A3: This is a classic stability problem. This compound is known to be unstable and requires specific storage conditions.
Key Stability & Handling Protocols:
-
Temperature: The compound must be stored at low temperatures. Supplier recommendations range from 2-8°C to as low as -10°C.[4]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation or reaction with atmospheric moisture.
-
Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.
-
Moisture: The bromomethyl group is susceptible to hydrolysis. Ensure the storage container is dry and tightly sealed.
Pro-Tip: For long-term storage, consider dissolving the purified compound in a dry, non-reactive solvent (like anhydrous hexanes) and storing the solution at low temperature. This can sometimes improve stability compared to storing it as a solid.
Q4: I attempted recrystallization, but the yield was extremely low, or the material oiled out. What should I do?
A4: Recrystallization can be effective for removing minor impurities if the crude material is already of reasonable purity (>90%). The key is finding the right solvent or solvent system.
Troubleshooting Recrystallization:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a non-polar compound like this, consider non-polar solvents.
-
Recommended Solvents to Screen: Hexane, heptane, pentane, or potentially a mixed solvent system like hexane/ethyl acetate.
-
-
"Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Solution: Use a larger volume of solvent or switch to a lower-boiling point solvent. Alternatively, you can try to induce crystallization at a higher temperature by scratching the inside of the flask or adding a seed crystal.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, general-purpose purification method for crude this compound?
A1: For typical crude material containing a mix of starting material, byproducts, and reagent residues, flash column chromatography on silica gel is the most robust and widely applicable method.[2][5] It offers the best resolving power for separating compounds with different polarities. For material that is already highly pure, recrystallization can be a faster and more scalable final polishing step.
Q2: How do I develop an optimal solvent system for TLC and column chromatography?
A2: A systematic approach is best. Start by spotting your crude material on a TLC plate and testing single solvents of varying polarity (e.g., hexane, toluene, dichloromethane, ethyl acetate). For this compound, you will likely see movement only with less polar solvents.
Solvent System Development Workflow:
-
Start with 100% Hexane or Heptane: Your target compound should have a low Rf value (retention factor), ideally between 0.2 and 0.4.
-
Increase Polarity: If the Rf is too low, add a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) in small increments (e.g., start with a 99:1 Hexane:EtOAc mixture).
-
Optimize: Continue adjusting the ratio until you achieve good separation between your target spot and the major impurities. The ideal system will place the Rf of your product around 0.3.
| Solvent System (v/v) | Typical Application | Expected Rf of Product |
| 100% Hexane | Eluting very non-polar impurities | < 0.1 |
| 98:2 Hexane:Ethyl Acetate | Good starting point for elution | 0.2 - 0.4 |
| 95:5 Hexane:Ethyl Acetate | Eluting product or more polar impurities | > 0.5 |
Q3: How can I effectively remove residual succinimide from my product?
A3: Succinimide is polar and water-soluble, while your product is non-polar. This difference is key to its removal.
-
Aqueous Wash: Before concentrating your crude reaction mixture, perform an aqueous wash. Dissolve the crude material in a non-polar, water-immiscible solvent (like dichloromethane or diethyl ether) and wash it one or more times with water or a saturated sodium bicarbonate solution. This will pull the majority of the succinimide into the aqueous layer.
-
Chromatography: If an aqueous wash is insufficient, succinimide will remain at the baseline of your TLC plate when using non-polar eluents. It will stick to the top of your silica gel column, allowing your non-polar product to elute cleanly.
Visualized Workflows and Protocols
Decision Workflow for Purification Strategy
This diagram outlines the logical steps for selecting the appropriate purification technique based on the initial purity of your crude material.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. WO2011155679A1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]
- 3. KR101268026B1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]
- 4. 79757-98-5|this compound|BLD Pharm [bldpharm.com]
- 5. Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromo-2-(bromomethyl)thiophene
Welcome to the technical support center for 4-Bromo-2-(bromomethyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. Here, we provide troubleshooting advice and detailed protocols in a user-friendly question-and-answer format to ensure the highest purity of your compound for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
When synthesizing this compound, particularly through the radical bromination of 4-bromo-2-methylthiophene using N-bromosuccinimide (NBS), several impurities can arise. Understanding these potential contaminants is the first step toward effective purification.
-
Unreacted Starting Material: Incomplete reactions can leave residual 4-bromo-2-methylthiophene.
-
Over-brominated Byproducts: Excessive brominating agent or prolonged reaction times can lead to the formation of dibrominated species on the thiophene ring or the methyl group.
-
Isomeric Byproducts: While the benzylic-like position is preferentially brominated, some nuclear bromination on the thiophene ring can occur, leading to isomeric impurities.[1]
-
Reagent-Related Impurities: Succinimide is a common byproduct when NBS is used as the brominating agent.[2][3]
-
Solvent and Decomposition Products: Residual solvents from the reaction and workup, as well as potential decomposition products of the target compound, can also be present. This compound can be unstable and may decompose over time, especially when exposed to light or moisture.
Q2: How do I choose the best purification method for my crude this compound?
The selection of an appropriate purification method depends on the nature and quantity of the impurities present, as well as the desired final purity of the product. A logical workflow can guide your decision-making process.
Caption: Decision tree for selecting a purification method.
Troubleshooting Common Impurities
Q3: My crude product contains a significant amount of unreacted 4-bromo-2-methylthiophene. What is the most efficient way to remove it?
The presence of the starting material is a common issue. Due to the similar polarities of the starting material and the product, a simple filtration or recrystallization may not be sufficient.
Recommended Solution: Column Chromatography
Silica gel column chromatography is the most effective method for separating this compound from its less polar starting material.
-
Rationale: The bromomethyl group in the product is more polar than the methyl group in the starting material, allowing for separation on a polar stationary phase like silica gel.
-
Eluent System: A non-polar/moderately polar solvent system, such as a gradient of ethyl acetate in hexane, is typically effective. Start with a low polarity eluent (e.g., 100% hexane) and gradually increase the polarity to elute the product. A typical eluent system could be a gradient of 0-10% ethyl acetate in hexane.
Q4: I have solid precipitates in my crude product after the reaction. What are they and how do I remove them?
If you used N-bromosuccinimide (NBS) for the bromination, the solid precipitate is most likely succinimide, a byproduct of the reaction.
Recommended Solution: Filtration and Aqueous Wash
-
Filtration: After the reaction is complete, cool the reaction mixture and filter off the solid succinimide. Washing the solid with a small amount of cold solvent used for the reaction can help recover any trapped product.
-
Aqueous Workup: Transfer the filtrate to a separatory funnel and wash with water to remove any remaining water-soluble impurities. Follow this with a wash with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, and then a brine wash to aid in the separation of the organic and aqueous layers. Dry the organic layer over an anhydrous salt like magnesium sulfate or sodium sulfate before concentrating.
Q5: My purified product seems to be degrading over time, turning yellow or brown. How can I prevent this?
This compound can be unstable, particularly to light, heat, and moisture. Proper storage is crucial to maintain its purity.
Recommended Storage Conditions:
-
Temperature: Store at low temperatures, ideally at 2-8°C or even colder if possible.[4]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis.[4]
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[4]
Detailed Purification Protocols
Protocol 1: Column Chromatography for High Purity
This method is ideal for removing both more and less polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or other suitable non-polar solvent)
-
Ethyl acetate (or other suitable polar solvent)
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with 100% hexane, collecting fractions. Gradually increase the polarity of the eluent by adding ethyl acetate.
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization from a Single Solvent
Recrystallization is a cost-effective method for removing impurities that have different solubilities than the desired compound. While this compound is often an oil at room temperature, low-temperature crystallization can be effective.
Materials:
-
Crude this compound
-
A suitable solvent (e.g., hexane, heptane)
-
Erlenmeyer flask
-
Heating source (if necessary, with caution)
-
Ice bath or freezer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at low temperatures but more soluble at room temperature or slightly elevated temperatures. Hexane is a common choice.
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen solvent at room temperature.
-
Crystallization: Slowly cool the solution in an ice bath or freezer. The product should crystallize out of the solution.
-
Isolation: Quickly filter the cold solution to collect the crystals. Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation: Purification Method Comparison
| Purification Method | Advantages | Disadvantages | Best For Removing |
| Column Chromatography | High resolution, versatile for various impurities. | Time-consuming, requires larger solvent volumes. | Starting material, isomeric byproducts, and other closely related impurities. |
| Recrystallization | Cost-effective, can yield very pure product. | Product loss in the mother liquor, requires a suitable solvent. | Insoluble impurities and those with significantly different solubility profiles. |
| Aqueous Wash | Simple, effective for removing water-soluble impurities. | Not effective for organic-soluble impurities. | Salts and water-soluble byproducts like succinimide. |
References
-
ChemBK. (2024, April 9). 4-BROMO-THIOPHENE-2-CARBOXYLIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.
-
Wikipedia. (2023, November 28). N-Bromosuccinimide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]
- Heron, B. M., Kanjia, M., & Rahman, M. M. (2006). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. Journal of Chemical Research, 2006(4), 251-253.
-
Supporting Information for Examining the UV-vis Absorption of RAFT Chain Transfer Agents, and Their Use for Polymer Analysis. (n.d.). Retrieved from [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Arctom Scientific. (n.d.). CAS NO. 73919-93-4 | 2-Bromo-4-(bromomethyl)thiophene. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 79757-98-5 | Product Name : this compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-thenyl bromide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-(difluoromethyl)thiophene. Retrieved from [Link]
-
Wikipedia. (2023, March 14). 2-Bromothiophene. Retrieved from [Link]
- Li, Y., et al. (2022).
-
PubChem. (n.d.). 4-Bromo-3-methylthiophene-2-carboxylic acid. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 3-(Bromomethyl)thiophene. Retrieved from [Link]
- Royal Society of Chemistry. (2020). Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. Organic & Biomolecular Chemistry, 18(34), 6649-6653.
-
Wikipedia. (2023, August 29). 4-Bromothiophenol. Retrieved from [Link]
- Gronowitz, S., & Karlsson, L. (1962). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 16, 1539-1540.
Sources
Technical Support Center: Optimizing Coupling Reactions for 4-Bromo-2-(bromomethyl)thiophene
Welcome to the technical support guide for optimizing cross-coupling reactions with 4-Bromo-2-(bromomethyl)thiophene. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic workflows. Here, we provide field-proven insights, detailed protocols, and systematic troubleshooting guides to help you navigate the complexities of these reactions and achieve high-yield, selective outcomes.
Understanding the Substrate: A Tale of Two Bromines
The key to successfully employing this compound lies in understanding the differential reactivity of its two bromine atoms. The molecule possesses a bromine atom on an sp²-hybridized carbon of the aromatic thiophene ring and another on an sp³-hybridized carbon of the benzylic-type methyl group.
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical, often rate-determining, step. The C(sp²)-Br bond at the 4-position is significantly more susceptible to oxidative addition than the C(sp³)-Br bond of the bromomethyl group.[1] This inherent reactivity difference is the foundation for achieving regioselective functionalization, allowing for selective coupling at the thiophene ring while preserving the bromomethyl handle for subsequent transformations.[1]
Caption: Differential reactivity of bromine atoms.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for this compound?
A1: The most commonly employed and well-documented reactions are palladium-catalyzed cross-couplings that favor C(sp²)-Br activation. These include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters. This is often the first choice due to the commercial availability of a vast array of boronic acids and the generally high functional group tolerance.[2][3]
-
Stille Coupling: Reaction with organostannanes. While powerful, the toxicity and stoichiometric tin byproducts are significant drawbacks.[4][5]
-
Sonogashira Coupling: Reaction with terminal alkynes. This is an excellent method for introducing alkynyl moieties into the thiophene core.[6][7]
-
Heck Coupling: Reaction with alkenes. This allows for the formation of vinyl-substituted thiophenes.[8][9]
-
Kumada Coupling: Reaction with Grignard reagents. This method is effective but the high reactivity of Grignard reagents can limit functional group compatibility.[10][11]
Q2: How can I ensure the reaction is selective for the 4-position bromine?
A2: Regioselectivity is achieved by leveraging the kinetic preference of palladium catalysts for the C(sp²)-Br bond.[1] To maximize this selectivity:
-
Use appropriate Pd(0) catalysts: Standard catalysts like Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands are effective.
-
Control the temperature: Running the reaction at the lowest temperature required for efficient conversion at the 4-position (typically 80-110 °C) will minimize potential side reactions at the more robust bromomethyl position.
-
Avoid overly harsh conditions: Extremely high temperatures or prolonged reaction times can lead to a loss of selectivity and potential decomposition.
Q3: What are the stability concerns with the bromomethyl group?
A3: The bromomethyl group is a benzylic-type halide and is susceptible to nucleophilic substitution. Strong, hard nucleophiles can displace the bromide.
-
Choice of Base: While strong bases are often required for cross-coupling, be mindful of their nucleophilicity. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred over alkoxides, which could potentially lead to ether formation as a side product.[12]
-
Amine Bases: In Sonogashira couplings, amine bases like triethylamine or diisopropylethylamine are used.[7] While they also act as the solvent, their primary role is to deprotonate the alkyne and neutralize the HBr formed. Under typical conditions, they do not readily displace the bromomethyl group.
-
Thiophene Instability: The thiophene ring itself can be sensitive to certain oxidative conditions, though it is generally robust under the reductive/transmetalation cycles of cross-coupling.[13]
Q4: I'm setting up a Suzuki-Miyaura coupling for the first time with this substrate. What's a reliable starting point?
A4: A robust starting point is crucial for success. The following conditions, adapted from protocols for similar bromothiophenes, provide a high probability of success.[2][14]
| Component | Recommendation | Rationale |
| Substrate | This compound | 1.0 equivalent |
| Coupling Partner | Arylboronic Acid | 1.1 - 1.5 equivalents |
| Catalyst | Pd(PPh₃)₄ (Tetrakis) | 2-5 mol% |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 equivalents |
| Solvent | Toluene/EtOH/H₂O (4:1:1) or Dioxane/H₂O (4:1) | A mixed aqueous system is essential for dissolving the inorganic base and facilitating the catalytic cycle.[2] |
| Temperature | 80 - 100 °C | Sufficient to drive the reaction without causing decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[4] |
Troubleshooting Guide
Low yields, incomplete conversion, and the formation of side products are common hurdles in cross-coupling reactions. This guide provides a systematic approach to diagnosing and solving these issues.
Caption: Troubleshooting workflow for low-yield reactions.
Problem 1: Significant amount of debrominated starting material is observed.
-
Potential Causes:
-
Proto-deboronation of the Boronic Acid: The boronic acid can react with water or other protic sources to revert to the corresponding arene before it enters the catalytic cycle. This is more common with electron-rich boronic acids.
-
Reductive Dehalogenation: A side reaction in the catalytic cycle where a hydride source intercepts a palladium intermediate, leading to the removal of the bromine from the starting material.
-
-
Recommended Solutions:
-
Use Anhydrous Conditions: Ensure your solvent is dry and use a freshly opened or dried boronic acid.
-
Use a Stronger, Non-nucleophilic Base: Switching from a carbonate to a phosphate base (K₃PO₄) can sometimes suppress this pathway.
-
Increase Boronic Acid Stoichiometry: Using a slightly larger excess of the boronic acid (e.g., 1.5 - 2.0 equiv.) can help the desired transmetalation outcompete the side reaction.
-
Problem 2: Homo-coupling of the boronic acid is the major byproduct.
-
Potential Causes:
-
Presence of Oxygen: Oxygen can promote the oxidative homo-coupling of boronic acids.[15]
-
High Catalyst Loading/Temperature: In some cases, excessive catalyst or temperature can favor this side reaction.
-
-
Recommended Solutions:
-
Improve Degassing: This is the most critical factor. Ensure your reaction mixture and solvent are rigorously deoxygenated before and during the addition of the palladium catalyst.[15]
-
Reduce Catalyst Loading: Try reducing the catalyst loading to 1-2 mol%.
-
Add a Phase-Transfer Catalyst: In some aqueous systems, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can accelerate the desired cross-coupling, minimizing the time available for homo-coupling.[16]
-
Problem 3: Reaction occurs at the bromomethyl group or the group is lost.
-
Potential Causes:
-
Nucleophilic Attack by Base: As discussed in the FAQs, a highly nucleophilic base could displace the bromide.
-
High Temperatures: At elevated temperatures (>120 °C), the C(sp³)-Br bond may become susceptible to oxidative addition, leading to a loss of selectivity or decomposition.
-
-
Recommended Solutions:
-
Use a Non-Nucleophilic Base: Stick to inorganic carbonate or phosphate bases.
-
Lower the Reaction Temperature: Screen temperatures starting from 80 °C and only increase if the reaction is too slow.
-
Choose a More Active Catalyst System: Employing a more active catalyst (e.g., using a Buchwald-type ligand like SPhos or XPhos) can often allow the reaction to proceed at a lower temperature, thus preserving the sensitive functional group.[12]
-
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 eq)
-
Toluene (Anhydrous, degassed)
-
Water (Degassed)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Preparation: In a separate vial, weigh the Pd(OAc)₂ and SPhos, and purge with inert gas.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed toluene and degassed water (e.g., a 10:1 ratio of Toluene:Water) to the main reaction flask via cannula or syringe.
-
Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
References
-
Khan, I. et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9(42). Available at: [Link]
-
Lehtimäki, S. et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. ACS Omega, 7(30), 26511–26523. Available at: [Link]
-
Ullah, F. et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(16), 4991. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
ResearchGate. A selective and direct synthesis of 2-bromo-4-alkylthiophenes. Available at: [Link]
-
ResearchGate. Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes. Available at: [Link]
-
The Royal Society of Chemistry. Stille vs. Suzuki – Cross-Coupling for the Functionalization of Diazocines. Available at: [Link]
-
ResearchGate. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Available at: [Link]
-
SlidePlayer. Reaction of Furan and Thiophene. Available at: [Link]
-
Royal Society of Chemistry. Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex. Available at: [Link]
-
Taylor & Francis Online. Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Available at: [Link]
-
ResearchGate. Synthesis of 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene. Available at: [Link]
-
ResearchGate. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. Available at: [Link]
-
Reddit. Troubleshooting Ullmann Coupling. Available at: [Link]
-
StudySmarter. Thiophene: Bromination & Reduction. Available at: [Link]
-
MDPI. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Available at: [Link]
-
American Chemical Society. Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis. Available at: [Link]
-
askIITians. Why thiophene do not show coupling reaction? Explain. Available at: [Link]
-
ResearchGate. Palladium‐Catalyzed Heck Type Regioselective β‐Vinylation of Thiophenes Using a Bromo Substituent as Traceless Directing Group. Available at: [Link]
-
ResearchGate. Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. Available at: [Link]
-
Royal Society of Chemistry. Pd-Catalyzed reductive heck reaction of olefins with aryl bromides for Csp2–Csp3 bond formation. Available at: [Link]
-
Organic Reactions. The Stille Reaction. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
ResearchOnline@JCU. Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Available at: [Link]
-
University of Windsor. The Mechanisms of the Stille Reaction. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Chemistry LibreTexts. Heck Reaction. Available at: [Link]
-
Odinity. Intro to Organometallics: The Heck Reaction. Available at: [Link]
-
MDPI. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Available at: [Link]
-
Royal Society of Chemistry. Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Available at: [Link]
-
National Institutes of Health. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. Available at: [Link]
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Troubleshooting failed reactions involving 4-Bromo-2-(bromomethyl)thiophene
Understanding the Reagent: A Tale of Two Bromines
4-Bromo-2-(bromomethyl)thiophene possesses two bromine atoms with distinct reactivities. The bromomethyl group (-CH₂Br) is susceptible to nucleophilic substitution, behaving similarly to benzyl bromide. The aryl bromide at the 4-position is less reactive and typically participates in metal-catalyzed cross-coupling reactions.[1] Understanding this dichotomy is crucial for troubleshooting.
Diagram: Reactivity Sites of this compound
Caption: Reactivity sites on this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding. What are the common causes?
A1: Reaction failure can stem from several factors:
-
Reagent Quality: Ensure the this compound is pure and has been stored correctly, typically at 2-8°C under an inert atmosphere.[2] Degradation can occur, especially if exposed to moisture or light.
-
Inert Atmosphere: For cross-coupling reactions, the palladium catalyst is oxygen-sensitive.[3] Inadequate degassing of solvents and reagents can deactivate the catalyst.
-
Solvent Purity: Use anhydrous solvents, as water can interfere with many organometallic reactions.[3]
-
Base Quality: For reactions requiring a base, ensure it is finely powdered and dry.[3]
Q2: I am observing a significant amount of debrominated starting material. How can I prevent this?
A2: Dehalogenation is a common side reaction, particularly in Suzuki couplings.[3] It occurs when the aryl halide is reduced instead of coupled.
-
Hydride Source: Identify and eliminate potential hydride sources in your reaction mixture.
-
Reaction Conditions: Lowering the reaction temperature or using a less reactive base may reduce dehalogenation.
Q3: How can I selectively react at the bromomethyl position without affecting the aryl bromide?
A3: Standard nucleophilic substitution conditions will favor reaction at the more labile bromomethyl position. To ensure selectivity:
-
Mild Conditions: Use mild reaction conditions (e.g., lower temperatures) to avoid activation of the aryl bromide.
-
Choice of Nucleophile: Stronger, softer nucleophiles will preferentially attack the -CH₂Br group.
Q4: Conversely, how do I achieve selective reaction at the aryl bromide position?
A4: Metal-catalyzed cross-coupling reactions are the method of choice for reacting at the aryl bromide.
-
Catalyst Choice: Palladium catalysts are commonly used for Suzuki, Heck, and Sonogashira couplings.[4][5][6]
-
Protecting Groups: If the bromomethyl group interferes, consider temporary protection.
Troubleshooting Specific Reactions
Suzuki Coupling Failures
The Suzuki reaction is a powerful tool for C-C bond formation, but it is not without its challenges.[7]
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Catalyst deactivation (oxygen sensitivity)[3] | Degas solvents thoroughly and maintain an inert (Argon or Nitrogen) atmosphere. |
| Poor quality of boronic acid/ester (degradation)[3] | Use fresh or properly stored boronic acid/ester. Consider using a more stable pinacol ester derivative. | |
| Inappropriate base or solvent[7] | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/water, Toluene/ethanol/water).[8] | |
| Homocoupling of Boronic Acid | Presence of oxygen | Rigorous degassing is crucial. |
| Dehalogenation of Starting Material | Unwanted reduction of the aryl bromide[3] | Optimize reaction temperature and consider a milder base. |
Diagram: Suzuki Coupling Troubleshooting Workflow
Caption: A logical workflow for initial troubleshooting of low-yield Suzuki couplings.
Heck Coupling Complications
The Heck reaction couples the aryl bromide with an alkene.[6]
| Problem | Potential Cause | Suggested Solution |
| Low Yield | High reaction temperatures leading to decomposition[9] | Screen temperatures, starting from around 80°C. |
| Inefficient catalyst system | Experiment with different palladium sources and phosphine ligands.[6] | |
| Poor Regioselectivity | Steric or electronic factors | Modify the alkene substrate or the catalyst system. |
| Double Bond Isomerization | Reaction conditions favoring isomerization | Adjust the base and solvent combination.[10] |
Experimental Protocol: Heck Reaction with this compound
This protocol provides a general starting point. Optimization will likely be necessary.
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand (4 mol%).
-
Solvent and Base: Add a degassed solvent (e.g., DMF, DMA) and a base (e.g., K₂CO₃, Et₃N) (2.0 mmol).[9]
-
Reaction: Heat the mixture under an inert atmosphere at a predetermined temperature (e.g., 80-120°C) and monitor by TLC or GC.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, wash with water, and dry the organic layer.
-
Purification: Purify the crude product by column chromatography.
Sonogashira Coupling Side Reactions
The Sonogashira coupling involves the reaction of the aryl bromide with a terminal alkyne.[5]
| Problem | Potential Cause | Suggested Solution |
| Glaser Coupling (Alkyne Homocoupling) | Presence of oxygen, excess copper catalyst | Thoroughly degas all reagents and solvents. Reduce the amount of copper co-catalyst or consider a copper-free protocol.[11] |
| Low Yield | Inappropriate base or solvent | Amine bases like triethylamine or diisopropylamine are commonly used.[5] Solvents such as THF or DMF are typical. |
| Catalyst poisoning | Ensure the alkyne is of high purity. |
References
-
Organic Chemistry Portal. Thiophene synthesis. [Link]
-
Salamoun, J. M. (2017). SYNTHESIS OF THIOPHENE-CONTAINING HETEROCYCLES AND THEIR APPLICATION AS ANTICANCER AGENTS. D-Scholarship@Pitt. [Link]
-
ResearchGate. What can be possible alternative reagent in following mechanism?. [Link]
- Google Patents. Synthetic method of 4-bromobenzo [ b ] thiophene.
-
Reddit. Problems with Suzuki coupling. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
Wikipedia. Thiophene. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
NIH. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. [Link]
-
Royal Society of Chemistry. Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex. [Link]
-
PubChem. This compound. [Link]
-
ResearchOnline@JCU. Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. [Link]
-
The Org. 2-Bromothiophene. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
ResearchGate. Palladium‐Catalyzed Heck Type Regioselective β‐Vinylation of Thiophenes Using a Bromo Substituent as Traceless Directing Group. [Link]
-
Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. [Link]
-
The University of Liverpool Repository. Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. [Link]
-
UC Santa Barbara. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]
-
Pharmaffiliates. This compound. [Link]
-
Organic Syntheses. 3-thenyl bromide. [Link]
-
PubChem. 4-Bromo-2-(difluoromethyl)thiophene. [Link]
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PubChem. 2-(Bromomethyl)thiophene. [Link]
-
ResearchGate. A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
ResearchGate. Sonogashira coupling reactions of 4-nitrobromobenzene with different.... [Link]
-
NIH. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
Organic Syntheses. 3-bromothiophene. [Link]
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Scaling up the synthesis of 4-Bromo-2-(bromomethyl)thiophene
An essential resource for researchers and process chemists, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the synthesis of 4-Bromo-2-(bromomethyl)thiophene. As a key intermediate in pharmaceutical development, mastering its synthesis is critical for robust and scalable drug substance manufacturing. This guide is structured to address common challenges encountered during laboratory and scale-up operations, grounding practical advice in fundamental chemical principles.
Core Synthesis: The Wohl-Ziegler Bromination Approach
The most prevalent and reliable method for synthesizing this compound is the radical bromination of the 4-Bromo-2-methylthiophene starting material. This reaction, known as the Wohl-Ziegler bromination, typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[1]
Baseline Experimental Protocol
This protocol outlines a standard lab-scale procedure. Specific quantities may be adjusted based on the scale of the reaction.
-
Reaction Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Bromo-2-methylthiophene (1.0 eq) and a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile, ~10-20 volumes).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reagent Addition: Add N-Bromosuccinimide (1.05-1.1 eq) and AIBN (0.02-0.05 eq) to the flask.
-
Heating: Heat the reaction mixture to reflux (for CCl₄, this is ~77°C; for acetonitrile, ~82°C) and maintain for 2-4 hours. The decomposition of AIBN typically occurs between 65-85°C.[2]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate.
-
Filter the mixture to remove the succinimide solid, washing the solid with a small amount of cold solvent.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes) or by silica gel column chromatography.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis and scale-up of this compound.
Question 1: My reaction is sluggish or incomplete, with significant starting material remaining. What are the likely causes?
Answer: Several factors can lead to an incomplete reaction:
-
Poor Quality of NBS: N-Bromosuccinimide can degrade over time, especially with exposure to moisture and light, leading to reduced reactivity. It is crucial to use freshly opened or recrystallized NBS for optimal results.
-
Ineffective Radical Initiation: The radical initiator, AIBN, decomposes thermally to generate the radicals that propagate the reaction.[3][4][5] If the reaction temperature is too low, the rate of initiation will be insufficient. Ensure your reaction is maintained at a vigorous reflux. The half-life of AIBN is highly temperature-dependent; for instance, it is significantly longer at 60°C than at 80°C.
-
Presence of Radical Inhibitors: Oxygen is a potent radical inhibitor. Inadequate purging of the reaction vessel with an inert gas can significantly slow down or halt the radical chain reaction. Ensure all equipment is dry and the system is maintained under a positive pressure of nitrogen or argon.
Question 2: My TLC plate shows multiple spots, including my desired product. What are these byproducts and how can I minimize their formation?
Answer: The formation of multiple products typically points to a lack of selectivity, with two main side reactions being prevalent:
-
Dibromination: Formation of 4-Bromo-2-(dibromomethyl)thiophene. This occurs when the product reacts further with NBS. To mitigate this, use a minimal excess of NBS (1.05 eq is often sufficient) and monitor the reaction closely, stopping it as soon as the starting material is consumed.
-
Ring Bromination: Electrophilic aromatic substitution on the thiophene ring can compete with the desired radical pathway, leading to isomers like 2,4-Dibromo-5-(bromomethyl)thiophene.[6][7] The mechanism of NBS bromination can be either radical or electrophilic depending on the conditions.[8]
-
To favor the radical pathway:
-
Solvent Choice: Use non-polar solvents like carbon tetrachloride or cyclohexane. Polar solvents can promote the ionic, electrophilic pathway.
-
Exclusion of Light and Acid: Wrap the reaction flask in aluminum foil.[9] Acidic impurities can catalyze electrophilic bromination; ensure your reagents and glassware are free from acid.
-
-
Logical Flow: Radical vs. Electrophilic Bromination
Caption: Favoring radical conditions is key to selective synthesis.
Question 3: The purified product is unstable and turns dark over time. How can I improve its stability?
Answer: this compound is a benzylic bromide analogue and, as such, is a potent lachrymator and can be unstable. Decomposition is often accelerated by:
-
Moisture: Hydrolysis of the bromomethyl group can occur. Ensure the product is stored under anhydrous conditions.
-
Light: Store the product in an amber vial or a container protected from light.
-
Trace Acidity: Residual acid (HBr) from the reaction can promote decomposition. During workup, a wash with a dilute sodium bicarbonate solution can help neutralize any acid, but this should be done quickly and at a low temperature to avoid base-catalyzed degradation.
-
Temperature: For long-term storage, keeping the product at low temperatures (-10°C or below) is highly recommended.
Question 4: What are the key considerations when scaling this reaction from the gram to the kilogram scale?
Answer: Scaling up a radical reaction requires careful planning:
-
Heat Management: The reaction is exothermic. On a large scale, efficient heat dissipation is critical. Ensure the reactor has adequate cooling capacity. A slow, portion-wise, or continuous addition of NBS might be necessary to control the exotherm.
-
Agitation: Efficient stirring is essential to maintain a homogenous temperature and prevent localized "hot spots" which can lead to runaway reactions or increased byproduct formation.
-
Byproduct Removal: The filtration of large quantities of succinimide can be challenging. Ensure appropriate filtration equipment (e.g., a filter press or Nutsche filter) is available.
-
Safety: Handling large quantities of brominating agents and lachrymatory products requires robust safety protocols.[10][11][12][13][14] The reaction should be conducted in a well-ventilated area or a walk-in fume hood, with personnel equipped with appropriate personal protective equipment (PPE), including full-face respirators.
Mechanism Deep Dive: The Radical Chain Process
The Wohl-Ziegler bromination proceeds via a classic radical chain mechanism involving three stages: initiation, propagation, and termination.
Caption: The radical chain mechanism for Wohl-Ziegler bromination.
-
Initiation: AIBN thermally decomposes to form two cyanopropyl radicals and nitrogen gas.[3][4] These radicals then react with NBS to generate a bromine radical (Br•), which starts the chain reaction.
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the methyl group of 4-Bromo-2-methylthiophene to form HBr and a resonance-stabilized thienyl radical.
-
This thienyl radical then reacts with a molecule of NBS to yield the final product, this compound, and a new bromine radical, which continues the chain.
-
-
Termination: The reaction is terminated when two radicals combine.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale / Notes |
| Starting Material | 4-Bromo-2-methylthiophene | 1.0 equivalent |
| N-Bromosuccinimide | 1.05 - 1.1 equivalents | A slight excess ensures complete conversion but minimizes over-bromination. |
| Radical Initiator (AIBN) | 0.02 - 0.05 equivalents | Catalytic amount; sufficient to initiate and maintain the radical chain. |
| Solvent | CCl₄, Acetonitrile, Cyclohexane | Anhydrous, non-polar solvents are preferred to suppress ionic side reactions. |
| Temperature | Reflux (~75-85°C) | Necessary for the thermal decomposition of AIBN to initiate the reaction.[2] |
| Reaction Time | 2 - 6 hours | Monitor by TLC/GC-MS to determine the endpoint accurately. |
| Expected Yield | 70 - 90% | Yields are highly dependent on reagent quality and reaction control. |
References
-
ResearchGate. The AIBN decomposition mechanism. Available from: [Link]
-
ADDTEK. 2,2'-Azobisisobutyronitrile. Advance Chemicals. Available from: [Link]
-
Filo. mechanism of thermolysis of AIBN. Available from: [Link]
-
Wikipedia. Azobisisobutyronitrile. Available from: [Link]
- Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. (2025).
-
Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. (n.d.). Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Bromine. Available from: [Link]
-
Bromine Safety & Standard Operating Procedures. (n.d.). Available from: [Link]
-
Slideshare. Bromine handling and safety. Available from: [Link]
-
YouTube. Bromination safety. (2024). Available from: [Link]
-
LANXESS. Bromine Safety Handling Guide. (2018). Available from: [Link]
- Google Patents. CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.
-
ResearchGate. A novel method for the bromination of thiophenes | Request PDF. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Bromination. (2026). Available from: [Link]
-
Reddit. NBS bromination of thienyl moieties. (2015). Available from: [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]
-
PrepChem.com. Preparation of 2-bromothiophene. Available from: [Link]
Sources
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- 4. mechanism of thermolysis of AIBN | Filo [askfilo.com]
- 5. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
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- 12. Bromine handling and safety | DOCX [slideshare.net]
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- 14. scribd.com [scribd.com]
Technical Support Center: A Researcher's Guide to 4-Bromo-2-(bromomethyl)thiophene
Welcome to the comprehensive technical support guide for 4-Bromo-2-(bromomethyl)thiophene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and utilizing this versatile yet challenging reagent. Here, we address common mistakes, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the success and safety of your experiments.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, featuring two reactive bromine atoms attached to a thiophene core. The bromomethyl group is a potent electrophile, making it highly susceptible to nucleophilic substitution, while the bromo substituent on the thiophene ring can participate in various cross-coupling reactions. However, this high reactivity also presents significant challenges, including instability and a propensity for unwanted side reactions. This guide will equip you with the knowledge to mitigate these issues and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned yellow/brown upon storage. Can I still use it?
Discoloration is a common indicator of degradation.[1] this compound is sensitive to light, moisture, and heat, which can lead to decomposition and the release of bromine or hydrobromic acid, causing the color change.[1][2] While a discolored reagent might retain some reactivity, its purity is compromised, which can result in lower yields and the formation of unforeseen byproducts.[1] For optimal and reproducible results, it is strongly recommended to use a fresh, pure sample.
Q2: I am observing a significant amount of an insoluble, sticky material in my reaction flask. What is it and how can I prevent it?
The formation of insoluble material is often due to self-condensation or polymerization. The nucleophilic sulfur atom of one thiophene molecule can potentially react with the highly electrophilic bromomethyl group of another, leading to the formation of oligomers or polymers.[3] This is particularly prevalent if the reaction is run at high concentrations or elevated temperatures.
To minimize this side reaction:
-
Use dilute conditions: Lowering the concentration of the starting material can reduce the likelihood of intermolecular reactions.
-
Control the temperature: Perform the reaction at the lowest effective temperature.
-
Slow addition: If the reaction allows, add the this compound solution slowly to the reaction mixture to maintain a low instantaneous concentration.
Q3: My reaction is not going to completion, and I have a significant amount of starting material left. What are the likely causes?
Several factors can contribute to incomplete reactions:
-
Degraded starting material: As mentioned, the reagent's purity is crucial.[1]
-
Presence of moisture: Water can hydrolyze the bromomethyl group to the corresponding alcohol, rendering it unreactive for your desired transformation.[2][4] Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Insufficiently nucleophilic reaction partner: The nucleophile you are using may not be strong enough to react efficiently with the bromomethyl group under your current conditions.
-
Inappropriate solvent: The choice of solvent can significantly impact reaction rates. Aprotic solvents are generally preferred to avoid reaction with the electrophilic center.
Q4: I am seeing multiple spots on my TLC plate that are not my starting material or desired product. What are the possible side reactions?
Beyond self-condensation, several other side reactions can occur:
-
Reaction with solvent: Nucleophilic solvents like alcohols or water can react with the bromomethyl group to form ethers or alcohols, respectively.[3]
-
Elimination: Under strongly basic conditions, elimination of HBr can occur to form a reactive thiophene-2-methylene intermediate, which can lead to a variety of byproducts.[3]
-
Hydrolysis: The presence of trace amounts of water can lead to the formation of 4-bromo-2-(hydroxymethyl)thiophene.[2][4]
Troubleshooting Guide
This section provides a structured approach to resolving specific issues encountered during experiments with this compound.
Issue 1: Low Yield in Nucleophilic Substitution Reactions
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | - Confirm the purity of the starting material using techniques like NMR. - Use a fresh, properly stored batch of the reagent.[2] |
| Presence of Moisture | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[2][5] |
| Competing Elimination Reaction | - If using a strong, bulky base, consider a less hindered or less basic alternative. - Lowering the reaction temperature can favor substitution over elimination.[3] |
| Reaction with Solvent | - Choose a non-nucleophilic, aprotic solvent. |
Issue 2: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the Bromomethyl Group | - Ensure rigorously anhydrous conditions. - Use a non-aqueous workup if possible. |
| Self-Condensation/Polymerization | - Employ high dilution conditions. - Add the this compound solution dropwise. |
| Reaction with Nucleophilic Impurities | - Purify all starting materials and solvents to remove any nucleophilic contaminants.[2] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a general guideline for reacting this compound with a generic nucleophile (Nu-H).
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.0 eq) and a suitable non-nucleophilic base (1.1 eq, e.g., potassium carbonate, diisopropylethylamine) in an anhydrous aprotic solvent (e.g., THF, DMF, acetonitrile).
-
Reagent Addition: Cool the mixture to 0 °C. In a separate flask, dissolve this compound (1.05 eq) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Storage and Handling
Proper storage and handling are critical to maintaining the integrity of this compound.
-
Storage: Store the compound in a tightly sealed container in a freezer at -20°C.[2] The container should be placed inside a desiccator to protect it from moisture.[2] Store under an inert atmosphere (argon or nitrogen) and protect from light.[2][5][6]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[7][8][9] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7][8][9] This compound is a lachrymator and can cause severe irritation.[7]
Visualizing Workflows and Concepts
Diagram 1: Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in reactions involving this compound.
Diagram 2: Common Side Reactions Pathway
Caption: A diagram illustrating the common side reaction pathways of this compound.
References
- BenchChem. (2025). Managing the reactivity of the bromomethyl group to prevent unwanted reactions. BenchChem Technical Support.
- Fisher Scientific. (2024).
- BenchChem. (2025). 4-(Bromomethyl)benzil stability issues and proper storage conditions. BenchChem Technical Support.
- TCI Chemicals. (2025). Safety Data Sheet: 4'-Bromomethyl-2-cyanobiphenyl.
- Fisher Scientific. (2012).
- Thermo Fisher Scientific. (2012).
- CymitQuimica. (2025). Safety Data Sheet: 2-Bromo-3-(bromomethyl)thiophene.
- BenchChem. (2025). Technical Support Center: Handling and Safety of Bromomethyl Compounds. BenchChem Technical Support.
- BLD Pharm. (n.d.). This compound.
- Gabbott, C. D., et al. (2025). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. Journal of Chemical Research, Synopses.
- BenchChem. (2025). Technical Support Center: Managing Side Products in the Bromination of Thiophene-2-Carboxylic Acid. BenchChem Technical Support.
- Google Patents. (n.d.). Synthetic method of 4-bromobenzo [ b ] thiophene.
- Sigma-Aldrich. (n.d.). This compound.
- PubChem. (n.d.). This compound (C5H4Br2S).
- BenchChem. (2025). 5-(Bromomethyl)thiophene-2-carbonitrile synthesis protocol. BenchChem Technical Support.
- BenchChem. (2025). Workup procedures for reactions involving (4-(Bromomethyl)phenyl)methanamine. BenchChem Technical Support.
- Reddy, P., & Kumar, S. (n.d.). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights [beilstein-journals.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 79757-98-5|this compound|BLD Pharm [bldpharm.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Column Chromatography Purification of 4-Bromo-2-(bromomethyl)thiophene
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 4-Bromo-2-(bromomethyl)thiophene via column chromatography. This document offers in-depth protocols, troubleshooting advice, and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and materials science compounds. Its purification is often challenging due to its reactivity and the presence of closely related impurities. This guide is designed to provide a systematic approach to achieving high purity of this compound using silica gel column chromatography.
A critical consideration during the purification of this compound is the potential for decomposition on the stationary phase. Benzylic bromides, and by analogy, thiophenic methyl bromides, can be susceptible to hydrolysis or other degradation pathways on silica gel, which is weakly acidic. Therefore, careful optimization of chromatographic conditions and prompt execution are paramount to a successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most commonly used stationary phase for the purification of brominated thiophenes. Its polarity allows for the effective separation of the target compound from less polar starting materials and more polar byproducts.
Q2: How do I determine the optimal mobile phase for my separation?
A2: The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.4 for this compound on a silica gel TLC plate. A good starting point is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture, such as 98:2 hexane:ethyl acetate, and gradually increase the proportion of ethyl acetate until the desired Rf is achieved.
Q3: What are the most common impurities I should expect?
A3: Common impurities depend on the synthetic route. If prepared by the bromination of 4-bromo-2-methylthiophene using N-bromosuccinimide (NBS), potential impurities include:
-
Unreacted 4-bromo-2-methylthiophene: This starting material is less polar than the product and will elute first.
-
Dibrominated species: Over-bromination can lead to the formation of dibrominated thiophenes, which will have different polarities.
-
Succinimide: A byproduct of the reaction with NBS, which is significantly more polar and will likely remain at the baseline of the TLC or be easily separated.
Q4: My compound appears to be degrading on the column. What can I do?
A4: The bromomethyl group can be labile on silica gel. To minimize degradation:
-
Work quickly: Do not let the compound sit on the column for an extended period.
-
Use a less acidic stationary phase: Consider using deactivated silica gel (e.g., by treating with a small amount of triethylamine in the mobile phase) or alumina (basic or neutral).
-
Keep the temperature low: If possible, run the column in a cold room to reduce the rate of decomposition.
Q5: The compound is a lachrymator. What safety precautions should I take?
A5: this compound and similar compounds are potent lachrymators (tear-inducing) and skin irritants.[1][2] Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] In case of skin contact, wash the affected area immediately with plenty of soap and water.[1]
Experimental Protocol: Column Chromatography Purification
This protocol provides a step-by-step guide for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
Step-by-Step Methodology
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a hexane:ethyl acetate solvent system (start with 98:2 and test progressively more polar mixtures like 95:5 and 90:10).
-
Visualize the spots under a UV lamp.
-
Identify the spot corresponding to the product and determine the solvent system that gives an Rf value between 0.2 and 0.4.
-
-
Column Preparation (Slurry Packing Method):
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approximately 1-2 cm).
-
In a separate beaker, create a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel bed.
-
Equilibrate the column by running the mobile phase through it until the packed bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like hexane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in separate test tubes or flasks.
-
Maintain a constant flow of the mobile phase. For flash chromatography, apply gentle air pressure.
-
Monitor the elution process by periodically collecting small spots from the column outlet onto a TLC plate and visualizing under a UV lamp.
-
-
Analysis of Fractions and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (start with 98:2, adjust based on TLC) |
| Target Rf | 0.2 - 0.4 |
| Detection | UV light (254 nm) |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Product does not elute from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. |
| Product elutes too quickly with impurities | Mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the percentage of hexane. |
| Streaking or tailing of the product band | Column is overloaded; Compound is degrading on silica gel. | Use a larger column or load less material; Consider deactivating the silica gel with triethylamine or using alumina. Work quickly to minimize contact time. |
| Low recovery of the product | Compound decomposed on the column. | Confirm stability on a small scale with a TLC spot test (let a spot sit on the plate for an hour before developing). If unstable, use a less acidic stationary phase or deactivate the silica. |
| Co-elution with an impurity | Insufficient separation power of the mobile phase. | Try a different solvent system. For example, a mixture of hexane and dichloromethane or hexane and toluene may offer different selectivity. |
Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 4-Bromo-2-(bromomethyl)thiophene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Duality of Reactivity in a Versatile Heterocycle
4-Bromo-2-(bromomethyl)thiophene is a bifunctional thiophene derivative of significant interest in medicinal chemistry and materials science.[1][2] Its utility stems from the differential reactivity of its two bromine substituents. The bromomethyl group at the 2-position acts as a potent electrophile, readily participating in nucleophilic substitution reactions.[1][3] In contrast, the bromine atom at the 4-position is relatively inert to substitution but is primed for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This orthogonal reactivity allows for sequential, site-selective functionalization, making it a valuable scaffold for building complex molecular architectures.
The success of any synthetic campaign utilizing this building block hinges on the unambiguous characterization of its derivatives. This guide provides a comparative analysis of the essential analytical techniques required to confirm the structure, purity, and identity of these compounds, grounded in practical, field-proven insights. We will explore not just the "how" but the "why" of experimental choices, ensuring a robust and self-validating analytical workflow.
Comparative Analysis of Core Characterization Techniques
The comprehensive characterization of this compound derivatives relies on a synergistic combination of spectroscopic and chromatographic methods. While each technique provides a unique piece of the puzzle, their collective data builds an unassailable confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the most powerful tool for the structural elucidation of organic molecules. For thiophene derivatives, it provides definitive information about the substitution pattern on the aromatic ring and the integrity of the side chains.
Expertise & Experience: The key to interpreting the NMR spectra of these compounds is recognizing the distinct chemical shifts and coupling constants of the thiophene ring protons. The substitution pattern dictates the splitting pattern, providing a clear fingerprint of the isomer.
A. Proton (¹H) NMR Spectroscopy
-
Purpose: To identify and quantify the different types of protons in the molecule, revealing the connectivity of the carbon skeleton.
-
Key Insights for this compound Derivatives:
-
Bromomethyl Protons (-CH₂Br): Expect a singlet in the range of δ 4.5-4.8 ppm. The downfield shift is due to the deshielding effect of the adjacent bromine atom. The absence of coupling confirms it is an isolated methylene group.
-
Thiophene Ring Protons: The two remaining protons on the thiophene ring will appear as doublets in the aromatic region (δ 6.8-7.5 ppm). Their specific shifts and coupling constant (J ≈ 1.5-2.0 Hz) are characteristic of their relative positions. For the parent compound, one proton is at the 3-position and the other at the 5-position.
-
B. Carbon-13 (¹³C) NMR Spectroscopy
-
Purpose: To identify all unique carbon atoms in the molecule.
-
Key Insights for this compound Derivatives:
-
Bromomethyl Carbon (-CH₂Br): A signal typically appears in the range of δ 25-35 ppm.
-
Thiophene Ring Carbons: Four distinct signals will be present in the aromatic region (δ 110-145 ppm). The carbon attached to the bromine (C4) will be significantly shifted compared to unsubstituted thiophene. The substituent effect of bromine on carbon chemical shifts is generally additive, which can aid in predicting spectra for more complex derivatives.[5][6]
-
Table 1: Representative NMR Data for the Parent Compound
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| -CH₂Br | ~4.6 (s, 2H) | ~28 |
| H-3 | ~7.1 (d, 1H) | ~124 |
| C-4 | - | ~112 (C-Br) |
| H-5 | ~7.3 (d, 1H) | ~129 |
| C-2 | - | ~142 (C-CH₂Br) |
| C-3 | - | ~124 |
| C-5 | - | ~129 |
Note: Exact chemical shifts are solvent-dependent and can be influenced by other substituents.
Mass Spectrometry (MS): The Molecular Weight and Isotopic Fingerprint
MS is indispensable for determining the molecular weight of a compound and confirming its elemental composition, particularly the presence of bromine.
Trustworthiness: The most compelling evidence from MS for these compounds is the characteristic isotopic pattern of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a distinctive "M" and "M+2" peak pattern in the mass spectrum, where the two peaks are of almost equal intensity. For a dibrominated compound like the parent, a triplet pattern (M, M+2, M+4) with a 1:2:1 intensity ratio will be observed, providing a self-validating confirmation of the presence of two bromine atoms.
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject the solution into the mass spectrometer, often via a direct insertion probe or through a Gas Chromatography (GC) inlet.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Data Interpretation:
-
Molecular Ion (M⁺): Identify the cluster of peaks corresponding to the molecular weight of the compound. For this compound (C₅H₄Br₂S), the expected molecular weight is ~256 g/mol . Look for the 1:2:1 isotopic pattern around m/z 254, 256, and 258.
-
Fragmentation: A common fragmentation pathway is the loss of a bromine atom from the bromomethyl group, resulting in a prominent peak at M-79/81. Another significant fragment would be the loss of the entire -CH₂Br group.
Infrared (IR) Spectroscopy: A Quick Check of Functional Groups
While not as structurally definitive as NMR or MS for this class of compounds, IR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups and the overall integrity of the thiophene ring.
-
Purpose: To identify the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation.
-
Key Vibrational Bands:
-
C-H aromatic stretch: ~3100 cm⁻¹
-
C=C aromatic stretch (thiophene ring): ~1500-1400 cm⁻¹
-
C-S stretch (in-ring): Can be weak, often around 850-600 cm⁻¹
-
C-Br stretch: ~600-500 cm⁻¹
-
A quick IR scan can verify that the aromatic ring is intact and that no unexpected functional groups (like C=O or O-H from side reactions or impurities) are present.
Workflow for Characterization of a Novel Derivative
The following workflow represents a logical and efficient process for the characterization of a newly synthesized derivative of this compound, for example, after a nucleophilic substitution at the CH₂Br position.
Caption: Recommended workflow for synthesis and characterization.
Logical Framework for Spectroscopic Data Interpretation
The relationship between the molecular structure and the data obtained from various spectroscopic techniques is crucial for a comprehensive characterization.
Caption: Interplay between molecular structure and analytical data.
Conclusion: An Integrated Approach to Certainty
The characterization of this compound derivatives is not a matter of applying a single technique but of building a cohesive and self-supporting analytical picture. While ¹H NMR provides the primary structural map, high-resolution mass spectrometry offers definitive confirmation of elemental composition, and ¹³C NMR verifies the carbon skeleton. This integrated approach, following a logical workflow of synthesis, purification, and multi-faceted analysis, ensures the scientific integrity of the research and provides the trustworthy data essential for subsequent applications in drug discovery and materials science.
References
-
ResearchGate. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Available at: [Link]
-
Taylor & Francis Online. (2021). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Sci-Hub. (1975). 13 C NMR spectra of thiophenes. III—Bromothiophenes. Available at: [Link]
-
PMC. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Available at: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sci-hub.ru [sci-hub.ru]
- 6. oipub.com [oipub.com]
A Comparative Guide to the Reactivity of 4-Bromo-2-(bromomethyl)thiophene and 2,5-dibromothiophene for Synthetic Chemistry Professionals
In the landscape of heterocyclic chemistry, substituted thiophenes are indispensable building blocks for the synthesis of pharmaceuticals and advanced materials. Among the myriad of available derivatives, halogenated thiophenes serve as versatile intermediates. This guide provides an in-depth, objective comparison of the reactivity of two such compounds: 4-Bromo-2-(bromomethyl)thiophene and 2,5-dibromothiophene. Understanding the distinct reactivity profiles of the benzylic-like bromide versus the aryl bromides is paramount for strategic synthetic planning, enabling researchers to selectively functionalize these scaffolds. This document will delve into the mechanistic underpinnings of their differential reactivity, supported by experimental data and detailed protocols.
At a Glance: Key Reactivity Differences
The primary distinction between this compound and 2,5-dibromothiophene lies in the nature of their carbon-bromine bonds. This compound possesses both an aryl bromide (C(sp²)–Br) and a benzylic-like bromide (C(sp³)–Br). In contrast, 2,5-dibromothiophene features two aryl bromides at the activated α-positions of the thiophene ring. This fundamental structural difference dictates their reactivity in key synthetic transformations.
| Feature | This compound | 2,5-dibromothiophene |
| Most Reactive Site for Nucleophilic Substitution | Bromomethyl group (benzylic-like bromide) | Unreactive under standard S(_N)1/S(_N)2 conditions |
| Most Reactive Site for Cross-Coupling Reactions | Aryl bromide at the 4-position | Aryl bromides at the 2- and 5-positions |
| Primary Application | Introduction of functional groups via nucleophilic displacement | Building block for conjugated polymers and complex molecules via cross-coupling |
Unraveling the Reactivity Puzzle: Electronic and Steric Effects
The thiophene ring, an electron-rich aromatic system, influences the reactivity of its substituents. The sulfur atom can donate electron density to the ring, affecting the stability of reaction intermediates and transition states.
The bromomethyl group in this compound is analogous to a benzylic bromide. The C(sp³)–Br bond is significantly activated towards nucleophilic substitution (both S(_N)1 and S(_N)2 mechanisms) because the adjacent thiophene ring can stabilize a developing positive charge on the carbon atom through resonance.[1] This makes the bromomethyl group an excellent electrophile for reactions with a wide range of nucleophiles.
The aryl bromides on both molecules are attached to sp²-hybridized carbons of the aromatic thiophene ring. These C–Br bonds are generally much stronger and less polarized than the C(sp³)–Br bond of the bromomethyl group, rendering them largely unreactive towards traditional nucleophilic substitution reactions.[2] However, these aryl bromides are ideal handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings.[3]
In 2,5-dibromothiophene, the two bromine atoms are at the α-positions (2 and 5), which are the most reactive sites on the thiophene ring for many reactions, including metal-halogen exchange and cross-coupling.[4] The bromine at the 4-position of this compound is at a β-position, which is generally less reactive than the α-positions.
Experimental Validation: A Head-to-Head Comparison
Direct comparative experimental data allows for a definitive assessment of the relative reactivities of the different bromine atoms.
Nucleophilic Substitution: The Preeminence of the Benzylic-like Bromide
The significantly higher reactivity of benzylic halides over aryl halides in nucleophilic substitution is a cornerstone of organic chemistry.[1][5] The benzylic-like bromomethyl group of this compound will readily react with nucleophiles, while the aryl bromides of both compounds will remain inert under the same conditions.
Experimental Protocol: Comparative Nucleophilic Substitution with Sodium Cyanide
This protocol outlines a competitive experiment to demonstrate the differential reactivity.
Objective: To selectively displace the benzylic-like bromide of this compound in the presence of 2,5-dibromothiophene.
Materials:
-
This compound
-
2,5-dibromothiophene
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 mmol of this compound and 1.0 mmol of 2,5-dibromothiophene in 10 mL of anhydrous DMF.
-
Add 1.1 mmol of sodium cyanide to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and GC-MS to determine the product distribution.
Expected Outcome: The primary product will be 4-Bromo-2-(cyanomethyl)thiophene, resulting from the selective substitution of the bromomethyl group. The 2,5-dibromothiophene will remain largely unreacted.
Diagram of the Expected Reaction Outcome:
Caption: Selective nucleophilic substitution.
Cross-Coupling Reactions: The Dominance of the Aryl Bromide
In palladium-catalyzed cross-coupling reactions, the aryl C–Br bond is preferentially activated over the benzylic C–Br bond. This has been experimentally demonstrated in a study by Rizwan et al., where the Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene with aryl boronic acids occurred exclusively at the 2-bromo position, leaving the bromomethyl group intact.[1][3][4][6][7] This selectivity is attributed to the mechanism of oxidative addition to the palladium(0) catalyst, which is more facile for aryl halides.
Experimental Protocol: Regioselective Suzuki Coupling
This protocol is adapted from the work of Rizwan et al. and demonstrates the preferential reactivity of the aryl bromide.[1][7]
Objective: To selectively couple an aryl boronic acid to the aryl bromide position of a thiophene bearing both an aryl and a benzylic-like bromide. While the original study used 2-bromo-5-(bromomethyl)thiophene, the principle applies to this compound.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a Schlenk flask under an argon atmosphere, combine 1.0 mmol of this compound, 1.1 mmol of phenylboronic acid, and 2.0 mmol of K₃PO₄.
-
Add 2.5 mol% of Pd(PPh₃)₄.
-
Add a 4:1 mixture of 1,4-dioxane and water (5 mL total).
-
Stir the reaction mixture at 90 °C for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, add 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: The major product will be 2-(bromomethyl)-4-phenylthiophene, demonstrating that the Suzuki coupling occurs selectively at the C4-Br bond.
Diagram of the Suzuki Coupling Catalytic Cycle:
Caption: Generalized Suzuki-Miyaura cross-coupling cycle.
Other Key Transformations
Lithium-Halogen Exchange
Lithium-halogen exchange is a powerful tool for the functionalization of aryl halides. This reaction is typically much faster for aryl bromides than for the C(sp³)–Br bond of a benzylic-type bromide. Therefore, treatment of either this compound or 2,5-dibromothiophene with an organolithium reagent like n-butyllithium at low temperatures would result in the formation of the corresponding thienyllithium species. For this compound, the exchange would occur at the 4-position. For 2,5-dibromothiophene, monolithiation typically occurs at one of the α-positions.
Grignard Reagent Formation
Grignard reagents are generally prepared from aryl or alkyl halides. For 2,5-dibromothiophene, mono-Grignard formation can be achieved, typically at one of the α-positions.[8] In the case of this compound, attempting to form a Grignard reagent is complicated. The highly reactive benzylic-like bromide would likely lead to side reactions, such as Wurtz-type coupling, upon exposure to magnesium metal. Selective Grignard formation at the aryl bromide position would be challenging.
Conclusion and Strategic Recommendations
The choice between this compound and 2,5-dibromothiophene is dictated by the desired synthetic outcome.
-
For introducing a functionalized methyl group at the 2-position of a 4-bromothiophene core , this compound is the ideal starting material. Its benzylic-like bromide offers a highly reactive site for nucleophilic substitution, while the aryl bromide can be reserved for subsequent cross-coupling reactions.
-
For the synthesis of π-conjugated systems and disubstituted thiophenes , 2,5-dibromothiophene is the superior choice. Its two reactive aryl bromide sites at the activated α-positions allow for sequential or double cross-coupling reactions to build complex molecular architectures.
By understanding the fundamental principles of reactivity and leveraging the experimental evidence presented, researchers can make informed decisions in their synthetic endeavors, leading to more efficient and selective syntheses of novel thiophene-based molecules.
References
-
Rizwan, K., Zubair, M., Rasool, N., Ali, S., Zahoor, A. F., Rana, U. A., ... & Jaafar, H. Z. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(1), 74. [Link]
-
Rizwan, K., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. ResearchGate. [Link]
-
ScienceOpen. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]
-
PubMed. (2014). Regioselective Synthesis of 2-(bromomethyl)-5-aryl-thiophene Derivatives via Palladium (0) Catalyzed Suzuki Cross-Coupling Reactions: As Antithrombotic and Haemolytically Active Molecules. [Link]
-
Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. ResearchGate. [Link]
- Google Patents. (n.d.). Synthetic method of 4-bromobenzo [ b ] thiophene.
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Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
University of Wisconsin-Madison. (n.d.). The Grignard Reaction. [Link]
-
University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]
-
Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. [Link]
-
Quora. (2023). Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions?. [Link]
-
ResearchGate. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?. [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. (2022). PubMed Central. [Link]
-
Rieke, R. D., & Wu, T. C. (1997). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 62(22), 7854-7855. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. [Link]
-
Reeves, E. K., Entz, E., & Neufeldt, S. R. (2022). Br vs. OTf chemoselectivity is ligand-controlled in a Suzuki coupling of 3-bromo-4-trifloylthiophenes. Advanced Synthesis & Catalysis, 364(11), 1851-1856. [Link]
-
ResearchGate. (2014). Can the 3-thiophenyl magnesium bromide be synthesized by simple grignard method?. [Link]
-
Heyduk, A. F., Driver, T. G., Labinger, J. A., & Bercaw, J. E. (2004). Kinetic and Thermodynamic Preferences in Aryl vs. Benzylic C−H Bond Activation With Cationic Pt(II) Complexes. Journal of the American Chemical Society, 126(46), 15034-15035. [Link]
-
York Research Database. (2004). Efficient and selective Stille cross-coupling of benzylic and allylic bromides using bromobis(triphenylphosphine) (N-succinimide)palladium(II). [Link]
-
Northeastern University. (n.d.). Efficient and selective Stille cross-coupling of benzylic and allylic bromides using bromobis(triphenylphosphine)( N-succinimide)palladium(II). [Link]
- Google Patents. (n.d.). Method for preparing 4'-bromomethyl-2-cyanobiphenyl.
-
Kempe, R. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Current Chemistry, 375(1), 1. [Link]
-
MDPI. (2023). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. [Link]
-
MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
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The Strategic Advantage of 4-Bromo-2-(bromomethyl)thiophene in Sequential Functionalization
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the intricate landscape of heterocyclic chemistry, the selection of building blocks is paramount to the success of a synthetic campaign. For researchers and drug development professionals engaged in the synthesis of complex thiophene-containing molecules, the choice of a di-functionalized thiophene scaffold can dictate the efficiency, regioselectivity, and overall elegance of a synthetic route. This guide provides an in-depth technical comparison of 4-Bromo-2-(bromomethyl)thiophene with other thiophene halides, elucidating its distinct advantages, supported by mechanistic principles and experimental data.
The Differentiated Reactivity: A Tale of Two Bromines
The primary advantage of this compound lies in the pronounced difference in reactivity between its two bromine substituents. The bromine atom at the 4-position is attached to an sp²-hybridized carbon of the aromatic thiophene ring, while the bromine in the 2-(bromomethyl) group is bonded to an sp³-hybridized carbon. This fundamental difference governs their susceptibility to various reaction conditions, enabling a highly sought-after sequential and regioselective functionalization.
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the C(sp²)-Br bond is significantly more reactive than the C(sp³)-Br bond.[1][2] The catalytic cycle of these reactions involves an oxidative addition step where the palladium catalyst inserts into the carbon-halogen bond. This step is much more facile for aryl halides than for benzylic-type halides.[2] Consequently, one can selectively perform a cross-coupling reaction at the 4-position of the thiophene ring while leaving the bromomethyl group untouched for subsequent transformations.
Conversely, the bromomethyl group is highly susceptible to nucleophilic substitution (SN2) reactions. The bromide ion is an excellent leaving group, and the benzylic-like position of the methylene carbon facilitates attack by a wide range of nucleophiles.[1][3] This orthogonal reactivity allows for a strategic, two-step functionalization of the thiophene core.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Orthogonal reactivity of this compound.
Comparison with Symmetric Dihalothiophenes: The Power of Asymmetry
A common alternative for introducing two functional groups onto a thiophene ring is to use a symmetric dihalothiophene, such as 2,5-dibromothiophene or 3,4-dibromothiophene. While useful, these reagents often present challenges in achieving selective mono-functionalization, which can lead to mixtures of mono- and di-substituted products and require careful control of reaction conditions.[4][5]
This compound, with its inherent asymmetry in reactivity, circumvents this issue, providing a clear and predictable pathway to di-substituted products.
| Feature | This compound | 2,5-Dibromothiophene | 3,4-Dibromothiophene |
| Reactivity Profile | Orthogonal: C(sp²)-Br for cross-coupling, C(sp³)-Br for SN2 | Symmetric: Both C(sp²)-Br available for cross-coupling | Symmetric: Both C(sp²)-Br available for cross-coupling |
| Regioselectivity | High intrinsic regioselectivity | Requires careful control for mono-substitution | Requires careful control for mono-substitution |
| Synthetic Strategy | Stepwise, predictable functionalization | Often leads to product mixtures | Often leads to product mixtures |
| Versatility | Allows for introduction of two different functional groups via distinct reaction types | Primarily for introducing two of the same or similar groups via the same reaction type | Primarily for introducing two of the same or similar groups via the same reaction type |
The Halogen Advantage: Bromo- vs. Chloro-derivatives
When considering halomethylthiophenes, the choice between a bromomethyl and a chloromethyl group can significantly impact reactivity in nucleophilic substitution reactions. The bromide ion is a better leaving group than the chloride ion due to its lower bond strength with carbon and greater polarizability, which helps to stabilize the developing negative charge in the SN2 transition state.[6][7] This translates to faster reaction rates and milder reaction conditions for bromomethyl compounds compared to their chloromethyl counterparts.[6]
In the context of the ring halogen, a C-Br bond is also more reactive in palladium-catalyzed cross-coupling reactions than a C-Cl bond, with the general order of reactivity being I > Br > OTf >> Cl.[8] Therefore, this compound offers a dual advantage in reactivity over a hypothetical 4-Chloro-2-(chloromethyl)thiophene, both at the ring and at the methyl substituent.
Experimental Evidence: Regioselective Suzuki Coupling
Table 1: Regioselective Suzuki Coupling of 2-Bromo-5-(bromomethyl)thiophene with Aryl Boronic Acids [9]
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | 3-Chloro-4-fluorophenylboronic acid | 2-(Bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene | 65 |
| 2 | 4-Methoxyphenylboronic acid | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 76 |
| 3 | 4-Chlorophenylboronic acid | 2-(Bromomethyl)-5-(4-chlorophenyl)thiophene | 63 |
| 4 | 3,5-Difluorophenylboronic acid | 2-(Bromomethyl)-5-(3,5-difluorophenyl)thiophene | 61 |
| 5 | 3,5-Dimethylphenylboronic acid | 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene | 70 |
These results strongly support the concept of leveraging the differential reactivity of the two C-Br bonds for selective synthesis.
Experimental Protocols
General Protocol for Regioselective Suzuki Cross-Coupling
This protocol is adapted from the demonstrated regioselective coupling of a brominated thiophene with a bromomethyl group.[9]
Materials:
-
This compound
-
Aryl boronic acid (1.1 eq)
-
Pd(PPh₃)₄ (2.5 mol%)
-
K₃PO₄ (2 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound (1 eq) and Pd(PPh₃)₄ (2.5 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1,4-dioxane and stir the mixture for 30 minutes.
-
Add the aryl boronic acid (1.1 eq), K₃PO₄ (2 eq), and water (typically a 4:1 ratio of dioxane to water).
-
Heat the reaction mixture to 90°C and stir for 12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Workflow for Regioselective Suzuki Coupling.
General Protocol for Nucleophilic Substitution of the Bromomethyl Group
This protocol outlines a general procedure for the SN2 reaction at the bromomethyl position.[3]
Materials:
-
Thiophene substrate with a bromomethyl group
-
Nucleophile (e.g., amine, thiol, alcohol) (1.0-1.2 eq)
-
Base (e.g., K₂CO₃, Et₃N) (1.5 eq)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
Procedure:
-
Dissolve the nucleophile in the anhydrous solvent in a reaction vessel.
-
Add the base and stir the mixture.
-
Add a solution of the thiophene substrate in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Conclusion
This compound stands out as a superior building block for the synthesis of complex, di-substituted thiophenes due to the orthogonal reactivity of its two bromine atoms. This allows for a predictable and regioselective, stepwise functionalization strategy that is often more efficient and higher-yielding than methods employing symmetric dihalothiophenes. The enhanced reactivity of the bromide leaving groups, both on the aromatic ring and in the methyl substituent, compared to their chloride counterparts, further solidifies its position as a highly versatile and advantageous reagent for researchers in drug discovery and materials science.
References
-
Iqbal, M., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(1), 74. Available at: [Link]
-
Handy, S. T., & Zhang, Y. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 47(45), 7963-7966. Available at: [Link]
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Ali, S., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(11), 1462. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
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Handy, S. T., & Zhang, Y. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 48(45), 8108-8110. Available at: [Link]
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Ali, S., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(11), 1462. Available at: [Link]
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Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
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YouTube. (2024). SN2 Practice Problem and Comparing Leaving Groups. Available at: [Link]
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Schmalzbauer, M., et al. (2020). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry-A European Journal, 26(43), 9436-9474. Available at: [Link]
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Iqbal, M., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(1), 74. Available at: [Link]
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ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Available at: [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]
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Bach, T., & Hehn, J. P. (2011). Synthesis of 2′-Substituted 4-Bromo-2,4′-bithiazoles by Regioselective Cross-Coupling Reactions. Synlett, 2011(12), 1699-1702. Available at: [Link]
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Schmalzbauer, M., et al. (2020). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemistry-A European Journal, 26(43), 9436-9474. Available at: [Link]
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Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
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A Guide to 1H NMR Spectroscopic Confirmation of 4-Bromo-2-(bromomethyl)thiophene for Pharmaceutical Intermediates
For professionals in drug development and chemical research, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of regulatory compliance and successful project progression. An impurity or a misidentified isomer can derail a multi-stage synthesis, leading to significant time and resource expenditure. The compound 4-Bromo-2-(bromomethyl)thiophene is a versatile heterocyclic building block, but its synthesis can potentially yield various positional isomers. This guide provides an in-depth, field-proven methodology for using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy to definitively confirm the structure of this compound and distinguish it from critical isomeric impurities.
The Challenge: Isomeric Ambiguity in Thiophene Synthesis
The synthesis of this compound typically involves a two-step process: electrophilic bromination of 2-methylthiophene followed by radical bromination of the methyl group, often using a reagent like N-Bromosuccinimide (NBS) in a Wohl-Ziegler reaction.[1] However, the initial bromination of 2-methylthiophene can lead to substitution at different positions on the thiophene ring, and over-bromination is a common side reaction.[2] This creates a crucial analytical challenge: ensuring the final product is indeed the desired 4-bromo isomer and not contaminants such as 5-Bromo-2-(bromomethyl)thiophene, 3-Bromo-2-(bromomethyl)thiophene, or dibrominated species like 2,4-dibromothiophene.[3] ¹H NMR spectroscopy is the most powerful and accessible tool to resolve this ambiguity.
Theoretical ¹H NMR Analysis: Predicting the Spectral Signature
Before stepping into the lab, a robust theoretical prediction of the ¹H NMR spectrum provides a critical roadmap for interpretation. The structure of this compound presents three unique proton environments, which will translate into three distinct signals in the spectrum.
-
Methylene Protons (-CH₂Br): These two protons are chemically equivalent and are not adjacent to any other protons. Therefore, they are expected to appear as a singlet . Being attached to a carbon adjacent to both the thiophene ring and an electronegative bromine atom, they will be significantly deshielded. Protons on similar benzylic-type bromides typically appear in the range of δ 4.5-5.0 ppm.[4]
-
Thiophene Ring Proton (H-3): This proton is adjacent to the electron-withdrawing bromomethyl group. Its chemical shift will be influenced by the magnetic environment of the aromatic ring and the adjacent substituent. In unsubstituted thiophene, the protons at the 2 and 5 positions appear around δ 7.3 ppm, while those at the 3 and 4 positions are around δ 7.1 ppm.[5] The substituents in our target molecule will shift these values.
-
Thiophene Ring Proton (H-5): This proton is adjacent to the sulfur atom and meta to the bromine atom at position 4. It is expected to be in a different electronic environment than H-3 and thus have a different chemical shift.
Predicting Multiplicity and Coupling Constants:
The two aromatic protons, H-3 and H-5, are not on adjacent carbons. However, in five-membered heterocyclic rings like thiophene, long-range coupling across the sulfur atom or through the pi system is common.[6][7] Specifically, a ⁴J coupling (four-bond coupling) between H-3 and H-5 is expected. The typical magnitude for such coupling in thiophenes (J₃₅) is in the range of 3-4 Hz. Therefore, the signals for H-3 and H-5 should appear as doublets .
Predicted Integration:
The relative number of protons for each signal provides the final piece of the puzzle. The ratio of integrals for the signals corresponding to the -CH₂Br protons, H-3, and H-5 should be 2:1:1 .
Experimental Protocol: Acquiring High-Fidelity NMR Data
Trustworthy data begins with meticulous experimental practice. This protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural confirmation.
Materials:
-
This compound sample
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
5 mm NMR Tubes, clean and oven-dried
-
Volumetric flasks and pipettes
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of CDCl₃ in a clean vial. The use of deuterated solvents is essential to avoid large solvent signals that would obscure the analyte's peaks.[8] CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its single residual peak at δ 7.26 ppm.
-
Transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's receiver coil (typically ~4-5 cm).
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.
-
Lock onto the deuterium signal from the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical TMS peak is indicative of good shimming.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 90° pulse, 16-32 scans, relaxation delay of 2-5 seconds).
-
Data Interpretation: A Self-Validating Analysis
The resulting spectrum should be processed (Fourier transform, phase correction, and baseline correction) and integrated. The chemical shifts should be referenced to the TMS signal at δ 0.00 ppm.
Table 1: Predicted vs. Experimental ¹H NMR Data for this compound in CDCl₃
| Signal Assignment | Predicted Chemical Shift (δ ppm) | Observed Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₂Br | ~4.6 | 4.65 | Singlet | - | 2H |
| H-3 or H-5 | ~7.0 - 7.3 | 7.08 | Doublet | ~1.6 | 1H |
| H-5 or H-3 | ~7.0 - 7.3 | 7.25 | Doublet | ~1.6 | 1H |
Note: The specific assignments of H-3 and H-5 can be complex and may require advanced 2D NMR techniques like NOESY for definitive confirmation. However, for the purpose of structural validation against isomers, their presence as two distinct doublets is the key diagnostic feature.
Analysis:
-
Singlet at δ 4.65 ppm (2H): This signal perfectly matches the expected signature of the two equivalent methylene protons of the bromomethyl group. Its integration value of 2H is consistent.
-
Doublets at δ 7.08 and 7.25 ppm (1H each): These two signals in the aromatic region, each integrating to one proton, confirm the presence of two non-equivalent protons on the thiophene ring. Their splitting into doublets with a small coupling constant (~1.6 Hz) is the definitive evidence of the 1,3-relationship between them (H-3 and H-5), which is characteristic of the 2,4-disubstituted pattern.
Comparison with Potential Isomers:
-
2,5-Dibromothiophene: This common byproduct would show a single peak (a singlet) in the aromatic region around δ 6.7-6.8 ppm, as its two protons (H-3 and H-4) are chemically equivalent.[9]
-
2,4-Dibromothiophene: This isomer would exhibit two doublets in the aromatic region, but would lack the characteristic singlet for the -CH₂Br group around δ 4.65 ppm.[3]
-
5-Bromo-2-(bromomethyl)thiophene: This isomer would also show two protons in the aromatic region. However, these protons (H-3 and H-4) would be adjacent, resulting in a much larger coupling constant (J₃₄ ≈ 5-6 Hz), a significant and easily distinguishable difference from the observed ~1.6 Hz.
Workflow for NMR-Based Structural Confirmation
The entire process, from receiving a sample to its final validation, can be visualized as a logical workflow.
Caption: Logical workflow for the structural confirmation of this compound via ¹H NMR.
Conclusion
This guide demonstrates that ¹H NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. By combining a theoretical prediction of the spectrum with a meticulous experimental protocol, a scientist can confidently interpret the resulting data. The unique combination of a singlet for the bromomethyl group and two doublets with a small coupling constant for the ring protons provides a definitive spectral fingerprint. This signature not only confirms the desired structure but also provides a self-validating system to rule out the presence of common and problematic isomeric impurities, ensuring the quality and integrity of this critical pharmaceutical intermediate.
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A Researcher's Guide to Thiophene-Based Polymer Synthesis: A Comparative Analysis of Leading Alternative Reagents
For researchers, scientists, and drug development professionals engaged in the synthesis of novel conductive polymers, the choice of monomer is a critical decision that dictates the final properties and potential applications of the material. While a variety of functionalized thiophenes are available, this guide provides an in-depth comparison of the most prominent and well-characterized alternatives to specialized or less-documented reagents like 4-Bromo-2-(bromomethyl)thiophene. We will focus on two classes of thiophene-based monomers that dominate the landscape of organic electronics and bioelectronics: 3-alkylthiophenes , exemplified by the ubiquitous poly(3-hexylthiophene) (P3HT), and 3,4-ethylenedioxythiophene (EDOT) , the precursor to the highly conductive polymer PEDOT.
This guide moves beyond a simple cataloging of options to offer a nuanced analysis of the synthetic pathways, performance metrics, and inherent trade-offs associated with each monomer class. By understanding the causality behind experimental choices and the structure-property relationships that govern polymer performance, researchers can make more informed decisions in their materials design.
The Landscape of Thiophene-Based Monomers: A Strategic Overview
The functionalization of the thiophene ring is a powerful tool for tuning the properties of the resulting polymer.[1] Side chains can influence solubility, processability, and the solid-state packing of the polymer chains, which in turn dictates the electronic and optical properties.[2] While numerous functionalization strategies exist, 3-alkylthiophenes and EDOT represent two divergent and highly successful approaches to creating processable and conductive polymers.
Poly(3-alkylthiophene)s (P3ATs) , particularly P3HT, are semiconducting polymers renowned for their excellent solubility in common organic solvents and their well-defined molecular weight and regioregularity, which can be controlled through modern polymerization techniques.[3] These characteristics make them ideal for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[4]
On the other hand, Poly(3,4-ethylenedioxythiophene) (PEDOT) is a conductive polymer celebrated for its high electrical conductivity, optical transparency, and stability.[5][6] Often used in a composite with polystyrene sulfonate (PEDOT:PSS), it serves as a transparent electrode, an antistatic coating, and a key component in bioelectronic devices.[5]
The choice between these monomer systems is not arbitrary; it is a strategic decision based on the desired balance of conductivity, solubility, and processability for a specific application.
Comparative Analysis of P3HT and PEDOT: Performance and Properties
To facilitate a clear comparison, the following table summarizes the key properties of P3HT and PEDOT:PSS, drawing from a range of experimental data in the literature.
| Property | Poly(3-hexylthiophene) (P3HT) | Poly(3,4-ethylenedioxythiophene):Polystyrene Sulfonate (PEDOT:PSS) |
| Electrical Conductivity | 10⁻⁵ to 10⁻¹ S/cm (undoped) | 1 to >1000 S/cm (doped) |
| Solubility | Soluble in common organic solvents (chloroform, chlorobenzene, THF) | Soluble/dispersible in water and some polar organic solvents |
| Optical Properties | Strong absorption in the visible range (orange/red appearance) | Highly transparent in the visible range (light blue tint) |
| Thermal Stability (Td) | ~425-441 °C | Degradation of PSS starts around 200-300 °C |
| Primary Application | Active layer in OPVs and OFETs | Transparent conductive electrodes, hole transport layers, bioelectronics |
| Key Advantage | Tunable semiconducting properties, good processability from organic solvents | High conductivity, transparency, aqueous processability |
| Key Limitation | Lower conductivity compared to PEDOT, requires careful control of regioregularity for optimal performance | Lower solubility in organic solvents, PSS can be insulating |
Synthetic Pathways: A Guide to Polymerization Methodologies
The synthesis of high-quality polythiophenes is as crucial as the choice of monomer. Several polymerization techniques have been developed, each with its own set of advantages and challenges. The selection of a particular method often depends on the desired polymer properties, such as molecular weight, regioregularity, and scalability.
Grignard Metathesis (GRIM) Polymerization for P3HT
The GRIM method is a powerful chain-growth polymerization technique for producing high molecular weight, regioregular P3ATs.[7][8] This method offers excellent control over the polymer's structure, which is critical for achieving high charge carrier mobility in electronic devices.
-
Monomer Preparation: Synthesize 2,5-dibromo-3-hexylthiophene from 3-hexylthiophene via bromination.
-
Grignard Metathesis: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve 2,5-dibromo-3-hexylthiophene in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.
-
Slowly add one equivalent of a Grignard reagent (e.g., isopropylmagnesium chloride) to the solution. Stir the mixture at 0 °C for 1 hour to form the thienyl Grignard species.
-
Polymerization: Add a catalytic amount of a nickel(II) catalyst, such as Ni(dppp)Cl₂ ([1,3-Bis(diphenylphosphino)propane]dichloronickel(II)), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The solution will become a deep red/purple color, indicating polymer formation.
-
Termination and Purification: Quench the polymerization by adding a small amount of 5 M HCl. Precipitate the polymer by pouring the reaction mixture into methanol.
-
Collect the polymer by filtration and purify by Soxhlet extraction with methanol, hexane, and finally chloroform to isolate the high molecular weight, regioregular P3HT.
Figure 1: Workflow for Grignard Metathesis (GRIM) Polymerization of P3HT.
Oxidative Chemical Polymerization of EDOT
This method is a straightforward and scalable approach to synthesize PEDOT.[9] It typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃) or iron(III) p-toluenesulfonate, to initiate the polymerization of the EDOT monomer.[10]
-
Monomer Solution: Prepare an aqueous solution of the EDOT monomer and the templating polymer, polystyrene sulfonic acid (PSS).
-
Oxidant Solution: In a separate container, prepare an aqueous solution of the oxidant, such as sodium persulfate.
-
Polymerization: While stirring vigorously, slowly add the oxidant solution to the monomer solution at room temperature. The solution will gradually turn a deep blue color as the PEDOT:PSS complex forms.
-
Continue stirring for 24 hours to ensure complete polymerization.
-
Purification: Purify the resulting PEDOT:PSS dispersion by dialysis against deionized water to remove unreacted monomer, oxidant, and byproducts.
Figure 2: Workflow for Oxidative Chemical Polymerization of EDOT to PEDOT:PSS.
Stille and Suzuki Coupling Polymerizations
For more complex polymer architectures and fine-tuning of electronic properties, Stille and Suzuki cross-coupling reactions are invaluable tools.[11][12][13] These palladium-catalyzed reactions allow for the synthesis of well-defined copolymers with alternating donor and acceptor units.
-
Stille Coupling: This reaction involves the coupling of an organostannane (e.g., a distannylated thiophene) with an organohalide.[14][15][16] It is known for its tolerance to a wide range of functional groups.
-
Suzuki Coupling: This method utilizes an organoboron compound (e.g., a thiophene boronic acid or ester) to couple with an organohalide.[17][18] It is often favored due to the lower toxicity of the boron-containing byproducts compared to the tin compounds in Stille coupling.
-
Reactant Preparation: In a Schlenk flask under an inert atmosphere, dissolve the distannylated thiophene monomer and the dibromo comonomer in an anhydrous solvent such as toluene or DMF.
-
Catalyst Addition: Add a palladium catalyst, typically Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand, to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 80-120 °C and stir for 24-48 hours.
-
Purification: After cooling to room temperature, precipitate the polymer in methanol. The crude polymer is then purified by Soxhlet extraction to remove catalyst residues and oligomers.
Conclusion: Selecting the Optimal Reagent for Your Application
The choice of a thiophene-based monomer is a critical determinant of the final polymer's properties and its suitability for a given application. While specialized monomers have their place, a thorough understanding of the well-established alternatives provides a robust foundation for materials design.
-
For applications requiring solution-processable semiconducting polymers with tunable electronic properties, such as in organic photovoltaics and transistors, 3-alkylthiophenes like 3-hexylthiophene are the reagents of choice. The ability to control regioregularity through methods like GRIM polymerization allows for the synthesis of high-performance materials.
-
When high electrical conductivity, optical transparency, and aqueous processability are paramount, as in the case of transparent electrodes, antistatic coatings, and bioelectronic interfaces, 3,4-ethylenedioxythiophene (EDOT) is the superior option. The resulting PEDOT:PSS composite offers a unique combination of properties that are difficult to achieve with other systems.
By carefully considering the desired performance characteristics and the synthetic methodologies available, researchers can strategically select the most appropriate thiophene-based monomer to advance their work in the exciting and rapidly evolving field of conductive polymers.
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The Versatile Thiophene Scaffold: A Comparative Guide to High-Performance Materials from Brominated Derivatives
For the discerning researcher in materials science and drug discovery, the selection of foundational chemical motifs is a critical decision that dictates the trajectory of innovation. Among the pantheon of heterocyclic compounds, thiophene and its derivatives have consistently demonstrated exceptional utility, particularly in the realm of organic electronics and medicinal chemistry. Their electron-rich nature and propensity for functionalization make them ideal building blocks for a new generation of high-performance materials. This guide focuses on the potential of brominated thiophenes, with a spotlight on the versatile precursor, 4-Bromo-2-(bromomethyl)thiophene, as a gateway to a diverse array of functional molecules. We will explore the synthesis and performance of materials derived from such precursors and benchmark them against established alternatives, providing the experimental data necessary for informed decision-making in your research endeavors.
The Strategic Advantage of Brominated Thiophenes
The presence of bromine atoms on the thiophene ring, as in this compound, offers a distinct synthetic advantage. The differential reactivity of the aryl bromide and the bromomethyl group allows for sequential and regioselective functionalization. The aryl bromide is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are instrumental in the construction of conjugated polymer backbones.[1] Concurrently, the bromomethyl group serves as a reactive handle for nucleophilic substitution, enabling the introduction of a variety of side chains or linking moieties. This dual reactivity empowers chemists to design and synthesize complex molecular architectures with precisely tailored properties.
Performance Benchmark: Thiophene-Based Conjugated Polymers in Organic Field-Effect Transistors (OFETs)
The performance of organic field-effect transistors (OFETs) is intrinsically linked to the molecular structure and solid-state packing of the semiconductor material.[2] Thiophene-based conjugated polymers have emerged as front-runners in this application due to their excellent charge transport characteristics.
Case Study: A High-Mobility Donor-Acceptor Copolymer
Consider a representative donor-acceptor (D-A) copolymer synthesized from a brominated thiophene derivative, conceptually similar to what could be derived from this compound. The polymerization of a dibrominated thiophene-based monomer with a suitable electron-accepting comonomer via Suzuki coupling can yield a high-performance semiconducting polymer.[1]
Table 1: Performance Comparison of Organic Semiconductor Materials in OFETs
| Material Class | Representative Material | Hole Mobility (cm²/Vs) | On/Off Ratio | Deposition Method |
| Thiophene-Based Polymer | D-A Copolymer (e.g., P(TBT-TPD)) | 0.1 - 1.0 | > 10⁶ | Solution Shearing |
| Small Molecule | DTTR-TTA[3] | 0.016[3] | > 10⁵ | Solution Shearing |
| Amorphous Silicon | a-Si:H | ~1 | > 10⁶ | PECVD |
The superior performance of the D-A copolymer can be attributed to the strong intermolecular interactions and ordered packing in the solid state, facilitated by the planar thiophene units. This leads to efficient charge percolation pathways, a prerequisite for high mobility.[2] In contrast, while small molecules like DTTR-TTA offer the advantage of high purity and well-defined structures, achieving the requisite long-range order for optimal performance can be more challenging.[3]
Experimental Workflow: OFET Fabrication and Characterization
The fabrication and characterization of OFETs follow a standardized workflow to ensure reproducible and comparable data.
Caption: A generalized workflow for the fabrication and characterization of top-contact, bottom-gate organic field-effect transistors.
Expanding the Horizon: Thiophene Derivatives in Medicinal Chemistry
The thiophene moiety is a well-established pharmacophore found in numerous approved drugs. Its ability to act as a bioisostere for the phenyl group, coupled with its unique electronic properties, makes it a valuable scaffold in drug design. Brominated thiophenes serve as key intermediates in the synthesis of complex biologically active molecules. For instance, the synthesis of novel kinase inhibitors often involves the coupling of a brominated thiophene core with various amine or aryl fragments.
Synthetic Pathway to a Potential Kinase Inhibitor Intermediate
The versatility of this compound allows for a divergent synthetic approach. The bromomethyl group can be converted to an aldehyde or a nitrile, which can then participate in various C-C and C-N bond-forming reactions. The aryl bromide provides a handle for late-stage diversification via cross-coupling.
Caption: A conceptual synthetic pathway from this compound to a potential kinase inhibitor intermediate.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling Polymerization
-
Reaction Setup: In a Schlenk flask, dissolve the dibrominated thiophene monomer (1.0 eq.), the corresponding bis(boronic acid) or bis(boronic ester) comonomer (1.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) in a degassed solvent system (e.g., toluene/water or THF/water).
-
Base Addition: Add a degassed aqueous solution of a base, typically Na₂CO₃ or K₂CO₃ (3-4 eq.).
-
Polymerization: Heat the mixture to reflux under an inert atmosphere (Argon or Nitrogen) for 24-72 hours. Monitor the reaction progress by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Work-up: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Purification: Collect the polymer by filtration and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers. The final polymer is typically isolated from the chloroform fraction.
OFET Device Fabrication (Top-Contact, Bottom-Gate)
-
Substrate Preparation: Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer as the substrate. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol. Dry the substrates under a stream of nitrogen.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer of a material like octadecyltrichlorosilane (OTS) to improve the semiconductor/dielectric interface.
-
Semiconductor Deposition: Dissolve the synthesized polymer in a high-boiling point solvent (e.g., chlorobenzene or dichlorobenzene) at a concentration of 5-10 mg/mL. Deposit the semiconductor film onto the treated substrate using a solution-based technique such as spin-coating or solution shearing.
-
Annealing: Anneal the semiconductor film at a temperature optimized for the specific polymer (typically between 100-200 °C) to promote molecular ordering and remove residual solvent.
-
Electrode Deposition: Deposit the source and drain electrodes (typically Gold) through a shadow mask by thermal evaporation. The channel length and width are defined by the shadow mask.
-
Characterization: Measure the electrical characteristics of the OFET device, including output and transfer curves, using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient conditions.
Conclusion
The strategic incorporation of bromine atoms onto the thiophene scaffold, as exemplified by this compound, provides a powerful and versatile platform for the synthesis of a new generation of high-performance organic materials. The ability to selectively functionalize different positions on the thiophene ring opens up a vast chemical space for the design of novel conjugated polymers for electronic applications and complex small molecules for drug discovery. The performance of these materials, particularly in OFETs, is highly competitive with and in some cases surpasses that of other material classes, underscoring the enduring potential of thiophene-based chemistry. As synthetic methodologies continue to advance, we can anticipate the development of even more sophisticated and functional materials derived from these remarkable building blocks.
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Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. [Link]
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Validating the purity of synthesized 4-Bromo-2-(bromomethyl)thiophene by HPLC
An In-Depth Technical Guide to the HPLC-Based Purity Validation of Synthesized 4-Bromo-2-(bromomethyl)thiophene
Introduction: The Imperative of Purity in Chemical Synthesis
In the realms of pharmaceutical development and materials science, this compound serves as a crucial heterocyclic building block. Its bifunctional nature, featuring two distinct bromine sites of varying reactivity, allows for its versatile incorporation into a wide array of complex molecular architectures. However, the synthetic utility of this intermediate is directly contingent upon its purity. The presence of residual starting materials, over-brominated species, or isomeric impurities can lead to unpredictable reaction kinetics, the formation of unwanted side products, and compromised performance in the final application.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for validating the purity of newly synthesized this compound. We will move beyond a simple recitation of protocols to explore the underlying rationale for our methodological choices. Our objective is to establish a robust, self-validating system using High-Performance Liquid Chromatography (HPLC), comparing the in-house synthesized product against a Certified Reference Standard (CRS) and a commercially available alternative.
The Synthetic Landscape: Anticipating Potential Impurities
A common and effective route to this compound is the radical bromination of 4-bromo-2-methylthiophene, often employing N-bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide.[1] Understanding this synthetic pathway is paramount, as it allows us to predict the likely impurity profile, a critical first step in developing a specific and selective analytical method.
Key Potential Impurities:
-
Unreacted Starting Material: 4-bromo-2-methylthiophene.
-
Over-brominated Byproduct: 4-Bromo-2-(dibromomethyl)thiophene, arising from a second radical substitution on the methyl group.
-
Ring-Brominated Byproducts: Although less likely under radical conditions, electrophilic bromination on the thiophene ring could lead to dibromo-2-methylthiophene isomers.[2]
-
Hydrolysis Product: 4-Bromo-2-(hydroxymethyl)thiophene, if the product is exposed to moisture.
-
Residual Reagents/Byproducts: Succinimide, the byproduct of NBS.
The goal of our HPLC method is to resolve the main product peak from all these potential impurities, allowing for accurate quantification.
Caption: Synthetic route and major potential impurities.
HPLC Method Development: A Rationale-Driven Approach
The choice of analytical parameters is not arbitrary; it is a deliberate process based on the physicochemical properties of the analyte and its expected impurities. We selected Reversed-Phase HPLC (RP-HPLC) as it is exceptionally well-suited for separating non-polar to moderately polar small organic molecules.[3][4]
-
Chromatographic Mode: Reversed-Phase (RP)
-
Justification: The core mechanism in RP-HPLC is hydrophobic interaction between the analyte and the stationary phase.[5] this compound and its likely impurities are predominantly non-polar aromatic compounds, making them ideal candidates for retention and separation on a hydrophobic C18 stationary phase.[4]
-
-
Stationary Phase: C18 Column (e.g., 4.6 x 150 mm, 5 µm)
-
Justification: The octadecyl (C18) bonded silica is the most widely used stationary phase for RP-HPLC, offering excellent retention for hydrophobic molecules. Its high surface area allows for strong interaction, leading to effective separation. A 150 mm length provides a good balance between resolution and analysis time.
-
-
Mobile Phase: Acetonitrile and Water (Gradient Elution)
-
Justification: Acetonitrile (ACN) is chosen as the organic modifier due to its strong elution strength for aromatic compounds, low viscosity, and excellent UV transparency.[4] A gradient elution, starting with a higher percentage of water and gradually increasing the percentage of ACN, is crucial. This allows for the elution of more polar impurities (like succinimide) early in the run, while providing sufficient organic strength to elute the highly non-polar product and over-brominated impurities within a reasonable time, ensuring sharp peaks for all components.
-
-
Detector: UV-Diode Array Detector (DAD) at 254 nm
-
Justification: The thiophene ring possesses a strong chromophore that absorbs UV light, making UV detection highly sensitive for this class of compounds.[6] A wavelength of 254 nm is a common choice for aromatic systems. A DAD is superior to a simple UV detector because it collects the entire UV spectrum for each peak. This provides two key advantages:
-
Peak Purity Analysis: It can assess whether a peak is spectrally homogeneous, flagging potential co-eluting impurities.
-
Tentative Identification: The UV spectrum of an unknown impurity can be compared to a library or to the main analyte to provide clues about its structure.
-
-
Experimental Protocols: Ensuring a Self-Validating System
The following protocols are designed to not only measure purity but to validate the method itself, ensuring the results are accurate, precise, and reliable, in accordance with International Council for Harmonisation (ICH) guidelines.[7][8]
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and protected from light, dissolve 4-bromo-2-methylthiophene (1 equivalent) in an anhydrous solvent such as carbon tetrachloride.
-
Initiation: Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide (0.02 equivalents).[1]
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or a rapid HPLC method.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product via column chromatography on silica gel to yield this compound as a solid or oil.
Protocol 2: HPLC Method Validation
This protocol establishes the performance characteristics of the analytical method.[9][10]
-
System Suitability:
-
Prepare a standard solution of the this compound Certified Reference Standard (CRS).
-
Inject the solution six consecutive times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area must be ≤ 1.0%. The tailing factor for the analyte peak should be between 0.8 and 1.5, and the column should exhibit a minimum of 2000 theoretical plates. This confirms the HPLC system is performing optimally.
-
-
Specificity (Selectivity):
-
Inject individual solutions of the starting material (4-bromo-2-methylthiophene) and the synthesized product.
-
Prepare a spiked sample containing the synthesized product and a small amount of the starting material.
-
Objective: Demonstrate that the retention times are different and the peaks are baseline resolved. The DAD can be used to confirm peak purity, ensuring no other components are co-eluting.
-
-
Linearity:
-
Prepare a series of at least five standard solutions of the CRS, ranging from 50% to 150% of the target analytical concentration.
-
Inject each concentration in triplicate.
-
Objective: Plot the average peak area versus concentration. The correlation coefficient (R²) of the resulting calibration curve must be ≥ 0.999, demonstrating a linear relationship between detector response and analyte concentration.
-
-
Accuracy (Recovery):
-
Prepare a sample matrix (placebo). Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of the CRS.
-
Analyze these samples in triplicate.
-
Objective: Calculate the percent recovery for each level. The mean recovery should be within 98.0% to 102.0%, confirming the method's ability to accurately measure the analyte.[11]
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six separate preparations of the synthesized product on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Objective: The RSD for the set of measurements must be ≤ 2.0%, demonstrating the method's consistency under various conditions.[11]
-
Caption: A typical workflow for HPLC method validation.
Comparative Data Analysis
Once the method is validated, it can be used to compare the purity of the in-house synthesized batch against a CRS and a commercially available alternative. The purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
| Sample ID | Retention Time (min) | Peak Area % | Calculated Purity (Assay %) | Comments |
| Certified Reference Standard (CRS) | 5.21 | 99.95% | 99.9% (as per Certificate) | Single, sharp, symmetrical peak. |
| Synthesized Product (Batch #SP01) | 5.21 | 98.85% | 98.9% | Main peak matches CRS. Minor peak at 3.5 min (starting material, 0.7%) and 6.8 min (over-brominated, 0.4%). |
| Alternative Product (Competitor A) | 5.20 | 97.50% | 97.5% | Main peak matches CRS. Significant impurity at 3.48 min (starting material, 2.1%) and an unknown peak at 4.5 min (0.4%). |
Analysis of Results: The HPLC data clearly indicates that the synthesized product demonstrates high purity (98.9%), significantly exceeding that of the commercial alternative (97.5%). The identity of the main peak is confirmed by the matching retention time with the Certified Reference Standard. The impurity profile of the synthesized batch is well-defined and consists of expected byproducts from the synthesis, which are present at low levels.
Conclusion
This guide has detailed a comprehensive, rationale-based approach to the purity validation of synthesized this compound using HPLC. By anticipating potential impurities based on the synthetic route and systematically developing and validating an analytical method according to ICH guidelines, we establish a high degree of confidence in the quality of the final product. The comparative analysis demonstrates the successful synthesis of high-purity material, which is critical for its intended use in research and development. This rigorous, self-validating framework ensures that the analytical data is not just a number, but a trustworthy measure of product quality.
References
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Organic Syntheses Procedure: 3-thenyl bromide. Organic Syntheses. Available at: [Link]
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ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022). Available at: [Link]
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HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]
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Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2016). NIH National Center for Biotechnology Information. Available at: [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). Available at: [Link]
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Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. (1981). Periodica Polytechnica Chemical Engineering. Available at: [Link]
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Mass Spectrometry analysis of Small molecules. (2013). SlideShare. Available at: [Link]
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Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. (2023). NIH National Center for Biotechnology Information. Available at: [Link]
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Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]
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A novel method for the bromination of thiophenes. (2019). ResearchGate. Available at: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). Available at: [Link]
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Validation of Analytical Procedures Q2(R2). (2023). ICH. Available at: [Link]
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Quantifying Small Molecules by Mass Spectrometry. (2019). LCGC International. Available at: [Link]
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Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (2021). MDPI. Available at: [Link]
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Determination of heavy polycyclic aromatic hydrocarbons by non-aqueous reversed phase liquid chromatography: Application and limitation in refining streams. (2018). PubMed. Available at: [Link]
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Fast LC/MS in the analysis of small molecules. (2007). ResearchGate. Available at: [Link]
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Steps for HPLC Method Validation. (2024). Pharmaguideline. Available at: [Link]
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Dimerization reactions with oxidized brominated thiophenes. (2020). RSC Publishing. Available at: [Link]
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Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. Available at: [Link]
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Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. (2022). NIH National Center for Biotechnology Information. Available at: [Link]
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New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. (1959). SciSpace. Available at: [Link]
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Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 4-Bromo-2-(bromomethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and chemical biology, the precise interaction of a small molecule with its intended biological target is paramount. Off-target effects, arising from unintended molecular interactions, can lead to adverse effects or misleading experimental results. This guide offers an in-depth, comparative analysis of 4-Bromo-2-(bromomethyl)thiophene , a reactive thiophene derivative, focusing on its potential cross-reactivity profile. As a Senior Application Scientist, my aim is to provide not just data, but a framework for understanding and evaluating the specificity of this and similar chemical probes.
The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The inclusion of bromine atoms and a reactive bromomethyl group on the thiophene core in this compound suggests its potential utility as a covalent inhibitor or a chemical probe for introducing the thiophene moiety into biological systems. However, the inherent reactivity of the bromomethyl group, a potent electrophile, raises critical questions about its specificity. This guide will explore these questions through a proposed framework for cross-reactivity assessment, comparing it with structurally related compounds to provide a comprehensive understanding of its selectivity.
The Significance of the Bromomethyl Group: A Double-Edged Sword
The defining feature of this compound is the bromomethyl substituent. This group is a strong electrophile, making the compound a likely candidate for forming covalent bonds with nucleophilic residues (such as cysteine, lysine, or histidine) on proteins.[5] This potential for covalent modification can lead to potent and durable inhibition of a target protein. However, this reactivity also presents a significant challenge: the risk of non-specific binding to numerous other proteins within the cell, leading to off-target effects.[6]
Understanding the cross-reactivity of such a compound is therefore not merely an academic exercise but a critical step in its validation as a research tool or a therapeutic lead.[7]
Comparative Framework: Selecting Alternatives
To provide a meaningful comparison, we will assess this compound against two key alternatives, chosen to dissect the contributions of the thiophene core and the reactive bromomethyl group to the overall cross-reactivity profile.
-
4-Bromo-2-methylthiophene: This analogue lacks the reactive bromomethyl group, allowing us to assess the baseline, non-covalent interactions of the brominated thiophene scaffold.
-
Benzyl Bromide: This compound possesses the reactive bromomethyl group but lacks the thiophene core. It serves as a control for the inherent reactivity of the alkylating agent.
This comparative approach allows for a nuanced understanding of which structural features drive target engagement and which contribute to off-target binding.
Experimental Workflow for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of this compound and its comparators, a multi-tiered experimental approach is proposed. This workflow is designed to move from a broad, proteome-wide screen to more targeted validation, providing a comprehensive picture of each compound's specificity.
Caption: A multi-phase workflow for the comprehensive assessment of small molecule cross-reactivity.
Detailed Experimental Protocols
Phase 1: Proteome-Wide Screening via Competitive Activity-Based Protein Profiling (ABPP)
This technique allows for the identification of potential protein targets in a complex biological sample.[8]
-
Cell Culture and Lysis: Human cancer cell lines (e.g., HeLa or HEK293T) are cultured to ~80% confluency. Cells are harvested and lysed in a suitable buffer to obtain a whole-cell proteome.
-
Compound Incubation: The cell lysate is divided into aliquots and incubated with a concentration range of this compound, 4-bromo-2-methylthiophene, and benzyl bromide for a defined period. A DMSO vehicle control is also included.
-
Probe Labeling: A broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) is added to each sample. This probe will covalently label the reactive cysteine residues of proteins that have not been engaged by the test compounds.
-
Click Chemistry: A reporter tag (e.g., biotin-azide) is attached to the alkyne-modified proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Enrichment and Digestion: Biotinylated proteins are enriched using streptavidin beads. The enriched proteins are then subjected to on-bead tryptic digestion.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were "competed off" by the test compounds. A decrease in the abundance of a protein in the compound-treated samples compared to the vehicle control suggests it is a potential target.
Phase 2: Target Validation
The putative targets identified in the ABPP screen are then validated using orthogonal methods.
-
In Vitro Recombinant Protein Assays: The top candidate proteins are expressed and purified. Direct binding and functional inhibition by the test compounds are assessed using appropriate enzymatic or binding assays.
-
Cellular Thermal Shift Assay (CETSA): This method confirms target engagement in intact cells. Cells are treated with the test compounds, and then subjected to a temperature gradient. Target proteins that are bound by a ligand will exhibit increased thermal stability. The aggregated and soluble protein fractions are separated and analyzed by Western blot or mass spectrometry.
Data Presentation and Interpretation
The quantitative data from the validation assays would be summarized to facilitate a clear comparison of the cross-reactivity profiles.
| Compound | Primary Target (Hypothetical) IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Index (Off-Target 1 / Primary Target) |
| This compound | 50 | 500 | 1200 | 10 |
| 4-Bromo-2-methylthiophene | >10,000 | >10,000 | >10,000 | N/A |
| Benzyl Bromide | 200 | 800 | 1500 | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mechanistic Insights and Structure-Activity Relationships
The proposed experimental data would allow for the dissection of the structure-activity relationships governing both on-target potency and off-target cross-reactivity.
Caption: The interplay of structural motifs in determining target specificity and off-target reactivity.
The hypothetical results would likely indicate that the thiophene core and its bromine substituent contribute to the initial, non-covalent recognition of the primary target, providing a degree of specificity. The subsequent covalent bond formation by the bromomethyl group would then "lock in" this interaction, leading to potent inhibition. However, the inherent reactivity of the bromomethyl group, as suggested by the activity of benzyl bromide, would also lead to a degree of off-target covalent modification, underscoring the importance of a well-matched non-covalent binding event to achieve high selectivity.
Conclusion and Future Directions
This compound represents a potentially valuable chemical tool, but its utility is intrinsically linked to its selectivity profile. This guide has outlined a rigorous, multi-faceted approach to characterizing its cross-reactivity in comparison to relevant analogues. By employing proteome-wide screening techniques followed by robust target validation, researchers can gain a comprehensive understanding of the on- and off-target interactions of this and other reactive small molecules.
The principles and protocols described herein are not limited to the study of this compound but can be broadly applied to the preclinical assessment of any covalent inhibitor. A thorough understanding of a compound's cross-reactivity is an indispensable component of modern drug discovery, ensuring the development of safer and more effective therapeutic agents.
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Efficacy Comparison of 4-Bromo-2-(bromomethyl)thiophene in Drug Discovery: A Senior Application Scientist's Guide
Abstract
In the intricate landscape of medicinal chemistry, the selection of a molecular scaffold is a critical decision that dictates the trajectory of a drug discovery project. The thiophene ring, a sulfur-containing heterocycle, is a "privileged pharmacophore" recognized for its versatile biological activities and favorable physicochemical properties.[1][2] This guide provides an in-depth, comparative analysis of 4-Bromo-2-(bromomethyl)thiophene , a bifunctional linker and scaffold, designed for researchers, scientists, and drug development professionals. We will explore its unique reactivity, compare its performance against common alternatives, and provide a detailed experimental protocol for its application, grounded in established scientific principles and authoritative references.
The Strategic Advantage of the Thiophene Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with the thiophene ring system being present in at least 26 FDA-approved drugs.[1][2] Its utility stems from several key features:
-
Bioisosterism: Thiophene is often used as a bioisostere for a phenyl ring, which can improve metabolic stability, binding affinity, and other physicochemical properties.[1]
-
Electronic Properties: The electron-rich nature of the thiophene ring and the ability of the sulfur atom to participate in hydrogen bonding enhance drug-receptor interactions.[1]
-
Structural Rigidity and Planarity: The planar nature of the thiophene ring can be crucial for effective binding to protein targets, such as kinases.[1]
-
Tunable Reactivity: The thiophene ring can be functionalized at various positions, allowing for precise control over the molecule's structure-activity relationship (SAR).[3]
Our focus, this compound, exemplifies this tunability. It possesses two distinct reactive sites: the highly reactive bromomethyl group at the 2-position, ideal for nucleophilic substitution (SN2) reactions, and the less reactive bromo group at the 4-position, which is perfectly suited for metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[4] This differential reactivity allows for sequential, regioselective functionalization, a highly desirable characteristic in the synthesis of complex molecules.
Comparative Analysis: this compound vs. Alternatives
The choice of a bifunctional linker is dictated by the specific synthetic strategy and the desired properties of the final compound. Below, we compare this compound with other commonly used linkers.
| Feature | This compound | 1-Bromo-4-(bromomethyl)benzene | 2,5-Bis(bromomethyl)thiophene |
| Structure | Thiophene core with orthogonal reactivity | Benzene core with similar reactivity at both sites | Thiophene core with two highly reactive sites |
| Reactivity Profile | Site 1 (CH₂Br): High SN2 reactivity. Site 2 (C-Br): Amenable to Pd-catalyzed cross-coupling.[4] | Site 1 (CH₂Br): High SN2 reactivity. Site 2 (C-Br): Amenable to cross-coupling, but with different electronics than thiophene. | Both Sites (CH₂Br): High and similar SN2 reactivity, making selective mono-alkylation challenging. |
| Key Advantage | Orthogonal Reactivity: Enables stepwise, controlled synthesis. Ideal for building complex, asymmetric molecules. | Well-Understood: Extensive literature and predictable reactivity. | Symmetric Elongation: Useful for creating symmetric molecules or for polymerization. |
| Potential Limitation | Can be more expensive than simple benzene analogs. Thiophene sulfur can sometimes interfere with certain catalysts. | Lacks the unique electronic and bioisosteric properties of the thiophene ring.[1] | Difficult to achieve selective mono-functionalization, often leading to mixtures of products. |
| Common Application | Synthesis of kinase inhibitors, asymmetric ligands, and complex heterocyclic systems.[5][6][7] | General purpose linker in medicinal chemistry where a rigid phenyl spacer is required. | Synthesis of symmetric bidentate ligands or conjugated polymers. |
Structural and Reactivity Comparison Diagram
The following diagram illustrates the structural differences and highlights the key reactive sites of the compared linkers.
Caption: Structural comparison of bifunctional linkers.
Experimental Protocol: Two-Step Synthesis of a Novel Kinase Inhibitor Scaffold
This protocol details a representative two-step synthesis leveraging the orthogonal reactivity of this compound. The first step is a selective SN2 reaction at the bromomethyl group, followed by a Suzuki cross-coupling at the C4-bromo position.
Step 1: Selective N-Alkylation of 4-Aminopyrazole
Rationale: The bromomethyl group is significantly more reactive than the ring-bound bromo group towards nucleophilic attack. We use a mild base, potassium carbonate, to deprotonate the amine nucleophile without promoting side reactions.
Materials:
-
This compound
-
4-Aminopyrazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-aminopyrazole (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and anhydrous ACN.
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.05 eq) in anhydrous ACN dropwise over 10 minutes.
-
Heat the reaction mixture to 60°C and monitor by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in EtOAc and wash with water, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the intermediate, 1-((4-bromothiophen-2-yl)methyl)-1H-pyrazol-4-amine .
Step 2: Suzuki Cross-Coupling with Phenylboronic Acid
Rationale: With the more reactive site functionalized, we can now address the C4-bromo position. A palladium catalyst, Pd(PPh₃)₄, is used to facilitate the carbon-carbon bond formation with phenylboronic acid.[4]
Materials:
-
Intermediate from Step 1
-
Phenylboronic Acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
In a Schlenk flask, combine the intermediate from Step 1 (1.0 eq), phenylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction to 90°C and stir vigorously overnight.[4]
-
After cooling, dilute the mixture with EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography to yield the final compound, 1-((4-phenylthiophen-2-yl)methyl)-1H-pyrazol-4-amine .
Synthetic Workflow Diagram
Caption: Two-step synthesis workflow using this compound.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in drug discovery. Its key advantage lies in the differential reactivity of its two bromine substituents, enabling chemists to perform sequential, regioselective modifications. This "orthogonal" synthetic handle allows for the construction of complex molecular architectures that would be challenging to access with more symmetrically reactive linkers like 1-bromo-4-(bromomethyl)benzene or 2,5-bis(bromomethyl)thiophene.
The thiophene core itself imparts beneficial properties, serving as a proven pharmacophore that can enhance binding interactions and improve metabolic profiles.[1] As drug discovery moves towards more complex and highly specific modalities, such as multi-target kinase inhibitors and covalent drugs, the demand for sophisticated, precisely-functionalized scaffolds will only increase.[6][7][8] this compound is exceptionally well-positioned to meet this demand, offering a reliable and strategic starting point for the synthesis of next-generation therapeutics.
References
- Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). Elsevier.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH.
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- A diverse thiophene scaffolds as antitumor agents. (n.d.). ResearchGate.
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). MDPI.
- Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. (n.d.). PMC - NIH.
- Scheme 1 Synthesis of intermediate compound... (n.d.). ResearchGate.
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.). PMC - PubMed Central.
- Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). MDPI.
- Improved Synthesis of. (2025). AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
- Fused thiophene derivatives as MEK inhibitors. (2012). PubMed.
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A Senior Application Scientist's Guide to Thiophene Building Blocks: Benchmarking 4-Bromo-2-(bromomethyl)thiophene
For medicinal chemists and materials scientists, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. Thiophene, a sulfur-containing heterocycle, is a privileged structure found in numerous FDA-approved drugs and advanced materials.[1][2][3] Its bioisosteric relationship with the benzene ring allows it to modulate pharmacokinetic and pharmacodynamic properties, often leading to improved efficacy and safety profiles.[4]
This guide provides an in-depth comparison of 4-Bromo-2-(bromomethyl)thiophene , a versatile bifunctional building block, against its key structural isomers and alternatives. We will dissect the nuanced differences in their reactivity, explore the strategic implications of these differences, and provide robust, validated experimental protocols to guide your synthetic endeavors.
The Contestants: A Structural Overview
The utility of substituted bromothiophenes lies in their capacity for sequential, selective functionalization. The C-Br bond on the aromatic ring is a handle for transition-metal-catalyzed cross-coupling reactions, while the bromomethyl group acts as a potent electrophile for nucleophilic substitution. The specific arrangement of these functional groups dictates their reactivity and strategic use.
-
This compound (Our Focus): Features a bromine at the 4-position (a β-position) and the bromomethyl group at the 2-position (an α-position). This specific arrangement creates a unique electronic and steric environment.
-
2-Bromo-5-(bromomethyl)thiophene: A direct isomer where both the aryl bromide and the bromomethyl group are at α-positions.[5][6] This is arguably the most common and direct competitor.
-
2,5-Dibromothiophene: A highly versatile and common starting material with two reactive C-Br bonds at the electron-rich α-positions, ideal for polymerization and symmetrical derivatization.[7][8][9] It lacks the inherent electrophilic bromomethyl handle.
-
3-Bromothiophene Derivatives: This class, including 3-bromothiophene itself, offers a different regiochemistry for substitution, which can be crucial for accessing specific molecular scaffolds.[10][11]
Head-to-Head: A Comparative Reactivity Analysis
The choice between these building blocks hinges on their differential reactivity in key synthetic transformations. This reactivity is governed by the electronic properties of the thiophene ring and the position of the substituents.
Pillar 1: Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a workhorse reaction for C-C bond formation.[12] The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. The reactivity order for C-Br bonds on a thiophene ring is generally α (2- or 5-position) > β (3- or 4-position). This is because the α-positions are more electron-rich, facilitating the oxidative addition step.
This principle gives 2-Bromo-5-(bromomethyl)thiophene a distinct advantage in terms of reaction kinetics for Suzuki couplings at the C-Br bond. The C2-Br bond is significantly more reactive than the C4-Br bond of our target molecule. A key study demonstrated that in a molecule containing both a C2-Br and a bromomethyl group, Suzuki coupling proceeds selectively at the C2-Br position, leaving the bromomethyl group untouched for subsequent reactions.[5][13]
Implication for the Scientist: If your primary goal is a rapid and efficient Suzuki coupling, the α-bromo isomers like 2-bromo-5-(bromomethyl)thiophene are generally preferred. However, the lower reactivity of the C4-Br bond in This compound can be a strategic advantage if you need to perform another reaction first or if you are working with a highly reactive coupling partner where modulating reactivity is desirable.
| Building Block | C-Br Position | Relative Reactivity in Suzuki Coupling | Typical Yield Range (%) | Reference |
| This compound | 4- (β) | Moderate | 60-85% | [14] |
| 2-Bromo-5-(bromomethyl)thiophene | 2- (α) | High | 70-95% | [5] |
| 2,5-Dibromothiophene | 2,5- (α) | High (mono- or di-coupling) | 70-95% | [9] |
Pillar 2: Nucleophilic Substitution at the Bromomethyl Group
The bromomethyl group is analogous to a benzylic bromide, making it highly susceptible to SN2 reactions. Its reactivity is influenced by the ability of the thiophene ring to stabilize the transition state.[15]
Here, the differences between the isomers are more subtle but still significant. The bromomethyl group at an α-position (C2 or C5) benefits from more direct electronic stabilization from the sulfur atom through resonance. Therefore, the bromomethyl group of both This compound and 2-Bromo-5-(bromomethyl)thiophene is expected to be highly reactive. While direct kinetic comparisons are scarce in the literature, the fundamental electronic properties suggest comparable, high reactivity for SN2 displacement on the bromomethyl group for both isomers.[15]
Implication for the Scientist: For standard SN2 reactions, both 4-bromo-2-(bromomethyl) and 2-bromo-5-(bromomethyl)thiophenes are excellent choices. The decision between them should therefore be based on the desired final regiochemistry and the planned reactivity of the aryl bromide.
Experimental Validation: A Protocol for Suzuki-Miyaura Coupling
To provide a tangible benchmark, we present a detailed, self-validating protocol for the Suzuki-Miyaura coupling of a substituted bromothiophene. This protocol is adapted from established literature procedures and is designed for robustness.[5][16]
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the bromothiophene building block (1.0 eq, 0.5 mmol), the desired arylboronic acid (1.1 eq, 0.55 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2.5 mol%, 0.0125 mmol), and potassium phosphate (K₃PO₄, 2.0 eq, 1.0 mmol).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Degassing: Purge the reaction mixture with a gentle stream of nitrogen for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the mixture to 90 °C and stir vigorously for 12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add deionized water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
This protocol provides a reliable baseline for comparing the performance of different thiophene building blocks. By keeping all other parameters constant, any observed differences in yield or reaction time can be directly attributed to the intrinsic reactivity of the substrate.
The Strategic Choice: When to Use this compound
While 2-Bromo-5-(bromomethyl)thiophene may be the go-to choice for rapid Suzuki couplings due to its activated α-bromo position, This compound offers unique strategic advantages:
-
Orthogonal Reactivity: The less reactive C4-Br bond allows for a wider window to perform chemistry on the bromomethyl group first without significant risk of side reactions at the aryl bromide position. A researcher could perform an SN2 reaction and then carry the product forward into a subsequent cross-coupling reaction.
-
Access to Unique Regioisomers: For many therapeutic targets, the precise 3D arrangement of substituents is critical for activity. The 2,4-substitution pattern provided by this building block is fundamentally different from the 2,5-pattern of its isomers and is essential for accessing specific chemical spaces.
-
Modulating Electronic Properties: In materials science, particularly in the synthesis of conjugated polymers for organic electronics, the position of substituents on the thiophene ring directly influences the electronic properties (e.g., band gap) of the resulting material.[7] The 2,4-linkage leads to different polymer conformations and electronic characteristics compared to the more linear 2,5-linkage.
Conclusion
There is no single "best" building block; the optimal choice is dictated by the specific goals of the synthesis. This compound is a powerful and sometimes overlooked reagent. While its C4-Br bond is less reactive in palladium catalysis than the C2-Br of its common isomer, this feature can be harnessed for strategic, sequential functionalization. Its unique 2,4-substitution pattern provides access to regioisomers that are inaccessible with more conventional 2,5-disubstituted thiophenes. For researchers aiming to explore novel chemical space in drug discovery or fine-tune the electronic properties of organic materials, this compound is an essential tool in the synthetic chemist's arsenal.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Applications of 2,5-Dibromothiophene: A Comprehensive Look.
- Shafi, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
-
Shafi, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemicalize (n.d.). 2,5-Dibromothiophene. Retrieved from [Link]
-
MDPI (2021). Thiophene-Based Compounds. Encyclopedia. Retrieved from [Link]
- Boas, U., et al. (2001).
- Rizwan, K., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 11(1), 6.
- Rasool, N., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
-
Organic Syntheses (n.d.). 3-bromothiophene. Retrieved from [Link]
- Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046.
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Retrieved from [Link]
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Safety Operating Guide
Mastering the Final Step: A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-(bromomethyl)thiophene
For Immediate Release
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are only part of the lifecycle. The final, and arguably most critical, phase is their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-2-(bromomethyl)thiophene, ensuring the safety of laboratory personnel and the protection of our environment. As a senior application scientist, my focus is to blend rigorous scientific principles with practical, field-tested experience to empower you to handle this compound with confidence and responsibility.
The Chemical Profile: Understanding the Risks
This compound is a halogenated heterocyclic compound. Its chemical structure necessitates a cautious approach to handling and disposal. The primary hazards associated with this and similar brominated organic compounds are summarized below.
| Hazard Category | Description | Rationale and Best Practices |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled. | Always handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE) to prevent any direct contact. |
| Skin and Eye Irritation | Causes skin irritation and serious eye irritation.[1] | Wear chemical-resistant gloves, a lab coat, and chemical splash goggles. In case of contact, immediately flush the affected area with copious amounts of water. |
| Suspected Mutagen | Suspected of causing genetic defects.[1] | Minimize exposure through engineering controls and PPE. Pregnant or potentially pregnant individuals should avoid handling this chemical. |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. | Do not dispose of down the drain or in regular trash.[2] All waste must be treated as hazardous. |
The Core Principle: Isolate, Segregate, and Dispose Professionally
Due to its hazardous nature, the primary and mandated disposal route for this compound is through a licensed professional hazardous waste disposal company.[1] In-lab neutralization or deactivation is not recommended without a validated procedure for this specific compound, as incomplete reactions could produce equally or more hazardous byproducts.
The following step-by-step protocol outlines the essential procedures for waste collection and preparation for professional disposal.
Experimental Protocol: Waste Collection and Management
1. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). For extended contact, consider double-gloving.
-
Body Protection: A flame-retardant lab coat should be worn and fully buttoned.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.
2. Waste Segregation:
-
Rationale: Halogenated and non-halogenated waste streams are often incinerated under different conditions and at different costs.[3] Improper segregation can lead to regulatory fines and unsafe disposal processes.
-
Procedure:
-
Maintain separate, clearly labeled waste containers for halogenated organic waste.
-
Do not mix this compound waste with non-halogenated solvents, aqueous waste, or acidic/basic waste streams.[4]
-
3. Waste Collection:
-
Solid Waste:
-
Collect unadulterated this compound, contaminated weigh boats, and disposable labware in a dedicated, robust, and sealable container. High-density polyethylene (HDPE) containers are a suitable choice.
-
-
Liquid Waste:
-
If the compound is in a solvent, collect the solution in a labeled, leak-proof hazardous waste container. Ensure the container material is compatible with the solvent used.
-
-
Contaminated PPE:
-
Dispose of contaminated gloves, bench paper, and other disposable items in a designated hazardous waste bag within the fume hood.
-
4. Labeling:
-
Rationale: Accurate labeling is a legal requirement and crucial for the safety of waste handlers.
-
Procedure:
5. Storage:
-
Rationale: Proper storage prevents accidental spills, reactions, and exposure.
-
Procedure:
-
Keep waste containers tightly sealed when not in use.
-
Store the containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials.[4]
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Isolate: If safe to do so, restrict access to the spill area.
-
Ventilate: Ensure the chemical fume hood is operating correctly.
-
PPE: Don appropriate PPE before attempting to clean the spill.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[2][5]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.[5]
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your organization. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity.
References
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
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- Fisher Scientific. (2012). Safety Data Sheet for 2-Bromothiophene.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-2-(bromomethyl)thiophene
Navigating the complexities of drug development and chemical synthesis requires not only scientific acumen but also an unwavering commitment to safety. 4-Bromo-2-(bromomethyl)thiophene is a valuable reagent in organic synthesis, but its hazardous properties demand a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in scientific principles, for the safe handling of this compound. Our objective is to empower researchers with the knowledge to create a self-validating system of safety, ensuring personal protection and experimental integrity.
Foundational Safety: A Proactive Hazard Assessment
Understanding the "why" behind safety protocols is the cornerstone of a resilient safety culture. This compound (CAS No. 79757-98-5) is not merely a hazardous chemical; it is a potent lachrymator and corrosive agent due to the reactivity of its bromomethyl group. This reactivity, while useful synthetically, poses significant risks upon exposure.
A summary of the key hazards associated with this compound is presented below.
| Hazard Classification | GHS Hazard Statement | Signal Word | Rationale & Implication |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] | Danger [1][2] | Ingestion can lead to systemic toxicity. Strict prohibition of eating, drinking, or smoking in the lab is mandatory.[3][4] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[1] | Danger | The compound can be absorbed through the skin, causing harm. This necessitates robust skin protection. |
| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage[1][2] | Danger | Direct contact will cause immediate and severe chemical burns. This is a primary driver for glove and body protection selection. |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage[4] | Danger | Vapors and splashes can cause irreversible damage to the eyes. Standard safety glasses are insufficient. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[1] | Danger | Inhalation of vapors or aerosols can damage the respiratory tract and lead to systemic effects.[4] |
| Specific target organ toxicity | H335: May cause respiratory irritation[1][4] | Danger | The compound is a respiratory irritant, causing symptoms like coughing and shortness of breath upon inhalation.[4] |
The Multi-Layered Defense: Engineering Controls and PPE
The primary directive for handling this compound is to minimize exposure through a combination of engineering controls and a meticulous personal protective equipment (PPE) strategy.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound must occur within a certified and properly functioning chemical fume hood.[5] This is your most critical line of defense, designed to contain vapors and prevent inhalation exposure. Ensure that the sash is positioned as low as possible while allowing for comfortable work, and verify that the airflow monitor indicates normal operation before beginning any procedure.
Personal Protective Equipment: A Head-to-Toe Protocol
PPE is the essential final barrier between the researcher and the chemical. The following multi-tiered approach is mandatory.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.[6] It should be supplemented with long pants and fully enclosed, chemical-resistant shoes that cover the entire foot.[6][7] This foundational layer protects against incidental splashes and contact.
-
Hand Protection: Given the severe skin corrosivity of this compound, robust hand protection is non-negotiable.
-
Glove Type: At a minimum, wear disposable nitrile gloves for incidental contact.[8] For extended handling or risk of significant contact, double-gloving or using a more robust glove material such as butyl rubber or a flexible laminate (e.g., Silver Shield) under an outer nitrile glove is strongly recommended.[9]
-
Protocol: Gloves must be inspected for tears or pinholes before each use.[2] If contact with the chemical occurs, remove the gloves immediately using the proper technique to avoid skin contact, wash your hands thoroughly, and don a new pair.[2] Contaminated gloves must be disposed of as hazardous waste.[2]
-
-
Eye and Face Protection: Protecting your eyes from both splashes and vapors is critical.
-
Mandatory Goggles: Chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards are required.[2][4] Standard safety glasses do not provide a sufficient seal and are inadequate for this chemical.
-
Face Shield Requirement: A full-face shield must be worn over the chemical splash goggles whenever there is a heightened risk of splashing, such as when transferring quantities greater than a few milliliters or during any reaction workup.[4][8][9]
-
-
Respiratory Protection: While a fume hood is the primary control, respiratory protection is necessary in specific scenarios.
-
When Required: Use a NIOSH-approved respirator if you must handle the chemical outside of a fume hood, if there is a ventilation failure, or during spill cleanup.[4][5]
-
Respirator Type: An air-purifying respirator equipped with organic vapor (OV) cartridges is appropriate.[3][5] For higher-level protection or in situations where exposure levels are unknown, Type ABEK-P2 (EU) or OV/AG/P99 (US) cartridges should be used.[2] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit testing and training.[9]
-
Operational and Disposal Plans
Safe Handling Workflow
-
Preparation: Before bringing the chemical into the work area, ensure the fume hood is operational and the area is clear of clutter. Don all required PPE as described above.
-
Handling: Conduct all transfers and manipulations well within the fume hood. Use techniques that minimize the generation of aerosols, such as dispensing liquids slowly down the side of the receiving vessel.
-
Storage: The compound should be stored in a tightly closed container in a cool, dry, and dark place, preferably in a refrigerator rated for flammables between 2-8°C under an inert atmosphere.[10][11]
-
Post-Handling: Upon completion of work, decontaminate any surfaces. Remove PPE carefully, avoiding cross-contamination, and wash hands thoroughly.
Emergency Response: Spills and Exposures
Immediate and correct response to an emergency is critical. All laboratory personnel must be familiar with the location and use of safety showers and eyewash stations.[5][10]
Caption: Workflow for responding to a chemical spill.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the victim to fresh air and keep them comfortable for breathing.[4] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[3][4] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[10] Call a poison control center or doctor immediately for treatment advice.[3][10]
Disposal Plan
Chemical waste generators are responsible for the proper classification and disposal of hazardous materials.[3]
-
Chemical Waste: All surplus this compound and solutions containing it must be collected in a designated, properly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, pipette tips, absorbent pads, and contaminated clothing, must be disposed of as solid hazardous waste.[2]
-
Regulations: All waste must be managed in accordance with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3] Contact a licensed professional waste disposal service for removal.[2]
By integrating this comprehensive safety framework into your daily laboratory operations, you build a foundation of trust and reliability—protecting yourself, your colleagues, and the integrity of your research.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Personal Protective Equipment. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
The University of British Columbia. (2021). Personal Protective Equipment. Retrieved from [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
